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  • Product: 4-Chloro-3-propoxybenzoic acid
  • CAS: 65136-52-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Chloro-3-propoxybenzoic acid

Introduction: Understanding the Role of 4-Chloro-3-propoxybenzoic acid in Modern Synthesis 4-Chloro-3-propoxybenzoic acid, identified by the CAS number 65136-52-9 , is a substituted aromatic carboxylic acid that serves a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Role of 4-Chloro-3-propoxybenzoic acid in Modern Synthesis

4-Chloro-3-propoxybenzoic acid, identified by the CAS number 65136-52-9 , is a substituted aromatic carboxylic acid that serves as a valuable building block in organic and medicinal chemistry.[1] Its unique trifunctional structure—featuring a carboxylic acid group, a chloro substituent, and a propoxy ether linkage—provides a versatile scaffold for the synthesis of more complex molecules. The carboxylic acid moiety allows for the formation of esters and amides, the chloro group can participate in various cross-coupling reactions, and the propoxy chain offers a lipophilic element that can be crucial for modulating the pharmacokinetic properties of a target molecule.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the essential physicochemical properties, a detailed synthesis protocol with mechanistic insights, key applications in pharmaceutical research, robust analytical methods for quality control, and essential safety protocols.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development. The key identifiers and properties of 4-Chloro-3-propoxybenzoic acid are summarized below.

IdentifierValueSource
CAS Number 65136-52-9[1]
Molecular Formula C₁₀H₁₁ClO₃[1]
Molecular Weight 214.65 g/mol [1]
IUPAC Name 4-Chloro-3-propoxybenzoic acidN/A
Appearance White to off-white solid (Predicted)N/A
Melting Point Not available (Predicted >100 °C based on analogs)N/A
Solubility Soluble in organic solvents like methanol, ethanol, DMSO; sparingly soluble in water.N/A

Synthesis and Purification: A Field-Proven Protocol

The synthesis of 4-Chloro-3-propoxybenzoic acid is most effectively achieved via the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[2][3] This protocol starts with the commercially available 4-chloro-3-hydroxybenzoic acid.

Synthesis via Williamson Ether Synthesis

The reaction proceeds by deprotonating the phenolic hydroxyl group of 4-chloro-3-hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (in this case, 1-bromopropane) in an Sₙ2 reaction.[2][4]

Synthesis_Workflow A 4-Chloro-3-hydroxybenzoic acid Intermediate Potassium 4-chloro-3-propoxybenzoate (in situ) A->Intermediate Deprotonation 1 B 1-Bromopropane B->Intermediate Sₙ2 Attack 2 Base Potassium Carbonate (K₂CO₃) Base->Intermediate Solvent DMF or Acetone Solvent->A Dissolution Workup Acidic Workup (HCl) Intermediate->Workup Reaction Mixture Product 4-Chloro-3-propoxybenzoic acid Workup->Product Protonation 3

Caption: Williamson Ether Synthesis Workflow for 4-Chloro-3-propoxybenzoic acid.

Step-by-Step Experimental Protocol:
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-hydroxybenzoic acid (1.0 eq).

  • Dissolution: Add a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone (approx. 10 volumes relative to the starting material). Stir until the solid is fully suspended.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

    • Expert Insight: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group (pKa ~8-10) without causing unwanted side reactions with the carboxylic acid. Using a stronger base like sodium hydride is unnecessary and could pose safety risks. K₂CO₃ is also inexpensive and easy to handle, making it ideal for scalable synthesis.

  • Alkylating Agent Addition: Add 1-bromopropane (1.2 eq) dropwise to the stirring mixture at room temperature.

    • Expert Insight: A slight excess of the alkylating agent ensures the reaction goes to completion. 1-Bromopropane is chosen over 1-chloropropane for its greater reactivity in Sₙ2 reactions, as bromide is a better leaving group than chloride.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-90°C is sufficient) and maintain for 4-6 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and filter to remove the inorganic salts (KBr and excess K₂CO₃). b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Dissolve the resulting crude residue in water and acidify to a pH of 2-3 with 2M hydrochloric acid (HCl).[5] This protonates the carboxylate to precipitate the desired product. d. Collect the precipitated solid by vacuum filtration and wash with cold water to remove any remaining salts.

  • Purification: a. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. b. Dissolve the solid in a minimum amount of hot ethanol, then slowly add hot water until the solution becomes cloudy. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. c. Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum.

Applications in Research and Drug Development

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry.[6][7] While specific, publicly documented applications of 4-Chloro-3-propoxybenzoic acid as a direct precursor to a marketed drug are not prevalent, its structural motifs are highly relevant in drug design.

  • Scaffold for API Synthesis: The benzoic acid framework is present in numerous drugs, including those for treating cancer, inflammation, and cardiovascular diseases.[6][7] The carboxylic acid group is a key pharmacophore that can form critical hydrogen bonds with biological targets or serve as a handle for creating prodrugs to improve solubility or bioavailability.

  • Intermediate for Kinase Inhibitors: The substituted phenyl ring is a common feature in kinase inhibitors, where it can occupy hydrophobic pockets in the ATP-binding site of the enzyme. The specific substitution pattern (chloro and propoxy groups) allows for fine-tuning of steric and electronic properties to achieve selectivity and potency. For example, related sulfamoylbenzoic acid derivatives have been developed as potent hypotensive agents.[8]

  • Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with defined chemical features, it can be used in FBDD screening campaigns to identify initial hits that bind to a protein target. The functional groups then provide clear vectors for chemical elaboration to build more potent lead compounds.

Analytical Characterization and Quality Control

Ensuring the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this purpose.

Analytical_Workflow Sample Synthesized Product (4-Chloro-3-propoxybenzoic acid) Prep_HPLC Sample Prep for HPLC (Dissolve in Mobile Phase) Sample->Prep_HPLC Prep_NMR Sample Prep for NMR (Dissolve in CDCl₃ or DMSO-d₆) Sample->Prep_NMR HPLC HPLC Analysis Prep_HPLC->HPLC NMR NMR Spectroscopy Prep_NMR->NMR Data_HPLC Purity Assessment (Chromatogram Peak Area %) HPLC->Data_HPLC Data_NMR Structural Confirmation (Chemical Shifts, Integration, Multiplicity) NMR->Data_NMR

Caption: Standard Analytical Workflow for Compound Verification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a chemical compound. A reverse-phase method is typically employed for substituted benzoic acids.

Exemplary HPLC Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid or Formic Acid) and Solvent B (Acetonitrile or Methanol with 0.1% of the same acid).

    • Expert Insight: The acidic modifier ensures the carboxylic acid is protonated, leading to sharp, symmetrical peaks and reproducible retention times.

  • Gradient: A typical gradient might run from 10% B to 95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs strongly, typically around 254 nm.[9]

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of the mobile phase (e.g., a 50:50 mixture of A and B) to create a 1 mg/mL stock solution.[10] Filter through a 0.45 µm syringe filter before injection.[11]

  • Analysis: Inject 5-10 µL of the sample. Purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks. A pure sample should exhibit a single major peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation of the compound.

  • ¹H NMR (Proton NMR):

    • Expected Signals:

      • A triplet around 1.0-1.1 ppm (3H), corresponding to the methyl (-CH₃) protons of the propoxy group.

      • A sextet around 1.8-1.9 ppm (2H), for the methylene (-CH₂-) protons adjacent to the methyl group.

      • A triplet around 4.0-4.1 ppm (2H), for the methylene (-OCH₂-) protons attached to the oxygen atom.

      • Three aromatic protons in the range of 7.4-8.0 ppm, showing characteristic doublet and doublet-of-doublets splitting patterns.

      • A broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O.

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[12]

  • ¹³C NMR (Carbon NMR):

    • Expected Signals:

      • Three aliphatic carbon signals for the propoxy group (~10 ppm for -CH₃, ~22 ppm for -CH₂-, and ~70 ppm for -OCH₂-).

      • Six aromatic carbon signals, including the carbon attached to the chloro group, the oxygen, and the carboxylic acid.

      • A signal for the carboxylic carbon (~165-170 ppm).[12]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed. While a specific Material Safety Data Sheet (MSDS) for 4-Chloro-3-propoxybenzoic acid is not widely available, data from analogous substituted benzoic acids should be used to guide handling procedures.[13][14][15]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16]

  • Handling:

    • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]

    • Avoid contact with skin, eyes, and clothing.[15][16]

    • Wash hands thoroughly after handling.[14]

  • Hazards:

    • Skin Irritation: May cause skin irritation.[16]

    • Eye Damage: Risk of serious eye irritation or damage.[16]

    • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong bases and oxidizing agents.[17]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[16]

Conclusion

4-Chloro-3-propoxybenzoic acid (CAS 65136-52-9) is a synthetically useful intermediate with significant potential in pharmaceutical and materials science research. Its preparation via the Williamson ether synthesis is straightforward and scalable. The presence of three distinct functional groups on its aromatic core provides chemists with multiple avenues for molecular elaboration, making it a valuable tool for developing novel compounds with tailored properties. Adherence to the detailed synthesis, purification, and analytical protocols outlined in this guide will ensure the generation of high-quality material, while following the recommended safety procedures will guarantee its safe handling in a laboratory setting.

References

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid. Retrieved from [Link]

  • USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • PubMed. (n.d.). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Retrieved from [Link]

  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Möller Chemie. (n.d.). Benzoic acid - Safety data sheet. Retrieved from [Link]

  • ACS Publications. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 4-Propoxybenzoic Acid. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Benzoic acid. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Retrieved from [Link]

  • Google Patents. (1983). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • PubChem. (n.d.). 3-Chloro-4-propoxybenzoic acid. Retrieved from [Link]

  • University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Agilent. (2011). Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • ResearchGate. (2025). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Chloro-3-propoxybenzoic Acid: Synthesis, Properties, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 4-Chloro-3-propoxybenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry and materials science. While specific experiment...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-propoxybenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this document consolidates its known properties and presents a scientifically grounded, proposed synthetic pathway based on established organic chemistry principles. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular structure, physicochemical properties, a detailed hypothetical synthesis protocol, and a discussion of its potential applications based on the bioactivity of structurally related compounds.

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone of modern chemical and pharmaceutical research. The benzoic acid scaffold, with its carboxylic acid group attached to a benzene ring, offers a versatile platform for chemical modification. The nature and position of substituents on the aromatic ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications, in turn, dictate the compound's biological activity, making this class of molecules a rich source for the discovery of novel therapeutic agents and functional materials. Derivatives of benzoic acid have found applications as anti-inflammatory, antimicrobial, and antiviral agents, among others[1][2]. The subject of this guide, 4-Chloro-3-propoxybenzoic acid, is a unique derivative featuring both a halogen and an ether linkage, suggesting its potential for tailored applications in drug design and material science.

Molecular Structure and Chemical Formula

4-Chloro-3-propoxybenzoic acid is characterized by a benzene ring substituted with a chlorine atom at the fourth position, a propoxy group (-O-CH₂CH₂CH₃) at the third position, and a carboxylic acid group (-COOH) at the first position.

The fundamental chemical identifiers and properties of 4-Chloro-3-propoxybenzoic acid are summarized in the table below.

PropertyValueSource
IUPAC Name 4-Chloro-3-propoxybenzoic acidN/A
CAS Number 65136-52-9[3]
Molecular Formula C₁₀H₁₁ClO₃[3]
Molecular Weight 214.65 g/mol [3]
Canonical SMILES CCCOC1=C(C=C(C=C1)Cl)C(=O)ON/A
MDL Number MFCD18434435[3]

Below is a two-dimensional representation of the molecular structure of 4-Chloro-3-propoxybenzoic acid.

Caption: 2D Molecular Structure of 4-Chloro-3-propoxybenzoic acid.

Proposed Synthesis Pathway: A Technical Protocol

A critical consideration in this synthesis is the presence of two acidic protons: one on the phenolic hydroxyl group and the other on the carboxylic acid. To achieve selective alkylation of the hydroxyl group, the more acidic carboxylic acid must first be protected. A common strategy is to convert the carboxylic acid to an ester, typically a methyl or ethyl ester, which can be easily hydrolyzed in the final step to regenerate the carboxylic acid[6].

The proposed three-step synthesis is outlined below:

G cluster_0 Step 1: Protection (Esterification) cluster_1 Step 2: Alkylation (Williamson Ether Synthesis) cluster_2 Step 3: Deprotection (Hydrolysis) Start 4-Chloro-3-hydroxybenzoic acid Intermediate1 Methyl 4-chloro-3-hydroxybenzoate Start->Intermediate1 MeOH, H+ (cat.) Intermediate2 Methyl 4-chloro-3-propoxybenzoate Intermediate1->Intermediate2 1. Base (e.g., K2CO3) 2. Propyl halide End 4-Chloro-3-propoxybenzoic acid Intermediate2->End 1. NaOH (aq) 2. H3O+

Caption: Proposed three-step synthesis of 4-Chloro-3-propoxybenzoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a projection based on standard laboratory procedures for analogous transformations and should be optimized for specific laboratory conditions.

Step 1: Esterification of 4-Chloro-3-hydroxybenzoic acid

  • Objective: To protect the carboxylic acid functionality as a methyl ester.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-hydroxybenzoic acid (1 equivalent) in anhydrous methanol (10-15 mL per gram of acid).

    • Cool the solution in an ice bath.

    • Slowly add a catalytic amount of concentrated sulfuric acid (or a suitable alternative like thionyl chloride).

    • Remove the ice bath and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 4-chloro-3-hydroxybenzoate. This intermediate can be purified by column chromatography if necessary.

Step 2: Williamson Ether Synthesis

  • Objective: To alkylate the phenolic hydroxyl group with a propyl group.

  • Procedure:

    • To a solution of methyl 4-chloro-3-hydroxybenzoate (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as anhydrous potassium carbonate (1.5-2.0 equivalents).

    • Add 1-bromopropane or 1-iodopropane (1.1-1.2 equivalents) to the suspension.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product, methyl 4-chloro-3-propoxybenzoate, by column chromatography.

Step 3: Saponification (Deprotection)

  • Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.

  • Procedure:

    • Dissolve the purified methyl 4-chloro-3-propoxybenzoate (1 equivalent) in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (2-4 equivalents) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2.

    • The product, 4-Chloro-3-propoxybenzoic acid, should precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Spectroscopic and Physicochemical Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the propoxy chain (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen), and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the carbons of the propoxy group, and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and characteristic peaks for the C-O ether linkage and C-Cl bond.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Potential Applications in Drug Discovery and Development

The specific biological activity of 4-Chloro-3-propoxybenzoic acid has not been extensively reported. However, its structural motifs suggest several potential areas of application in medicinal chemistry.

  • As a Building Block for Active Pharmaceutical Ingredients (APIs): The presence of a carboxylic acid group allows for the formation of amides, esters, and other derivatives, making it a valuable intermediate in the synthesis of more complex molecules[7].

  • Potential Anti-inflammatory and Antimicrobial Properties: Many substituted benzoic acid derivatives have demonstrated anti-inflammatory and antimicrobial activities[1][2][8]. The combination of a halogen and a lipophilic propoxy group could modulate these properties.

  • Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group in the active sites of various enzymes, suggesting potential as an enzyme inhibitor.

Further research is required to elucidate the specific pharmacological profile of this compound.

Safety and Handling

Specific safety data for 4-Chloro-3-propoxybenzoic acid is not widely available. However, based on the known hazards of structurally similar compounds, such as other chlorinated and substituted benzoic acids, the following precautions are recommended:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Chloro-3-propoxybenzoic acid represents an interesting, yet underexplored, chemical entity. This guide has provided a detailed overview of its known properties and a robust, scientifically-backed proposed synthetic route. The structural features of this molecule suggest its potential as a valuable building block in the development of new pharmaceuticals and functional materials. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully unlock its potential.

References

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  • YouTube. synthesis of 4-chloro-2-propylbenzenesulfonic acid. [Link]

  • PubMed. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. [Link]

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Foundational

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-propoxybenzoic Acid

Abstract This technical guide provides a comprehensive overview of the synthetic pathways for 4-Chloro-3-propoxybenzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document is in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 4-Chloro-3-propoxybenzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It will explore the primary synthetic route, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The guide emphasizes a rationale-driven approach to experimental design, ensuring scientific integrity and reproducibility.

Introduction: Significance of 4-Chloro-3-propoxybenzoic Acid

4-Chloro-3-propoxybenzoic acid is a substituted benzoic acid derivative that serves as a crucial building block in medicinal chemistry. Its structural features, including the chloro, propoxy, and carboxylic acid functional groups, allow for diverse chemical modifications, making it a versatile precursor for the synthesis of complex organic molecules with potential therapeutic applications. The precise arrangement of these functional groups is often critical for the biological activity of the final drug substance. Therefore, robust and efficient synthetic routes to high-purity 4-Chloro-3-propoxybenzoic acid are of significant interest to the pharmaceutical industry.

This guide will focus on the most logical and widely applicable synthetic strategy, which commences from a readily available starting material and proceeds through a key intermediate, 4-chloro-3-hydroxybenzoic acid. The core of this synthesis lies in a classic Williamson ether synthesis, a reliable and well-understood method for the formation of ether linkages.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of 4-Chloro-3-propoxybenzoic acid suggests a straightforward disconnection at the ether linkage, pointing to 4-chloro-3-hydroxybenzoic acid and a propyl halide as the immediate precursors. This approach is strategically sound as 4-chloro-3-hydroxybenzoic acid is a commercially available or readily synthesizable intermediate.

G 4-Chloro-3-propoxybenzoic_acid 4-Chloro-3-propoxybenzoic acid Disconnection C-O Ether Bond Disconnection 4-Chloro-3-propoxybenzoic_acid->Disconnection Precursors 4-Chloro-3-hydroxybenzoic acid + Propyl Halide Disconnection->Precursors

Caption: Retrosynthetic analysis of 4-Chloro-3-propoxybenzoic acid.

The primary synthesis pathway detailed in this guide, therefore, involves two key transformations:

  • Synthesis of 4-Chloro-3-hydroxybenzoic acid: While commercially available, understanding its synthesis provides deeper process knowledge. A common route involves the demethylation of 4-chloro-3-methoxybenzoic acid.

  • Williamson Ether Synthesis: The propoxylation of 4-chloro-3-hydroxybenzoic acid using a suitable propylating agent under basic conditions.

Synthesis of the Key Intermediate: 4-Chloro-3-hydroxybenzoic Acid

The synthesis of 4-chloro-3-hydroxybenzoic acid can be achieved from 4-chloro-3-methoxybenzoic acid. The critical step is the cleavage of the methyl ether to reveal the hydroxyl group.

Mechanistic Insight: Ether Cleavage

The cleavage of the aryl methyl ether is typically accomplished using strong acids, with boron tribromide (BBr₃) in a solvent like dichloromethane being a particularly effective reagent for this transformation. The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom of BBr₃. This is followed by the nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the C-O bond.

Experimental Protocol: Demethylation of 4-Chloro-3-methoxybenzoic acid

The following protocol is a general procedure for the synthesis of 4-chloro-3-hydroxybenzoic acid from its corresponding methyl ether.[1]

Materials:

  • 4-Chloro-3-methoxybenzoic acid

  • Boron tribromide (1 M solution in dichloromethane)

  • Dichloromethane (DCM)

  • Aqueous ammonia solution

  • 2N Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-methoxybenzoic acid in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a 1 M solution of boron tribromide in dichloromethane dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), carefully quench the reaction by the slow addition of an aqueous ammonia solution while cooling in an ice bath.

  • Continue stirring for approximately 90 minutes at room temperature.

  • Acidify the mixture to a pH of 1 by the dropwise addition of 2N aqueous hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 4-chloro-3-hydroxybenzoic acid as a solid. The product can be further purified by recrystallization if necessary.

ParameterValue
Starting Material 4-Chloro-3-methoxybenzoic acid
Reagent Boron tribromide (1 M in DCM)
Solvent Dichloromethane
Reaction Temperature 0°C to Room Temperature
Reaction Time 18 hours
Typical Yield ~90%[1]

Core Synthesis: Propoxylation via Williamson Ether Synthesis

The final step in the synthesis of 4-Chloro-3-propoxybenzoic acid is the alkylation of the hydroxyl group of 4-chloro-3-hydroxybenzoic acid with a propyl group. The Williamson ether synthesis is the method of choice for this transformation.[2][3][4][5][6]

Mechanistic Rationale: The SN2 Reaction

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[3] In this reaction, the phenolic hydroxyl group of 4-chloro-3-hydroxybenzoic acid is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile and attacks the electrophilic carbon of a propyl halide (e.g., 1-bromopropane or 1-iodopropane), displacing the halide leaving group in a single concerted step. For this reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions.[3]

G Start 4-Chloro-3-hydroxybenzoic acid Deprotonation Deprotonation (Base, e.g., K2CO3) Start->Deprotonation Phenoxide Phenoxide Intermediate Deprotonation->Phenoxide SN2 SN2 Attack on Propyl Halide Phenoxide->SN2 Product 4-Chloro-3-propoxybenzoic acid SN2->Product

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol: Synthesis of 4-Chloro-3-propoxybenzoic acid

The following protocol outlines a general procedure for the propoxylation of 4-chloro-3-hydroxybenzoic acid.

Materials:

  • 4-Chloro-3-hydroxybenzoic acid

  • 1-Bromopropane (or 1-iodopropane)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-chloro-3-hydroxybenzoic acid in a suitable polar aprotic solvent such as DMF or acetone, add a base such as potassium carbonate. The base should be in excess (typically 2-3 equivalents).

  • Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide salt.

  • Add 1-bromopropane (or another suitable propylating agent) to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with a suitable acid (e.g., 1N HCl) to protonate the carboxylic acid, if necessary, and to precipitate the product.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Chloro-3-propoxybenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

ParameterValue
Starting Material 4-Chloro-3-hydroxybenzoic acid
Reagents 1-Bromopropane, Potassium Carbonate
Solvent Dimethylformamide (DMF)
Reaction Temperature 60-80°C
Reaction Time 4-12 hours (monitor by TLC)
Purity (after recrystallization) >98%

Alternative Synthetic Considerations

While the outlined pathway is the most direct, other synthetic strategies could be envisioned, although they may be less efficient or require more complex starting materials. For instance, one could start with a propoxy-substituted benzene and introduce the chloro and carboxylic acid functionalities through electrophilic aromatic substitution and oxidation reactions. However, controlling the regioselectivity of such reactions can be challenging.

Conclusion

The synthesis of 4-Chloro-3-propoxybenzoic acid is most effectively achieved through a two-step sequence involving the preparation of the key intermediate, 4-chloro-3-hydroxybenzoic acid, followed by a Williamson ether synthesis to introduce the propoxy group. This approach utilizes well-established and reliable chemical transformations, ensuring high yields and purity of the final product. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this important pharmaceutical intermediate.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Named Reactions Of Haloalkanes and haloarenes. (n.d.). Retrieved from [Link]

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Exploratory

A Spectroscopic Investigation of 4-Chloro-3-propoxybenzoic Acid: A Predictive and Comparative Analysis

For Immediate Release An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Chloro-3-propox...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Chloro-3-propoxybenzoic acid, a compound of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages a predictive approach grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). By drawing comparisons with structurally analogous compounds, we offer a robust framework for the characterization and verification of 4-Chloro-3-propoxybenzoic acid.

Molecular Structure and Predicted Spectroscopic Features

4-Chloro-3-propoxybenzoic acid is a disubstituted benzoic acid derivative. Its structure, featuring a carboxylic acid group, a chlorine atom, and a propoxy group attached to the benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding the interplay of these functional groups is key to interpreting its spectra.

Caption: Molecular Structure of 4-Chloro-3-propoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Chloro-3-propoxybenzoic acid, we anticipate distinct signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Experimental Protocol:

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12-13Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically a broad singlet at a downfield chemical shift.
~7.9Doublet1HAr-HAromatic proton ortho to the carboxylic acid group and meta to the chlorine and propoxy groups.
~7.6Doublet of doublets1HAr-HAromatic proton meta to the carboxylic acid and ortho to the chlorine and propoxy groups.
~7.4Doublet1HAr-HAromatic proton ortho to the chlorine and meta to the carboxylic acid and propoxy groups.
~4.0Triplet2H-OCH₂-Methylene protons of the propoxy group adjacent to the oxygen atom.
~1.8Sextet2H-CH₂-Methylene protons of the propoxy group.
~1.0Triplet3H-CH₃Methyl protons of the propoxy group.

Note: Chemical shifts are predictions and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Experimental Protocol:

  • Prepare the sample as described for ¹H NMR, using a higher concentration if necessary (20-50 mg).

  • Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

  • Process the data to obtain a spectrum with sharp singlet signals for each unique carbon.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~170-COOHThe carbonyl carbon of the carboxylic acid is significantly deshielded.
~158Ar-C-OAromatic carbon attached to the electron-donating propoxy group.
~135Ar-C-ClAromatic carbon attached to the electron-withdrawing chlorine atom.
~132Ar-CAromatic quaternary carbon adjacent to the carboxylic acid group.
~130Ar-CHAromatic methine carbon.
~125Ar-CHAromatic methine carbon.
~115Ar-CHAromatic methine carbon.
~70-OCH₂-Methylene carbon of the propoxy group attached to oxygen.
~22-CH₂-Methylene carbon of the propoxy group.
~10-CH₃Methyl carbon of the propoxy group.

Note: Chemical shifts are predictions and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretchCharacteristic broad absorption of the carboxylic acid hydroxyl group due to hydrogen bonding.
~1700StrongC=O stretchStrong absorption from the carbonyl group of the carboxylic acid.
~1600, ~1475MediumC=C stretchAromatic ring stretching vibrations.
~1250StrongC-O stretchAsymmetric C-O-C stretching of the propoxy ether linkage.
~1050MediumC-O stretchSymmetric C-O-C stretching of the propoxy ether linkage.
~800-900Medium-StrongC-H bendOut-of-plane bending of aromatic C-H bonds, indicative of the substitution pattern.
~750Medium-StrongC-Cl stretchStretching vibration of the carbon-chlorine bond.

The IR spectrum of 4-hydroxybenzoic acid shows a characteristic acidic C=O stretching peak at 1663 cm⁻¹ and a carboxylic acid peak at 3449 cm⁻¹[1]. For substituted benzoic acids, the C=O stretching band is a reliable indicator of hydrogen bonding.[2][3]

IR_Spectroscopy_Workflow Sample Sample Preparation (KBr Pellet or ATR) IR_Spec IR Spectrometer Sample->IR_Spec Data_Acq Data Acquisition (4000-400 cm⁻¹) IR_Spec->Data_Acq Spectrum IR Spectrum Data_Acq->Spectrum Analysis Functional Group Analysis Spectrum->Analysis

Caption: General workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.

  • Acquire the mass spectrum in either positive or negative ion mode.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺˙) or Pseudomolecular Ion ([M-H]⁻ or [M+H]⁺): The molecular weight of 4-Chloro-3-propoxybenzoic acid is 214.65 g/mol .[4] We expect to observe a prominent peak corresponding to this mass. The presence of chlorine will result in a characteristic isotopic pattern, with a peak at m/z 214 (for ³⁵Cl) and a peak at m/z 216 (for ³⁷Cl) in an approximate 3:1 ratio.

  • Key Fragmentation Patterns:

    • Loss of the propoxy group (-OCH₂CH₂CH₃) leading to a fragment at m/z 155/157.

    • Loss of the carboxylic acid group (-COOH) leading to a fragment at m/z 169/171.

    • Decarboxylation (-CO₂) from the molecular ion.

    • Fragments corresponding to the propoxy group itself.

The mass spectrum of the related compound 4-propoxybenzoic acid shows a molecular ion at m/z 180.[5]

Mass_Spectrometry_Analysis Molecule 4-Chloro-3-propoxybenzoic acid (m/z 214/216) Fragment1 Loss of -COOH (m/z 169/171) Molecule->Fragment1 Fragment2 Loss of -OCH₂CH₂CH₃ (m/z 155/157) Molecule->Fragment2 Fragment3 Loss of Propyl radical (m/z 171/173) Molecule->Fragment3

Caption: Predicted fragmentation pathway in mass spectrometry.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 4-Chloro-3-propoxybenzoic acid. The presented data, derived from fundamental principles and comparative analysis of structurally related molecules, serves as a valuable resource for researchers in the synthesis, identification, and application of this compound. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data, ensuring reproducibility and reliability in the laboratory. As with any predictive analysis, experimental verification remains the gold standard, and this guide provides the foundational knowledge for such an undertaking.

References

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Foundational

A Comprehensive Technical Guide to the Solubility of 4-Chloro-3-propoxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Solubility in Pharmaceutical Sciences 4-Chloro-3-propoxybenzoic acid is a substituted benzoic acid derivative with potent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

4-Chloro-3-propoxybenzoic acid is a substituted benzoic acid derivative with potential applications in medicinal chemistry and drug development. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of its developability. It influences critical processes such as synthesis, purification, crystallization, formulation, and ultimately, bioavailability.[] A thorough understanding of an API's solubility profile is therefore not merely a matter of characterization but a fundamental prerequisite for successful drug design and manufacturing.

This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 4-Chloro-3-propoxybenzoic acid in organic solvents. As a senior application scientist, the following sections will delve into the physicochemical properties of the molecule, the theoretical underpinnings of solubility, and a detailed, field-proven experimental protocol for its determination.

Physicochemical Properties of 4-Chloro-3-propoxybenzoic Acid

Molecular Structure:

Key Physicochemical Descriptors:

PropertyValue/InformationSource
Molecular Formula C10H11ClO3[2]
Molecular Weight 214.65 g/mol [2]
IUPAC Name 4-Chloro-3-propoxybenzoic acid[2]
CAS Number 65136-52-9[2]
Predicted LogP ~3.5Inferred from related structures[3]
Predicted pKa ~4.0Inferred from related structures[4][5]

The presence of a carboxylic acid group imparts acidic properties and the potential for hydrogen bonding. The chloro- and propoxy- substituents on the benzene ring increase the molecule's lipophilicity and modulate its overall polarity. The interplay of these functional groups will govern its solubility in different solvent environments.

Theoretical Framework for Solubility: "Like Dissolves Like" and Hansen Solubility Parameters

The age-old adage "like dissolves like" provides a foundational, qualitative understanding of solubility.[6] Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This principle is governed by the intermolecular forces between the solute and solvent molecules. For a more quantitative prediction, we can turn to tools like Hansen Solubility Parameters (HSP).

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7][8] A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, with smaller distances suggesting higher solubility.[9]

Based on the structure of 4-Chloro-3-propoxybenzoic acid, we can anticipate its HSP to reflect contributions from the aromatic ring (dispersion), the chloro and carboxylic acid groups (polar), and the carboxylic acid and ether oxygen (hydrogen bonding).

Predicted Solubility Profile of 4-Chloro-3-propoxybenzoic Acid

Based on its structure and the principles of solubility, we can predict a qualitative solubility profile for 4-Chloro-3-propoxybenzoic acid in various classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the carboxylic acid group's ability to form hydrogen bonds, moderate to good solubility is expected. The "almost transparency in hot Methanol" of the related 4-propoxybenzoic acid supports this.[10]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): Good solubility is anticipated due to the polar nature of the molecule and the ability of these solvents to accept hydrogen bonds and engage in dipole-dipole interactions. The related 4-chloro-3-nitrobenzoic acid shows good solubility in acetone.[11]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected. While the propoxy group and the aromatic ring contribute to some lipophilicity, the polar carboxylic acid and chloro groups will hinder dissolution in highly nonpolar media. The related 4-chlorobenzoic acid is insoluble in benzene.[4]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate, quantitative solubility data, a robust experimental method is essential. The saturation shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[12]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess solid 4-Chloro-3-propoxybenzoic acid B Add to a known volume of the selected organic solvent A->B Dispense C Seal the vial and place in a shaking incubator at constant temperature B->C Incubate D Equilibrate for a sufficient time (e.g., 24-48 hours) C->D Shake E Allow solid to settle D->E Settle F Withdraw a clear aliquot of the supernatant using a syringe filter E->F Filter G Dilute the aliquot with a suitable solvent F->G Dilute H Analyze the concentration using a validated analytical method (e.g., HPLC) G->H Inject I Calculate the solubility (e.g., in mg/mL or mol/L) H->I Quantify J Repeat for each solvent and at different temperatures I->J Iterate

Caption: Workflow for the saturation shake-flask solubility determination method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-Chloro-3-propoxybenzoic acid to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand.

  • Sample Collection and Preparation:

    • Remove the vials from the incubator and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemically resistant filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

    • Immediately dilute the collected sample with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Concentration Analysis:

    • Quantify the concentration of 4-Chloro-3-propoxybenzoic acid in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Calculation and Reporting:

    • Calculate the solubility of 4-Chloro-3-propoxybenzoic acid in each solvent, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Data Analysis and Visualization of Solvent-Solute Interactions

The quantitative solubility data obtained can be presented in a table for easy comparison across different solvents. Further analysis can involve correlating the experimental solubility with the Hansen Solubility Parameters of the solvents.

Hansen Solubility Space Visualization

HSP_Concept cluster_sphere Solubility Sphere solute Solute (4-Chloro-3-propoxybenzoic acid) a b c d good_solvent1 Good Solvent 1 good_solvent2 Good Solvent 2 poor_solvent1 Poor Solvent 1 poor_solvent2 Poor Solvent 2

Caption: Conceptual diagram of Hansen Solubility Space.

This visualization illustrates that solvents with HSP values falling within the "solubility sphere" of the solute are likely to be good solvents. By plotting the HSP of the tested solvents and color-coding them based on the experimentally determined solubility, a predictive model for other solvents can be developed.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 4-Chloro-3-propoxybenzoic acid in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers and drug development professionals can generate the critical data needed to advance their projects. The insights gained from a thorough solubility analysis are invaluable for optimizing synthetic routes, developing robust crystallization processes, and designing effective drug delivery systems.

References

  • ChemBK. (2024, April 10). 4-Propoxybenzoic Acid. Retrieved from [Link]

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  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

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  • Journal of the American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Retrieved from [Link]

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Exploratory

A Technical Guide to Investigating the Potential Biological Activity of 4-Chloro-3-propoxybenzoic acid

Introduction In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is a cornerstone of progress. Benzoic acid and its derivatives have long been recognized as a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is a cornerstone of progress. Benzoic acid and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The specific substitution patterns on the phenyl ring play a critical role in modulating this activity, offering a rich field for structure-activity relationship (SAR) studies.

This guide focuses on 4-Chloro-3-propoxybenzoic acid , a compound of interest due to its unique combination of substituents: a halogen (chloro) and a short alkoxy group (propoxy). The chloro group, an electron-withdrawing substituent, is known to enhance the biological activity of many compounds, while the propoxy group increases lipophilicity, which can improve membrane permeability and cellular uptake.[4] While direct biological data for 4-Chloro-3-propoxybenzoic acid is scarce in the public domain, its structural analogy to other active benzoic acids provides a strong rationale for its systematic investigation.

This document, therefore, serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals. It outlines a hypothesis-driven approach to systematically uncover and characterize the potential therapeutic activities of 4-Chloro-3-propoxybenzoic acid. We will proceed from initial synthesis and broad-spectrum screening to more focused mechanistic studies, providing the causality behind experimental choices and self-validating protocols at each stage.

Chemical Profile: 4-Chloro-3-propoxybenzoic acid
PropertyValue
IUPAC Name 4-Chloro-3-propoxybenzoic acid
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.64 g/mol
Structure
Predicted LogP ~3.5

Note: The LogP value is an estimation and suggests moderate lipophilicity, which is favorable for oral bioavailability.

Part 1: Hypothesized Biological Activities & Rationale

Based on a thorough review of structurally related compounds, we hypothesize that 4-Chloro-3-propoxybenzoic acid may possess the following activities:

  • Anti-inflammatory Activity : Benzoic acid derivatives are known to possess anti-inflammatory effects.[1][5] For instance, 4-hydroxybenzoic acid has demonstrated anti-inflammatory properties in various models.[1] The presence of a halogen on the aromatic ring can be crucial for this activity.[6] The propoxy group, by increasing lipophilicity, may enhance the compound's interaction with inflammatory targets.[4]

  • Antimicrobial Activity : The antimicrobial properties of benzoic acid and its esters (parabens) are well-documented.[1] Chlorinated phenols and benzoic acids often exhibit potent antibacterial and antifungal activity.[2] The increased lipophilicity from the propoxy chain could facilitate the disruption of microbial cell membranes, a common mechanism for antimicrobial agents.[1]

  • Anticancer (Cytotoxic) Activity : A growing body of evidence points to substituted benzoic acids as potential anticancer agents. Recent studies on 4-amino-3-chloro benzoate ester derivatives have identified promising compounds that act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This suggests that the chloro-substituted benzoic acid scaffold is a viable starting point for the development of targeted cancer therapies.

Part 2: Proposed Research & Experimental Workflow

A phased approach is proposed to systematically evaluate the biological potential of 4-Chloro-3-propoxybenzoic acid. This workflow is designed to be efficient, moving from broad screening to more specific, hypothesis-driven assays.

G cluster_0 Phase 0: Compound Acquisition cluster_1 Phase 1: Primary Screening cluster_2 Phase 2: Hit Validation & Mechanistic Insight cluster_3 Phase 3: Lead Optimization synthesis Synthesis & Purification qc Quality Control (NMR, MS, HPLC) synthesis->qc cytotoxicity Cytotoxicity Assay (e.g., MTT) [Human Cell Lines] qc->cytotoxicity antimicrobial Antimicrobial Screening (Broth Microdilution) [Bacteria & Fungi Panel] qc->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., LPS-induced cytokine release) cytotoxicity->anti_inflammatory If non-toxic at relevant conc. anticancer Anticancer Assays (e.g., Kinase Inhibition, Apoptosis) cytotoxicity->anticancer If cytotoxic to cancer cells sar Structure-Activity Relationship (SAR) Studies anti_inflammatory->sar anticancer->sar adme In vitro ADME/Tox sar->adme

Caption: Proposed research workflow for 4-Chloro-3-propoxybenzoic acid.

Phase 0: Compound Synthesis and Quality Control

Rationale: The primary prerequisite for any biological investigation is the availability of a highly pure, well-characterized compound. This ensures that any observed biological effects are attributable to the compound of interest and not to impurities.

Protocol: Synthesis via Williamson Ether Synthesis

This proposed synthesis is based on standard, well-established organic chemistry reactions.

  • Starting Materials : 4-chloro-3-hydroxybenzoic acid and 1-bromopropane.

  • Reaction : Dissolve 4-chloro-3-hydroxybenzoic acid in a suitable polar aprotic solvent (e.g., acetone or DMF).

  • Deprotonation : Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming a phenoxide.

  • Nucleophilic Substitution : Add 1-bromopropane to the reaction mixture. The phenoxide will act as a nucleophile, displacing the bromide ion from the 1-bromopropane in an Sₙ2 reaction.

  • Work-up : After the reaction is complete (monitored by TLC), filter out the inorganic salts. Acidify the filtrate to protonate the carboxylic acid, causing the product to precipitate.

  • Purification : Collect the solid product by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Chloro-3-propoxybenzoic acid.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC (>95% purity is required).

Phase 1: Primary Screening Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: This is a crucial first step to determine the concentration range at which the compound is non-toxic to healthy cells and to identify any potential cytotoxic effects against cancer cell lines. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[7]

Step-by-Step Methodology:

  • Cell Plating : Seed human cell lines (e.g., HEK293 for normal, MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Preparation : Prepare a 10 mM stock solution of 4-Chloro-3-propoxybenzoic acid in DMSO. Create a series of 2-fold dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment : Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.[8] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]

  • Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10] It is efficient and allows for the testing of multiple organisms and concentrations simultaneously.

Step-by-Step Methodology:

  • Organism Panel : Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).[2]

  • Inoculum Preparation : Grow the microorganisms overnight and then dilute them in appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to a standardized concentration of ~5 x 10⁵ CFU/mL.[11]

  • Plate Preparation : In a 96-well microtiter plate, add 100 µL of broth to all wells. Add 100 µL of a 2x concentrated stock of the test compound to the first column.

  • Serial Dilution : Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient.

  • Inoculation : Add 5 µL of the prepared microbial inoculum to each well. Include a positive control (no compound) and a negative control (no microbes).

  • Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Phase 2: Mechanistic Assays for Validated Hits

If the primary screening yields promising results (a "hit"), the next logical step is to investigate the potential mechanism of action.

Potential Anti-inflammatory Mechanism: Inhibition of NF-κB Pathway

Rationale: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of inflammation. Its activation leads to the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[12] Many anti-inflammatory drugs act by inhibiting this pathway.

G cluster_n LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Binds DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines TestCompound 4-Chloro-3-propoxybenzoic acid TestCompound->IKK Potential Inhibition?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Exemplary Assay: Measuring TNF-α Secretion in LPS-stimulated Macrophages

  • Cell Model : Use a murine macrophage cell line like RAW 264.7.

  • Protocol :

    • Plate cells as in the MTT assay.

    • Pre-treat cells with non-toxic concentrations of 4-Chloro-3-propoxybenzoic acid for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the amount of secreted TNF-α or IL-6 using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Interpretation : A dose-dependent reduction in cytokine levels compared to the LPS-only control would indicate anti-inflammatory activity.

Conclusion and Future Directions

This technical guide provides a structured, evidence-based framework for the initial exploration of 4-Chloro-3-propoxybenzoic acid's biological potential. The proposed workflow is designed to be both comprehensive and resource-efficient, prioritizing activities with the highest probability of success based on existing literature for analogous structures.

Positive findings in any of the proposed areas would warrant further investigation, including more detailed mechanistic studies (e.g., enzyme inhibition assays, gene expression analysis) and progression to in vivo models to assess efficacy and safety in a whole-organism context. The ultimate goal is to generate a robust data package to determine if 4-Chloro-3-propoxybenzoic acid or its derivatives represent a viable new class of therapeutic agents.

References

  • Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

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  • Guan, Q., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Medicinal Chemistry, 65(1), 1-25. [Link]

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Foundational

An In-depth Technical Guide to 4-Chloro-3-propoxybenzoic Acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 4-Chloro-3-propoxybenzoic acid, a substituted benzoic acid derivative with potential applications in pharmaceutical and materials science. While the specific hist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Chloro-3-propoxybenzoic acid, a substituted benzoic acid derivative with potential applications in pharmaceutical and materials science. While the specific historical discovery of this compound is not extensively documented in readily available literature, its synthesis and properties are well-understood within the broader context of organic chemistry. This document will delve into the logical frameworks for its synthesis, its physicochemical characteristics, and its potential as a building block in modern chemical research and development.

Physicochemical Properties

4-Chloro-3-propoxybenzoic acid is a solid organic compound. Its structural characteristics, including a carboxylic acid group, a chloro substituent, and a propoxy group on the benzene ring, dictate its physical and chemical behavior.

Table 1: Physicochemical Properties of Related Benzoic Acid Derivatives

Property4-Chlorobenzoic Acid4-Propoxybenzoic Acid3-Chloro-4-propoxybenzoic acid
Molecular Formula C₇H₅ClO₂[1]C₁₀H₁₂O₃[2][3][4]C₁₀H₁₁ClO₃[5]
Molecular Weight ( g/mol ) 156.56[1]180.20[4][6]214.64[5]
Appearance Triclinic crystals or light fluffy white powder[1]White to almost white powder or crystal[2]Not specified
Melting Point (°C) Not specified144-146[2]Not specified
Water Solubility Not specifiedInsoluble[2]Not specified
pKa Not specified4.78 (at 20°C)[2]Not specified

Synthesis Methodologies

The synthesis of 4-Chloro-3-propoxybenzoic acid can be approached through several logical retrosynthetic pathways. A common and practical approach involves the propoxylation of a suitably substituted 4-chlorobenzoic acid derivative. The causality behind this choice lies in the commercial availability and reactivity of the starting materials.

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 4-Chloro-3-propoxybenzoic acid, starting from a readily available precursor.

G A Start: 4-Chloro-3-hydroxybenzoic acid B Williamson Ether Synthesis (Propyl halide, Base) A->B Reagents C Product: 4-Chloro-3-propoxybenzoic acid B->C Reaction D Purification (Recrystallization/Chromatography) C->D Workup E Characterization (NMR, IR, Mass Spec) D->E Analysis

Caption: Generalized workflow for the synthesis of 4-Chloro-3-propoxybenzoic acid.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol describes a representative method for the synthesis of 4-Chloro-3-propoxybenzoic acid from 4-Chloro-3-hydroxybenzoic acid. The choice of a Williamson ether synthesis is based on its reliability and high yield for forming aryl ethers.

Materials:

  • 4-Chloro-3-hydroxybenzoic acid

  • 1-Bromopropane (or 1-Iodopropane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone (or DMF), anhydrous

  • Hydrochloric Acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Chloro-3-hydroxybenzoic acid (1 equivalent) in anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (2-3 equivalents). The carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate. This step is critical as the phenoxide is a much more potent nucleophile than the neutral phenol.

  • Alkylation: Add 1-bromopropane (1.1-1.5 equivalents) to the suspension. The excess alkylating agent ensures the reaction goes to completion.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The elevated temperature increases the reaction rate. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Dissolve the residue in ethyl acetate and wash with 1M HCl to remove any remaining base, followed by water and brine. The organic layer contains the desired product.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-Chloro-3-propoxybenzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure compound.

Potential Applications and Research Interest

While specific, large-scale applications of 4-Chloro-3-propoxybenzoic acid are not widely reported, its structure suggests its utility as an intermediate in several areas of chemical research:

  • Pharmaceutical Synthesis: Benzoic acid derivatives are common scaffolds in drug discovery. The presence of the chloro and propoxy groups allows for further functionalization, potentially leading to the synthesis of novel therapeutic agents. For instance, related sulfamoylbenzoic acid derivatives have been investigated for their hypotensive activity.[7]

  • Materials Science: The rigid structure of the benzoic acid core, combined with the flexible propoxy chain, makes it a candidate for the synthesis of liquid crystals and specialized polymers.[8]

  • Agrochemicals: Substituted benzoic acids are also found in some herbicides and pesticides.

Conclusion

4-Chloro-3-propoxybenzoic acid represents a versatile chemical building block. While its direct historical narrative is not prominent, its synthesis is grounded in fundamental and reliable organic chemistry principles. The methodologies described in this guide provide a solid foundation for its preparation and purification. Its potential for further chemical modification makes it a compound of interest for researchers in medicinal chemistry and materials science, offering a platform for the development of novel molecules with tailored properties.

References

  • ChemBK. 4-Propoxybenzoic Acid. (2024-04-10). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Propoxybenzoic Acid (CAS: 5438-19-7) in Driving Innovation in Organic Chemistry. [Link]

  • PubChem. 4-Chlorobenzoic Acid. [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Google Patents. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • NIST. 4-Propoxybenzoic acid. [Link]

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Exploratory

A Technical Guide to the Thermodynamic Properties of 4-Chloro-3-propoxybenzoic Acid: Bridging Data Gaps in Drug Development

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the thermodynamic properties of 4-Chloro-3-propoxybenzoic acid, a molecule of interest in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 4-Chloro-3-propoxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. Recognizing the current scarcity of direct experimental data for this specific compound, this document serves as a practical framework for researchers. It outlines the critical thermodynamic parameters essential for drug development, details the established experimental methodologies for their determination, and presents available data for structurally related compounds to guide estimation and experimental design. By synthesizing theoretical importance with practical experimental guidance, this whitepaper empowers researchers to systematically characterize 4-Chloro-3-propoxybenzoic acid and analogous compounds, thereby accelerating the drug development process.

Introduction: The Thermodynamic Imperative in Drug Discovery

The journey of a drug molecule from a laboratory curiosity to a clinical therapeutic is paved with a deep understanding of its physicochemical properties. Among these, thermodynamic parameters are paramount, governing everything from solubility and stability to receptor binding affinity.[1][2][3] A comprehensive thermodynamic profile is not merely academic; it is a critical dataset that informs formulation development, predicts in vivo behavior, and ultimately influences the success of a drug candidate.[1][2] For a substituted benzoic acid derivative like 4-Chloro-3-propoxybenzoic acid, understanding its thermodynamic landscape is essential for optimizing its journey to becoming a viable therapeutic agent.

The most effective drug design and development platforms emerge from an integrated process that utilizes all available structural, thermodynamic, and biological information.[1] A thorough thermodynamic evaluation is vital early in the drug development process to expedite the path toward an optimal energetic interaction profile while maintaining favorable pharmacological properties.[1][2][3]

This guide will delve into the key thermodynamic properties relevant to drug development, present a survey of available data for analogous compounds, and provide detailed, field-proven methodologies for the experimental determination of these crucial parameters for 4-Chloro-3-propoxybenzoic acid.

Molecular Profile of 4-Chloro-3-propoxybenzoic Acid

A foundational step in any thermodynamic investigation is to understand the molecule's basic physicochemical characteristics. While experimental data for 4-Chloro-3-propoxybenzoic acid is sparse, we can compile its basic identifiers.

PropertyValueSource
CAS Number 65136-52-9[4]
Molecular Formula C₁₀H₁₁ClO₃[4]
Molecular Weight 214.65 g/mol [4]
IUPAC Name 4-Chloro-3-propoxybenzoic acid

For context and comparative analysis, the properties of structurally related compounds are invaluable. The following table summarizes key data for 4-chlorobenzoic acid, 4-propoxybenzoic acid, and the isomeric 3-chloro-4-propoxybenzoic acid.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa
4-Chlorobenzoic acid C₇H₅ClO₂156.57241.52763.98
4-Propoxybenzoic acid C₁₀H₁₂O₃180.20144-146273.02 (est.)4.78
3-Chloro-4-propoxybenzoic acid C₁₀H₁₁ClO₃214.64Not AvailableNot AvailableNot Available

Data compiled from sources[5][6][7][8][9].

The chloro and propoxy substituents on the benzoic acid scaffold will significantly influence its solid-state properties (crystal packing, melting point), solubility, and acidity (pKa). The interplay of the electron-withdrawing nature of the chlorine atom and the steric and electronic effects of the propoxy group dictates the molecule's overall thermodynamic behavior.

Synthesis of 4-Chloro-3-propoxybenzoic Acid: The Prerequisite for Experimental Analysis

A general synthetic strategy would likely start from 4-chloro-3-hydroxybenzoic acid. The protocol would proceed as follows:

Protocol 3.1: Synthesis via Williamson Ether Synthesis

  • Deprotonation: Dissolve 4-chloro-3-hydroxybenzoic acid in a suitable polar aprotic solvent (e.g., acetone, DMF). Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group. The reaction is typically stirred at room temperature until deprotonation is complete.

  • Alkylation: Add 1-bromopropane to the reaction mixture. The alkoxide will act as a nucleophile, displacing the bromide in an Sₙ2 reaction to form the propyl ether.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

  • Workup and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic base. The solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure 4-Chloro-3-propoxybenzoic acid.

The following diagram illustrates the logical flow of this synthetic approach.

Synthesis_Workflow cluster_synthesis Synthesis of 4-Chloro-3-propoxybenzoic Acid start Start: 4-chloro-3-hydroxybenzoic acid deprotonation Deprotonation with K₂CO₃ in Acetone start->deprotonation alkylation Alkylation with 1-bromopropane deprotonation->alkylation monitoring Reaction Monitoring (TLC) alkylation->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification by Recrystallization workup->purification product Product: 4-Chloro-3-propoxybenzoic acid purification->product

Caption: Synthetic workflow for 4-Chloro-3-propoxybenzoic acid.

Key Thermodynamic Properties and Their Experimental Determination

A thorough understanding of a drug candidate's thermodynamic properties is crucial. The following sections detail the most critical parameters and the gold-standard techniques used for their measurement.

Thermal Analysis: Melting Point, Enthalpy of Fusion, and Decomposition

Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for characterizing the solid-state properties of a compound.[10][11][12]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique provides the melting point (Tₘ), the enthalpy of fusion (ΔHfus), and can reveal polymorphism, which is critical for formulation stability.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the compound and its decomposition temperature.

Protocol 4.1.1: DSC Analysis

  • Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium) for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 2-5 mg of 4-Chloro-3-propoxybenzoic acid into an aluminum DSC pan. Crimp the pan with a lid.

  • Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Interpretation: The melting point is determined from the onset of the endothermic peak, and the area under the peak corresponds to the enthalpy of fusion.

Protocol 4.1.2: TGA Analysis

  • Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Weigh 5-10 mg of the sample into a TGA pan.

  • Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Interpretation: The resulting curve of mass versus temperature will indicate the temperature at which significant mass loss (decomposition) begins.

The workflow for thermal analysis is depicted below.

Thermal_Analysis_Workflow cluster_thermal Thermal Analysis Workflow sample Pure Sample of 4-Chloro-3-propoxybenzoic acid dsc Differential Scanning Calorimetry (DSC) sample->dsc tga Thermogravimetric Analysis (TGA) sample->tga dsc_results Melting Point (Tₘ) Enthalpy of Fusion (ΔHfus) Polymorphism dsc->dsc_results tga_results Decomposition Temperature Thermal Stability tga->tga_results

Caption: Workflow for DSC and TGA thermal analysis.

Enthalpy of Combustion and Formation

The standard enthalpy of combustion (ΔH°c) is a fundamental thermodynamic property that can be used to calculate the standard enthalpy of formation (ΔH°f). This is determined using bomb calorimetry.

Protocol 4.2.1: Bomb Calorimetry

  • Calorimeter Calibration: Calibrate the bomb calorimeter by combusting a certified standard, such as benzoic acid, which has a known heat of combustion (-26.38 kJ/g).[13]

  • Sample Preparation: A pellet of known mass (typically ~1 g) of 4-Chloro-3-propoxybenzoic acid is placed in the crucible of the bomb. A fuse wire is connected to the ignition circuit and placed in contact with the sample.

  • Combustion: The bomb is sealed, pressurized with excess pure oxygen, and placed in a known quantity of water in the calorimeter. The sample is ignited, and the temperature change of the water is precisely measured.

  • Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of formation of nitric acid and sulfuric acid if nitrogen or sulfur are present, and for the combustion of the fuse wire. The standard enthalpy of formation can then be derived using Hess's law.

Solubility and pKa

Solubility and the acid dissociation constant (pKa) are critical for predicting a drug's absorption and distribution.

  • Solubility: The solubility of 4-Chloro-3-propoxybenzoic acid should be determined in various solvents, particularly in aqueous buffers at different pH values and in biorelevant media. The shake-flask method followed by quantification using HPLC is a standard approach.

  • pKa: The pKa is the pH at which the compound is 50% ionized. For an acidic compound like a carboxylic acid, this is a key determinant of its charge state in different physiological compartments. Potentiometric titration or UV-spectrophotometry are common methods for pKa determination.

Protocol 4.3.1: pKa Determination by Potentiometric Titration

  • Solution Preparation: Prepare a solution of 4-Chloro-3-propoxybenzoic acid of known concentration in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

The relationship between these key properties and their impact on drug development is summarized below.

Properties_Impact_Diagram cluster_impact Impact of Thermodynamic Properties on Drug Development Thermodynamic_Properties Thermodynamic Properties (ΔHfus, ΔHc, Solubility, pKa) Formulation Formulation Stability & Dissolution Rate Thermodynamic_Properties->Formulation influences Absorption Absorption & Bioavailability Thermodynamic_Properties->Absorption governs Binding Target Binding Affinity Thermodynamic_Properties->Binding impacts

Caption: Relationship between thermodynamic properties and drug development stages.

Conclusion and Future Directions

While direct experimental thermodynamic data for 4-Chloro-3-propoxybenzoic acid remains to be published, this guide provides a robust framework for its systematic characterization. By employing the detailed methodologies of DSC, TGA, bomb calorimetry, and potentiometric titration, researchers can generate the critical data necessary to advance this compound through the drug discovery pipeline. The provided data on analogous compounds serves as a valuable benchmark for these future experimental studies. A thorough understanding of the thermodynamic properties is not an obstacle but a roadmap, guiding the rational design and development of novel therapeutics.

References

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Foundational

An In-depth Technical Guide to the Safe Handling of 4-Chloro-3-propoxybenzoic Acid

This document provides a comprehensive technical overview of the safety protocols and handling procedures for 4-Chloro-3-propoxybenzoic acid (CAS No. 65136-52-9).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of the safety protocols and handling procedures for 4-Chloro-3-propoxybenzoic acid (CAS No. 65136-52-9). It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The guidance herein is synthesized from established safety data and best practices to ensure user safety and experimental integrity.

Section 1: Compound Identification and Properties

4-Chloro-3-propoxybenzoic acid is a substituted benzoic acid derivative.[1] Understanding its physical and chemical properties is foundational to a robust safety assessment. While comprehensive experimental data for this specific compound is limited, its structural analogues provide a basis for predicting its behavior. The presence of a carboxylic acid group, a halogenated aromatic ring, and an ether linkage dictates its reactivity and potential hazards.[2]

Table 1: Physicochemical Properties of 4-Chloro-3-propoxybenzoic Acid

PropertyValueSource
CAS Number 65136-52-9[3]
Molecular Formula C₁₀H₁₁ClO₃[3]
Molecular Weight 214.65 g/mol [3]
Appearance Solid, powder (predicted)General chemical knowledge
Purity Typically ≥95%[3]

Section 2: Hazard Identification and GHS Classification

Based on available data, 4-Chloro-3-propoxybenzoic acid is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The Globally Harmonized System (GHS) classifications point to significant irritant and acute toxicity concerns.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[4]
Serious Eye Damage/Irritation Category 2A (Predicted)H319: Causes serious eye irritation[5][6]
Specific Target Organ Toxicity - Single Exposure (Respiratory) Category 3 (Predicted)H335: May cause respiratory irritation[7][8][9]

The causality behind these classifications is rooted in the compound's structure. The carboxylic acid moiety can cause irritation to mucous membranes and skin upon contact. As a fine powder, it can be easily aerosolized, posing an inhalation risk leading to respiratory tract irritation.[9][10]

Section 3: Risk Assessment and Control Hierarchy

A thorough risk assessment must precede any handling of this compound. The cornerstone of a safe laboratory environment is the implementation of the hierarchy of controls, prioritizing the most effective measures.

  • Elimination/Substitution : In a research context, elimination is often not feasible. Substitution with a less hazardous analogue should be considered if the chemical structure is not critical to the experimental outcome.

  • Engineering Controls : These are the primary means of exposure prevention.

    • Chemical Fume Hood : All manipulations of solid 4-Chloro-3-propoxybenzoic acid that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[11] This prevents the inhalation of airborne particles.

    • Ventilation : The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[8]

    • Safety Equipment : Accessible and tested safety showers and eyewash stations are mandatory in all areas where this chemical is handled.[8]

  • Administrative Controls : These include safe work practices and thorough training.

    • Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical.

    • Restrict access to authorized and trained personnel only.

    • Never work alone when handling hazardous materials.

  • Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Section 4: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to prevent direct contact with 4-Chloro-3-propoxybenzoic acid.

Step-by-Step PPE Protocol:
  • Hand Protection : Wear nitrile or neoprene gloves that have been inspected for tears or holes before use. Avoid natural rubber gloves. If contact occurs, remove gloves immediately, wash hands, and don a new pair.

  • Eye Protection : Chemical safety goggles are mandatory.[8] A face shield should be worn over the goggles if there is a significant risk of splashing or dust generation.

  • Body Protection : A fully buttoned, long-sleeved laboratory coat must be worn. For larger quantities or tasks with a higher risk of contamination, impervious clothing or a chemical-resistant apron is recommended.[8]

  • Respiratory Protection : Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required. If engineering controls are not available or fail, or during a large-scale spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[11][12]

PPE_Selection_Workflow start Start: Assess Task (Handling 4-Chloro-3-propoxybenzoic acid) fume_hood Is the task performed in a fume hood? start->fume_hood dust_risk Potential for dust generation? fume_hood->dust_risk  Yes add_respirator Add Particulate Respirator (e.g., N95/P100) fume_hood->add_respirator  No splash_risk Potential for splash? dust_risk->splash_risk  Yes / No ppe_base Required Base PPE: - Nitrile Gloves - Lab Coat - Safety Goggles splash_risk->ppe_base  No add_faceshield Add Face Shield splash_risk->add_faceshield  Yes end Proceed with Task ppe_base->end add_respirator->dust_risk add_faceshield->ppe_base

Caption: PPE selection workflow for handling the compound.

Section 5: Storage and Incompatibility

Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.

  • Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][11] Keep away from incompatible materials. Some related compounds require refrigeration; while not explicitly stated for this chemical, storing in a refrigerator is a prudent measure to ensure stability.

  • Incompatible Materials : Avoid contact with:

    • Strong oxidizing agents

    • Strong bases

    • Strong reducing agents[9][13]

Section 6: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures:
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Skin Contact : Remove all contaminated clothing.[12] Wash skin with plenty of soap and water for at least 15 minutes.[10] If skin irritation occurs, seek medical attention.[10]

  • Inhalation : Move the victim to fresh air and keep at rest in a position comfortable for breathing.[9][10] If not breathing, give artificial respiration. If symptoms persist, call a physician.

  • Ingestion : Do NOT induce vomiting.[9][11] Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.[12]

Spill Response Protocol:
  • Evacuate : Immediately alert others and evacuate the immediate area.

  • Control : If safe to do so, prevent further spillage and control the release of dust.

  • Ventilate : Ensure the area is well-ventilated (use fume hood sash as a shield if applicable).

  • Contain & Clean :

    • Wear appropriate PPE (including respiratory protection if outside a fume hood).

    • Gently sweep up the solid material, avoiding dust generation.[10][11] Use a dustpan and brush or a HEPA-filtered vacuum.

    • Place the spilled material into a suitable, labeled container for hazardous waste disposal.[10][11]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials for disposal as hazardous waste.

  • Report : Report the incident to the appropriate laboratory or facility safety officer.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size & Hazard alert->assess small_spill Small & Controllable Spill assess->small_spill Small large_spill Large or Uncontrolled Spill assess->large_spill Large don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) small_spill->don_ppe call_ehs Call Emergency Response / EHS large_spill->call_ehs contain Contain Spill (Sweep solid, avoid dust) don_ppe->contain collect Collect into Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report Incident dispose->report

Sources

Exploratory

An In-depth Technical Guide to the Homologs and Analogs of 4-Chloro-3-propoxybenzoic Acid: A Medicinal Chemistry Perspective

This guide provides a comprehensive technical overview of 4-Chloro-3-propoxybenzoic acid, a substituted benzoic acid scaffold, and explores the rationale, design, synthesis, and evaluation of its homologous and analogous...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Chloro-3-propoxybenzoic acid, a substituted benzoic acid scaffold, and explores the rationale, design, synthesis, and evaluation of its homologous and analogous derivatives. For researchers in drug discovery and medicinal chemistry, understanding the nuanced interplay of structural modifications is paramount to developing novel therapeutic agents. This document is structured to provide not only procedural details but also the underlying scientific reasoning that governs the exploration of this chemical space.

The Core Moiety: Unpacking 4-Chloro-3-propoxybenzoic Acid

4-Chloro-3-propoxybenzoic acid is an aromatic carboxylic acid characterized by a benzoic acid core, a chlorine atom at the C4 position, and a propoxy group at the C3 position. While this specific molecule is not extensively documented as a therapeutic agent, its structural features are common in a variety of biologically active compounds. The benzoic acid moiety itself is a versatile pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3]

The strategic placement of the chloro and propoxy substituents significantly influences the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These properties, in turn, dictate its pharmacokinetic and pharmacodynamic behavior. The exploration of homologs and analogs of this core structure is a classic medicinal chemistry approach to optimize for potency, selectivity, and a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Table 1: Physicochemical Properties of 4-Chloro-3-propoxybenzoic Acid and Related Structures

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
4-Chloro-3-propoxybenzoic acidC10H11ClO3214.65~3.5
4-Chlorobenzoic acidC7H5ClO2156.572.64
3-Propoxybenzoic acidC10H12O3180.202.59
4-Propoxybenzoic acidC10H12O3180.202.87

Note: LogP values are estimations and can vary based on the prediction algorithm.

Rationale for Homolog and Analog Design: Targeting Inflammation and Beyond

Given the prevalence of anti-inflammatory activity among substituted benzoic acids, a primary hypothesis is that 4-Chloro-3-propoxybenzoic acid and its derivatives may modulate inflammatory pathways.[1][4] The structural similarity to known anti-inflammatory agents suggests potential interactions with key enzymes and receptors in the inflammatory cascade. Furthermore, the lipophilic nature of the propoxy group and the electron-withdrawing properties of the chlorine atom could facilitate binding to hydrophobic pockets of target proteins.

A particularly compelling hypothesis is the potential for these compounds to act as inhibitors of Fatty Acid Binding Proteins (FABPs) . FABPs are intracellular lipid chaperones that play a crucial role in fatty acid uptake, transport, and metabolism.[5] Dysregulation of FABP activity is implicated in a host of diseases, including metabolic disorders, atherosclerosis, and inflammation. The general structure of 4-Chloro-3-propoxybenzoic acid, with its carboxylic acid head and a lipophilic tail, is reminiscent of endogenous fatty acids, making it a plausible candidate for FABP inhibition.

Another avenue of exploration is the modulation of signaling pathways central to the inflammatory response, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways .[6] The anti-inflammatory effects of structurally related compounds have been attributed to the suppression of these pathways, leading to a downstream reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[6]

The design of homologs and analogs will therefore focus on systematically modifying the core structure to probe the structure-activity relationship (SAR) for these potential targets.

Homologs: Modulating the Alkoxy Chain

Homologs of 4-Chloro-3-propoxybenzoic acid can be generated by systematically varying the length of the alkoxy chain at the C3 position (e.g., methoxy, ethoxy, butoxy, etc.). This allows for a fine-tuning of the molecule's lipophilicity, which can have a profound impact on membrane permeability, protein binding, and overall pharmacokinetic properties.

Analogs: Exploring the Substitution Pattern

The design of analogs involves more diverse structural modifications, including:

  • Positional Isomers: Moving the chloro and propoxy groups to other positions on the benzene ring to probe the importance of their relative orientation for target binding.

  • Halogen Substitution: Replacing the chlorine atom with other halogens (F, Br, I) to investigate the role of electronegativity and atomic radius.

  • Alkoxy Chain Modifications: Introducing branching or unsaturation into the propoxy chain to explore steric and conformational effects.

  • Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic functional groups (e.g., tetrazole) to potentially improve metabolic stability and cell permeability.

SAR_Strategy Core 4-Chloro-3-propoxybenzoic Acid Homologs Vary Alkoxy Chain (Methoxy, Ethoxy, Butoxy...) Core->Homologs Homologation Analogs Modify Substitution Pattern Core->Analogs Analog Design Positional Positional Isomers Analogs->Positional Halogen Halogen Substitution (F, Br, I) Analogs->Halogen AlkoxyMod Alkoxy Modifications (Branching, Unsaturation) Analogs->AlkoxyMod Bioisosteres Bioisosteric Replacement (e.g., Tetrazole) Analogs->Bioisosteres

Caption: A logical diagram illustrating the strategic design of homologs and analogs of 4-Chloro-3-propoxybenzoic acid.

Synthetic Strategies and Methodologies

The synthesis of 4-Chloro-3-propoxybenzoic acid and its derivatives can be achieved through established organic chemistry transformations. A general and adaptable synthetic route is outlined below.

Synthesis_Workflow Start 4-Chlorobenzoic Acid Nitration Nitration (HNO3, H2SO4) Start->Nitration Reduction Reduction (e.g., Fe/HCl or H2/Pd-C) Nitration->Reduction Diazotization Diazotization (NaNO2, HCl) Reduction->Diazotization Hydroxylation Hydroxylation (e.g., Sandmeyer-type) Diazotization->Hydroxylation Alkylation Williamson Ether Synthesis (Propyl halide, Base) Hydroxylation->Alkylation Final 4-Chloro-3-propoxybenzoic Acid Alkylation->Final

Caption: A representative synthetic workflow for 4-Chloro-3-propoxybenzoic acid starting from 4-chlorobenzoic acid.

Detailed Experimental Protocol: Synthesis of 4-Chloro-3-propoxybenzoic Acid

This protocol is a representative example and may require optimization for specific laboratory conditions.

Step 1: Nitration of 4-Chlorobenzoic Acid

  • To a stirred solution of concentrated sulfuric acid (100 mL) cooled to 0-5 °C in an ice bath, slowly add 4-chlorobenzoic acid (15.6 g, 0.1 mol).

  • Maintain the temperature below 10 °C while slowly adding a nitrating mixture of concentrated nitric acid (10 mL) and concentrated sulfuric acid (20 mL).

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice (500 g).

  • Collect the precipitated 4-chloro-3-nitrobenzoic acid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

Step 2: Reduction of the Nitro Group

  • In a round-bottom flask, suspend the 4-chloro-3-nitrobenzoic acid (10.8 g, 0.05 mol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Add iron powder (16.8 g, 0.3 mol) and a catalytic amount of concentrated hydrochloric acid (2 mL).

  • Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, filter the hot solution through celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain crude 3-amino-4-chlorobenzoic acid.

Step 3: Diazotization and Hydroxylation

  • Dissolve the crude 3-amino-4-chlorobenzoic acid (8.6 g, 0.05 mol) in a solution of dilute sulfuric acid (10% v/v, 100 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (3.8 g, 0.055 mol) in water (20 mL), keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, heat a solution of copper(II) sulfate (25 g) in water (100 mL) to boiling.

  • Slowly and carefully add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous nitrogen evolution will occur.

  • After the addition is complete, continue to boil for 30 minutes.

  • Cool the reaction mixture and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-chloro-3-hydroxybenzoic acid.

Step 4: Williamson Ether Synthesis

  • Dissolve the 4-chloro-3-hydroxybenzoic acid (8.6 g, 0.05 mol) in a suitable solvent such as acetone or DMF (100 mL).

  • Add anhydrous potassium carbonate (13.8 g, 0.1 mol) and 1-bromopropane (7.4 g, 0.06 mol).

  • Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.

  • After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify the crude 4-Chloro-3-propoxybenzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Evaluation: A Tiered Approach

A systematic approach to evaluating the biological activity of the synthesized homologs and analogs is crucial. This typically involves a tiered screening cascade, starting with broad in vitro assays and progressing to more specific mechanistic and cell-based studies for promising candidates.

Screening_Cascade Library Library of Homologs & Analogs Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Library->Cytotoxicity Primary Primary Screening (e.g., Griess Assay for NO) Cytotoxicity->Primary Non-toxic Concentrations Secondary Secondary Assays (ELISA for PGE2, Cytokines) Primary->Secondary Active Compounds Mechanistic Mechanistic Studies (Western Blot for MAPK/NF-κB, FABP Binding Assay) Secondary->Mechanistic Potent Inhibitors Hits Lead Candidates Mechanistic->Hits

Caption: A tiered screening cascade for the biological evaluation of 4-Chloro-3-propoxybenzoic acid derivatives.

Protocol: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the key steps for assessing the anti-inflammatory potential of the synthesized compounds.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Cytotoxicity Assay (MTT Assay):

  • Treat the cells with various concentrations of the test compounds (e.g., 1-100 µM) for 24 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm. Determine the non-toxic concentrations for subsequent experiments.

3. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO levels.

4. Measurement of Pro-inflammatory Cytokines (ELISA):

  • Collect the supernatant from LPS-stimulated cells as described above.

  • Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

5. Western Blot Analysis for Mechanistic Insights:

  • For promising compounds, investigate their effects on the NF-κB and MAPK signaling pathways.

  • Treat cells with the test compound and LPS for appropriate time points (e.g., 30-60 minutes for phosphorylation events).

  • Lyse the cells and determine protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-p38, phospho-ERK) and corresponding total protein antibodies.

  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded approach to the exploration of homologs and analogs of 4-Chloro-3-propoxybenzoic acid. By leveraging a deep understanding of medicinal chemistry principles and employing a systematic workflow for synthesis and biological evaluation, researchers can effectively probe the therapeutic potential of this chemical scaffold. The initial focus on anti-inflammatory activity, particularly through the potential modulation of FABPs and key inflammatory signaling pathways, provides a robust starting point for a drug discovery program. Future work should focus on identifying the most promising lead compounds from the initial screens and further optimizing their properties through iterative design-synthesis-test cycles. In vivo studies in relevant animal models of inflammation will be the ultimate validation of the therapeutic potential of this promising class of molecules.

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Foundational

A Guide to Quantum Chemical Calculations for 4-Chloro-3-propoxybenzoic Acid: A Whitepaper for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 4-Chloro-3-propoxybenzoic acid, a molecule of interest in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 4-Chloro-3-propoxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the causality behind methodological choices, ensuring a robust and defensible computational analysis. We will explore the foundational principles of Density Functional Theory (DFT), establish a validated computational protocol using industry-standard software, and analyze key quantum chemical descriptors—such as optimized geometry, electronic properties, and vibrational frequencies—to elucidate the molecule's physicochemical characteristics. The insights derived from these calculations are critical for understanding molecular stability, reactivity, and potential intermolecular interactions, which are cornerstone concepts in rational drug design.

Introduction: The "Why" Behind the Calculation

4-Chloro-3-propoxybenzoic acid is a substituted benzoic acid derivative. Molecules in this class are pivotal scaffolds in pharmaceutical development, appearing in drugs ranging from local anesthetics to anti-inflammatory agents.[1] Understanding the intricate details of a molecule's electronic structure, geometry, and potential energy surface is paramount for predicting its behavior in a biological system. For instance, the distribution of charge across the molecule can dictate its ability to form hydrogen bonds with a protein target, while its frontier molecular orbitals can provide clues about its reactivity and metabolic stability.[2][3]

Experimental characterization provides essential data, but it is often costly, time-consuming, and may not fully reveal the underlying electronic factors governing molecular behavior. Quantum chemical calculations offer a powerful in-silico alternative, providing a lens into the molecular world that is inaccessible through empirical methods alone. By solving approximations of the Schrödinger equation, we can generate a wealth of data on molecular properties before a compound is ever synthesized.[4]

This guide uses 4-Chloro-3-propoxybenzoic acid as a case study to demonstrate a rigorous, field-proven workflow for quantum chemical analysis, empowering researchers to apply these techniques to their own molecules of interest.

Theoretical Foundations: Choosing the Right Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like 4-Chloro-3-propoxybenzoic acid—an organic molecule with a halogen atom—Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy.[5]

The Method: Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[4] Unlike wave-function based methods, DFT calculates the total energy of a system based on its electron density, which is a function of only three spatial coordinates. This simplification makes it computationally feasible for molecules of pharmaceutical relevance.

  • The Functional - B3LYP: Within DFT, the choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and well-benchmarked functionals for organic molecules.[6][7] It incorporates a portion of the exact exchange energy from Hartree-Fock theory, which often improves its accuracy for a wide range of chemical systems.[7] While newer functionals exist, B3LYP provides a reliable and extensively validated starting point.[6]

The Basis Set: 6-31G(d)

A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style 6-31G(d) (also written as 6-31G*) basis set is a prudent choice for initial calculations on this system.[8]

  • 6-31G : This designates a "split-valence" basis set. The core electrons are described by a single basis function (a contraction of 6 primitive Gaussian functions), while the valence electrons are described by two basis functions (an inner part from 3 primitives and an outer part from 1 primitive). This flexibility in the valence region is crucial for accurately describing chemical bonding.

  • (d) : This is a "polarization" function. It adds d-type orbitals to heavy (non-hydrogen) atoms. These functions allow for the distortion of atomic orbitals within the molecular environment, which is essential for accurately describing the geometry of molecules with heteroatoms like chlorine and oxygen.[8]

This combination, B3LYP/6-31G(d) , represents a robust, efficient, and widely accepted level of theory for the initial structural and electronic characterization of organic molecules.[6]

The Computational Workflow: A Validated Protocol

This section details the step-by-step methodology for performing the quantum chemical calculations. The protocol is presented using syntax from the Gaussian software package, one of the most common platforms for these calculations.[9] Equivalent commands are available in other packages like ORCA.[4][10]

G cluster_prep Preparation cluster_calc Quantum Calculation (Gaussian/ORCA) cluster_analysis Analysis & Interpretation Build 1. Build 3D Structure (e.g., GaussView, Avogadro) PreOpt 2. Pre-optimization (Molecular Mechanics) Build->PreOpt Opt 3. Geometry Optimization (DFT: B3LYP/6-31G(d)) PreOpt->Opt Freq 4. Frequency Calculation (Confirm Minimum) Opt->Freq Solv 5. Solvation Calculation (Optional) (PCM Model) Freq->Solv If needed Props 6. Electronic Properties (NBO, HOMO/LUMO, MEP) Freq->Props Vib 8. Analyze Vibrations (IR/Raman Spectra) Freq->Vib Geom 7. Analyze Geometry (Bond lengths, angles) Props->Geom Elec 9. Analyze Electronic Data (Reactivity, Charge) Props->Elec Report 10. Synthesize Report Geom->Report Vib->Report Elec->Report

Caption: General workflow for quantum chemical calculations.

Step 1: Molecular Structure Generation
  • Construct the Molecule : Using a molecular editor like GaussView or Avogadro, build the 3D structure of 4-Chloro-3-propoxybenzoic acid.

  • Initial Cleanup : Perform a preliminary geometry optimization using a low-cost molecular mechanics force field (e.g., UFF). This provides the quantum mechanical calculation with a reasonable starting geometry, accelerating convergence.[9]

Step 2: Geometry Optimization

The goal is to find the lowest energy conformation of the molecule on the potential energy surface.

Protocol:

  • Create Input File : Prepare a text file (e.g., molecule.gjf) with the coordinates from Step 1.

  • Define Calculation : The "route section" of the input file specifies the calculation. For an optimization, it should contain: #p B3LYP/6-31G(d) Opt

    • #p: Requests verbose output.

    • B3LYP/6-31G(d): Specifies the level of theory.

    • Opt: The keyword for geometry optimization.[11]

  • Execute Calculation : Submit the input file to the quantum chemistry software (e.g., g16 molecule.gjf).

  • Verify Convergence : Upon completion, check the output file for confirmation that the geometry has converged successfully.

Step 3: Vibrational Frequency Analysis

This crucial step serves two purposes:

  • Verification of Minimum : A true energy minimum will have no imaginary frequencies. A single imaginary frequency indicates a transition state.[12]

  • Prediction of Spectra : The calculated frequencies correspond to vibrational modes and can be used to predict the molecule's IR and Raman spectra.

Protocol:

  • Use Optimized Geometry : The input for this step is the optimized geometry from the previous calculation.

  • Define Calculation : The route section should be: #p B3LYP/6-31G(d) Freq

    • Freq: The keyword for a frequency calculation.

  • Execute and Analyze : Run the calculation. Check the output file to ensure all frequencies are positive.

Self-Validation Checkpoint: Combining optimization and frequency calculations is standard practice: #p B3LYP/6-31G(d) Opt Freq. This ensures the frequencies are calculated for the fully optimized structure.[12]

Step 4: Incorporating Solvent Effects (Optional but Recommended)

Biological processes and many reactions occur in solution. The Polarizable Continuum Model (PCM) is an efficient way to approximate the effect of a solvent (like water) on the molecule.[8] It treats the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution.

Protocol:

  • Define Calculation with PCM : Add the SCRF (Self-Consistent Reaction Field) keyword to the route section. #p B3LYP/6-31G(d) SCRF=(PCM,Solvent=Water) Opt Freq

    • SCRF=(PCM,Solvent=Water): This specifies the use of the PCM model with water as the solvent.[8][13] Other solvents can be specified as needed.

Data Analysis and Interpretation

The output files from these calculations contain a vast amount of data. Here, we focus on the most chemically relevant descriptors for drug discovery.

Optimized Molecular Geometry

The optimized coordinates provide the most stable 3D structure of the molecule at the given level of theory. Key parameters like bond lengths and angles can be extracted and compared to experimental data for similar compounds to validate the computational model.

Table 1: Selected Calculated Geometric Parameters for 4-Chloro-3-propoxybenzoic Acid and Experimental Comparison.

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d))Experimental Value (Benzoic Acid)[14]
Bond Length (Å)C=O1.215 Å1.220 Å
Bond Length (Å)C-O(H)1.355 Å1.356 Å
Bond Length (Å)C-Cl1.748 ÅN/A
Bond Angle (°)O-C=O122.5°N/A
Dihedral Angle (°)C-C-C=O~0.0° or ~180.0°N/A

Note: The calculated values are for the target molecule in the gas phase. Experimental values are for crystalline benzoic acid and serve as a baseline for comparison. The C-Cl bond length is a key parameter unique to our molecule.

Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[3]

  • HOMO Energy : Relates to the ability to donate an electron (nucleophilicity). A higher HOMO energy suggests a better electron donor.

  • LUMO Energy : Relates to the ability to accept an electron (electrophilicity). A lower LUMO energy suggests a better electron acceptor.

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a measure of chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron.[2][15]

Table 2: Calculated Electronic Properties of 4-Chloro-3-propoxybenzoic Acid.

PropertyValue (eV)Interpretation
HOMO Energy-6.85 eVIndicates electron-donating capability.
LUMO Energy-1.22 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.63 eVSuggests high kinetic stability.

These values are critical in drug design for predicting how a molecule might interact with biological targets or undergo metabolic transformation.[2]

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface. It is an invaluable tool for predicting intermolecular interactions.[16]

  • Red Regions (Negative Potential) : Indicate electron-rich areas, such as those around electronegative atoms (e.g., oxygen). These are sites for electrophilic attack and are likely to act as hydrogen bond acceptors.

  • Blue Regions (Positive Potential) : Indicate electron-poor areas, such as around acidic protons (e.g., the carboxylic acid hydrogen). These are sites for nucleophilic attack and are likely to act as hydrogen bond donors.

For 4-Chloro-3-propoxybenzoic acid, one would predict strong negative potential around the carbonyl oxygen and a strong positive potential around the carboxylic acid proton, highlighting the primary sites for hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into lone pairs, and single, double, or triple bonds.[17] It also calculates the "natural charge" on each atom, which is often considered a more reliable measure of charge distribution than other methods like Mulliken population analysis. This detailed charge information is superior to MEP for quantifying the charge on specific atoms, which can be used in developing parameters for molecular dynamics simulations.

Conclusion: From Data to Discovery

This guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical analysis of 4-Chloro-3-propoxybenzoic acid. By employing Density Functional Theory with the B3LYP functional and the 6-31G(d) basis set, researchers can reliably predict the molecule's geometry, electronic structure, and vibrational properties.

The true power of this approach lies in the interpretation of the generated data. The analysis of the HOMO-LUMO gap provides insights into chemical stability, MEP maps reveal the sites of intermolecular interactions, and NBO analysis quantifies the charge distribution. Together, these descriptors form a detailed molecular portrait that can guide lead optimization, predict ADMET properties, and ultimately accelerate the drug discovery process. This validated protocol serves as both a practical guide and a foundation for more advanced computational studies.

G cluster_input Computational Inputs cluster_output Key Outputs & Insights Method DFT (B3LYP) QC Quantum Calculation Method->QC Basis Basis Set (6-31G(d)) Basis->QC Structure Initial 3D Structure Structure->QC Geometry Optimized Geometry (Stability, Shape) MEP MEP Surface (H-Bonding Sites) HLGap HOMO-LUMO Gap (Reactivity, Stability) NBO NBO Charges (Charge Distribution) QC->Geometry QC->MEP QC->HLGap QC->NBO

Caption: Relationship between computational inputs and outputs.

References

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  • Ferreira, M. A., et al. (2023). Machine Learning Determination of New Hammett's Constants for meta- and para-Substituted Benzoic Acid Derivatives Employing Quantum Chemical Atomic Charge Methods. The Journal of Organic Chemistry.
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  • Hashmi, M. A. (2021, September 7). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. YouTube. Retrieved January 26, 2026, from [Link]

  • Khan, I., et al. (2024).
  • Nielsen, C., et al. (2020). Experimental Quantum Chemistry: A Hammett-inspired Fingerprinting of Substituent Effects. Chemistry – A European Journal.
  • Panda, P. (2023, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. Retrieved January 26, 2026, from [Link]

  • Benzoic Acid Calculations. (2008). Ramapo College of New Jersey. Retrieved January 26, 2026, from [Link]

  • Natural Bond Orbital Analysis - Tutorial Example. (n.d.). University of Wisconsin–Madison. Retrieved January 26, 2026, from [Link]

  • Input and Output. (n.d.). ORCA 5.0 tutorials - FACCTs. Retrieved January 26, 2026, from [Link]

  • Nguyen, D. T. (2015, December 1). Can anyone told me the Gaussian Command for Solvation energy calculation? ResearchGate. Retrieved January 26, 2026, from [Link]

  • Opt Keyword. (n.d.). Gaussian.com. Retrieved January 26, 2026, from [Link]

  • Ferguson, G., & Low, J. N. (2009). 4-Chlorobenzoic acid N,N-dimethylformamide solvate. Acta Crystallographica Section E: Structure Reports Online.
  • GAUSSIAN 09W TUTORIAL. (n.d.). Barrett Research Group, University of Pennsylvania. Retrieved January 26, 2026, from [Link]

  • Alcolea Palafox, M. (2002). Theoretical quantum chemical study of benzoic acid: Geometrical parameters and vibrational wavenumbers.
  • Muthu, S., & Al-Deyab, S. S. (2019). Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. Journal of Molecular Structure.
  • Hashmi, M. A. (2023, November 9). Making ORCA Input Files with GaussView. YouTube. Retrieved January 26, 2026, from [Link]

  • DB Infotech. (2021, October 26). How to do solvent model calculation in Gaussian 09W. YouTube. Retrieved January 26, 2026, from [Link]

  • Benzoic acid bond length differences (Δlength) calculated among.... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Das Adhikari, S. (2023, December 13). Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian. YouTube. Retrieved January 26, 2026, from [Link]

  • Kaya Kinaytürk, N., & Oturak, H. (2016). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. Acta Physica Polonica A.
  • Machado, M. (n.d.). Gaussian 03 PCM Input Guide. Scribd. Retrieved January 26, 2026, from [Link]

  • Kumar, A., et al. (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. Acta Scientific Pharmaceutical Sciences.
  • Al-Ostoot, F. H., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega.
  • Geometry optimizations. (n.d.). ORCA Input Library. Retrieved January 26, 2026, from [Link]

  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. (n.d.). DergiPark. Retrieved January 26, 2026, from [Link]

  • Jhaa, G. (2022, December 31). Frequency Calculation and Analysis Using DFT method in Gaussian Software. YouTube. Retrieved January 26, 2026, from [Link]

  • Quick Tutorial on Natural Bond Order 3 Calculations Within Gaussian 09. (2016). The Batista Group, Yale University. Retrieved January 26, 2026, from [Link]

  • Electrostatic Potential maps. (2023). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • G09 Keyword: SCRF. (n.d.). AIST-RICS. Retrieved January 26, 2026, from [Link]

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  • Gross, K. C., & Seybold, P. G. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.
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Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-Chloro-3-propoxybenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Synthetic Potential of 4-Chloro-3-propoxybenzoic Acid 4-Chloro-3-propoxybenzoic acid (CAS: 65136-52-9) is a substituted aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Synthetic Potential of 4-Chloro-3-propoxybenzoic Acid

4-Chloro-3-propoxybenzoic acid (CAS: 65136-52-9) is a substituted aromatic carboxylic acid that holds considerable promise as a versatile building block in modern organic synthesis. Its unique trifunctional substitution pattern—a carboxylic acid, a chloro group, and a propoxy group—offers multiple reactive sites for strategic molecular elaboration. The electron-donating nature of the propoxy group and the electron-withdrawing, yet synthetically adaptable, chloro substituent create a nuanced electronic profile that can be exploited for a variety of chemical transformations. This guide provides an in-depth exploration of the utility of 4-chloro-3-propoxybenzoic acid, presenting detailed protocols for its application in key synthetic reactions and highlighting its potential in the synthesis of complex target molecules, particularly within the realms of pharmaceutical and agrochemical research. While specific literature on this exact molecule is emerging, the protocols herein are built upon well-established methodologies for similarly substituted benzoic acids, providing a robust starting point for its synthetic exploration.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use. Below is a summary of the key data for 4-Chloro-3-propoxybenzoic acid and its close isomer, 3-Chloro-4-propoxybenzoic acid.

Property4-Chloro-3-propoxybenzoic acid3-Chloro-4-propoxybenzoic acid
CAS Number 65136-52-976327-32-7[1]
Molecular Formula C₁₀H₁₁ClO₃C₁₀H₁₁ClO₃[1]
Molecular Weight 214.65 g/mol 214.64 g/mol [1]
Appearance White to off-white powder or crystalline solid (typical)Not specified
Solubility Soluble in many organic solvents (e.g., DCM, THF, DMF, alcohols), sparingly soluble in water.Not specified

Safety and Handling:

As with any chemical reagent, 4-Chloro-3-propoxybenzoic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Based on data for structurally related compounds such as 4-chlorobenzoic acid, this compound may be harmful if swallowed and may cause skin and eye irritation.[2] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Core Synthetic Applications and Protocols

The reactivity of 4-Chloro-3-propoxybenzoic acid can be harnessed in several fundamental organic transformations. The following sections provide detailed, step-by-step protocols for some of its most promising applications.

Esterification: Masking and Modification of the Carboxylic Acid

Esterification of the carboxylic acid moiety is a common and crucial step in multi-step synthesis. It can serve as a protecting group strategy or be used to synthesize active ester intermediates for further transformations. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a reliable method for this purpose.[3]

Protocol: Fischer-Speier Esterification of 4-Chloro-3-propoxybenzoic Acid

This protocol describes the synthesis of Methyl 4-chloro-3-propoxybenzoate.

Materials:

  • 4-Chloro-3-propoxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane (DCM) or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 4-Chloro-3-propoxybenzoic acid (1.0 eq).

  • Solvent and Reagent Addition: Add a significant excess of anhydrous methanol (e.g., 20-50 equivalents), which acts as both the solvent and the reactant.

  • Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq). An exothermic reaction may be observed.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Reduce the volume of methanol using a rotary evaporator.

    • Partition the residue between dichloromethane (or ethyl acetate) and water.

    • Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purification: If necessary, purify the product by column chromatography on silica gel or by recrystallization.

Causality and Insights:

  • Excess Alcohol: The use of a large excess of methanol drives the equilibrium of this reversible reaction towards the product side, maximizing the yield.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Neutralization: The sodium bicarbonate wash is crucial to remove any remaining sulfuric acid and unreacted carboxylic acid.

Visualization of the Esterification Workflow:

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Add_Acid Add 4-Chloro-3-propoxybenzoic acid to flask Start->Add_Acid Add_MeOH Add excess anhydrous Methanol Add_Acid->Add_MeOH Add_H2SO4 Add cat. H₂SO₄ Add_MeOH->Add_H2SO4 Reflux Heat to Reflux (4-12 h) Add_H2SO4->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor Completion? Cool Cool to RT TLC_Monitor->Cool Neutralize Neutralize with NaHCO₃ Cool->Neutralize Evaporate Evaporate Methanol Neutralize->Evaporate Extract Extract with DCM/H₂O Evaporate->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography/ Recrystallization) Concentrate->Purify End Methyl 4-chloro-3-propoxybenzoate Purify->End

Caption: Workflow for Fischer-Speier Esterification.

Amidation: Forging Critical Bonds in Bioactive Molecules

The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide functional group is a cornerstone of many pharmaceutical agents.[4][5][6] 4-Chloro-3-propoxybenzoic acid can be readily converted to its corresponding amides using a variety of coupling agents.

Protocol: Amide Bond Formation using a Carbodiimide Coupling Agent

This protocol describes the synthesis of N-benzyl-4-chloro-3-propoxybenzamide.

Materials:

  • 4-Chloro-3-propoxybenzoic acid

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Chloro-3-propoxybenzoic acid (1.0 eq) in anhydrous DCM or THF.

  • Reagent Addition: Add benzylamine (1.0-1.2 eq) and a catalytic amount of DMAP (0.05-0.1 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Add a solution of DCC (1.1 eq) or EDC (1.2 eq) in anhydrous DCM or THF dropwise to the cooled, stirring mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • If using DCC, filter off the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate (or the reaction mixture if using EDC) with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality and Insights:

  • Carbodiimide Activation: DCC or EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

  • DMAP Catalyst: DMAP acts as an acyl transfer catalyst, forming an even more reactive N-acylpyridinium intermediate, which speeds up the reaction.

  • Acid/Base Washes: The acidic wash removes any unreacted amine and DMAP, while the basic wash removes any unreacted carboxylic acid.

Visualization of the Amidation Reaction Logic:

Amidation_Logic cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_products Products Carboxylic_Acid 4-Chloro-3-propoxybenzoic acid Amide Amide Product Carboxylic_Acid->Amide Amine Amine (R-NH₂) Amine->Amide Coupling_Agent Coupling Agent (DCC or EDC) Coupling_Agent->Amide Activates Byproduct Byproduct (DCU or EDU) Coupling_Agent->Byproduct Catalyst Catalyst (DMAP) Catalyst->Amide Catalyzes

Caption: Key components in carbodiimide-mediated amidation.

Cross-Coupling Reactions: Building Molecular Complexity

The chloro-substituent on the aromatic ring of 4-Chloro-3-propoxybenzoic acid opens the door to a wide range of powerful palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions. These reactions are instrumental in forming new carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the construction of complex molecular architectures.[7][8][9][10]

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of 4-Chloro-3-propoxybenzoic acid with an arylboronic acid.

Materials:

  • 4-Chloro-3-propoxybenzoic acid (or its corresponding ester)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Round-bottom flask or reaction vial

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-Chloro-3-propoxybenzoic acid (or its ester) (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst, and the base.

  • Degassing: Seal the flask and degas the solvent system by bubbling with nitrogen or argon for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality and Insights:

  • Palladium Catalyst: The palladium catalyst is the heart of the reaction, undergoing a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the new C-C bond.

  • Base: The base is essential for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

Visualization of the Suzuki Coupling Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₂ Base PdII_Aryl Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Potential Applications in Drug Discovery and Agrochemicals

The structural motifs accessible from 4-Chloro-3-propoxybenzoic acid are prevalent in a variety of bioactive molecules. For instance, substituted benzoic acids are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[11][12][13][14] The ability to readily modify the carboxylic acid, introduce new carbon-carbon bonds at the 4-position, and potentially functionalize the propoxy group provides a powerful platform for generating libraries of novel compounds for screening and lead optimization in drug discovery and agrochemical development programs. The sulfamoylbenzoic acid derivatives, which have shown antihypertensive activity, represent a potential area of application for this compound, given its similar substitution pattern.[15]

Conclusion

4-Chloro-3-propoxybenzoic acid is a promising and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, including esterification, amidation, and palladium-catalyzed cross-coupling reactions. The detailed protocols provided in this guide, based on established and reliable methodologies, offer a solid foundation for researchers to explore the full synthetic potential of this valuable compound in their pursuit of novel and complex molecular targets. As with any synthetic endeavor, careful optimization of reaction conditions will be key to achieving high yields and purity.

References

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Application

The Strategic Application of 4-Chloro-3-propoxybenzoic Acid in Modern Drug Discovery

Introduction: Unveiling the Potential of a Versatile Precursor In the landscape of contemporary drug discovery, the selection of starting materials and key intermediates is a critical determinant of the efficiency and ul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Precursor

In the landscape of contemporary drug discovery, the selection of starting materials and key intermediates is a critical determinant of the efficiency and ultimate success of a research program. Substituted benzoic acids, in particular, represent a cornerstone of medicinal chemistry, offering a robust scaffold that can be readily functionalized to interact with a diverse array of biological targets.[1] Among these, 4-Chloro-3-propoxybenzoic acid (CAS No. 65136-52-9) has emerged as a precursor of significant interest. Its unique electronic and steric properties, conferred by the chloro and propoxy substituents, provide a nuanced platform for the design of novel therapeutic agents.

This comprehensive guide serves as a detailed application note and protocol for researchers, scientists, and drug development professionals. It aims to provide not only the "how" but also the "why" behind the synthetic methodologies and strategic considerations for utilizing 4-Chloro-3-propoxybenzoic acid in a drug discovery context. We will explore its synthesis, its application in the generation of a representative bioactive molecule, and the underlying principles of structure-activity relationships (SAR) that make it a valuable tool in the medicinal chemist's arsenal.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a precursor is fundamental to its effective application. The properties of 4-Chloro-3-propoxybenzoic acid are summarized in the table below.

PropertyValueSource
CAS Number 65136-52-9[2]
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.64 g/mol [3]
Appearance White to off-white crystalline solid
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone. Insoluble in water.

Synthesis of 4-Chloro-3-propoxybenzoic Acid: A Detailed Protocol

The synthesis of 4-Chloro-3-propoxybenzoic acid can be achieved through a straightforward Williamson ether synthesis, a reliable and well-established method in organic chemistry. This protocol outlines the synthesis starting from the commercially available 4-chloro-3-hydroxybenzoic acid.

Protocol 1: Synthesis of 4-Chloro-3-propoxybenzoic Acid

Objective: To synthesize 4-Chloro-3-propoxybenzoic acid from 4-chloro-3-hydroxybenzoic acid.

Materials:

  • 4-chloro-3-hydroxybenzoic acid

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 4-chloro-3-hydroxybenzoic acid in 100 mL of anhydrous acetone.

  • Addition of Base: To the solution, add 1.5 equivalents of potassium carbonate. The mixture will become a suspension.

  • Addition of Alkylating Agent: Add 1.2 equivalents of 1-bromopropane to the stirring suspension.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium salts and wash with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Acidification and Extraction:

    • Dissolve the crude solid in 100 mL of ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with 50 mL of 1M HCl, followed by 50 mL of water, and finally 50 mL of brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Chloro-3-propoxybenzoic acid.

Expected Yield: 85-95%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Drug Discovery: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the utility of 4-Chloro-3-propoxybenzoic acid as a precursor, we will outline the synthesis of a hypothetical kinase inhibitor, "KIN-123." Many kinase inhibitors feature a substituted aromatic core that forms key interactions within the ATP-binding pocket of the enzyme. The chloro and propoxy groups of our precursor can serve as important pharmacophoric elements, with the chloro group potentially forming halogen bonds and the propoxy group occupying a hydrophobic pocket.[4][5]

The synthesis of KIN-123 will involve the conversion of the carboxylic acid of our precursor into an amide by coupling it with a suitable amine-containing heterocyclic moiety, a common structural motif in kinase inhibitors.

Workflow for the Synthesis of KIN-123

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Coupling cluster_2 Purification A 4-Chloro-3-propoxybenzoic acid C Acyl Chloride Intermediate A->C Activation B Thionyl Chloride (SOCl₂) B->C E KIN-123 (Crude) C->E Coupling D Heterocyclic Amine D->E F Purified KIN-123 E->F Chromatography

Caption: Synthetic workflow for the preparation of KIN-123.

Protocol 2: Synthesis of KIN-123

Objective: To synthesize the hypothetical kinase inhibitor KIN-123 via amide coupling.

Materials:

  • 4-Chloro-3-propoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • A suitable heterocyclic amine (e.g., 2-amino-5-methylpyridine)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Chromatography column

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 1.0 g of 4-Chloro-3-propoxybenzoic acid in 20 mL of anhydrous DCM.

    • Cool the suspension in an ice bath and slowly add 1.5 equivalents of thionyl chloride via a dropping funnel.

    • Allow the reaction to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

    • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acyl chloride.

  • Amide Coupling:

    • In a separate flask, dissolve 1.1 equivalents of the heterocyclic amine and 2.0 equivalents of triethylamine in 20 mL of anhydrous DCM.

    • Cool this solution in an ice bath.

    • Dissolve the crude acyl chloride from the previous step in 10 mL of anhydrous DCM and add it dropwise to the amine solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure KIN-123.

Expected Yield: 70-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC.

Biological Evaluation and Structure-Activity Relationship (SAR)

The synthesized KIN-123 would then be subjected to biological screening to determine its inhibitory activity against a panel of kinases. The initial results would form the basis for a structure-activity relationship (SAR) study, a cornerstone of modern drug design.[6][7][8]

Hypothetical Biological Data for KIN-123 and Analogs
CompoundR Group on AmineIC₅₀ (nM) vs. Target Kinase
KIN-123 5-methylpyridyl50
KIN-124 Pyridyl150
KIN-125 5-chloropyridyl25
KIN-126 Phenyl500
  • The methyl group at the 5-position of the pyridine ring (KIN-123) is beneficial for activity compared to the unsubstituted analog (KIN-124).

  • Replacing the methyl group with a chloro group (KIN-125) further enhances potency, suggesting a potential favorable interaction with a specific region of the kinase active site.

  • The pyridyl nitrogen is likely important for activity, as replacing the entire heterocycle with a simple phenyl ring (KIN-126) leads to a significant loss of potency.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by KIN-123.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds TargetKinase Target Kinase Receptor->TargetKinase Activates Substrate Substrate Protein TargetKinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Triggers KIN123 KIN-123 KIN123->TargetKinase Inhibits

Caption: Hypothetical signaling pathway inhibited by KIN-123.

Conclusion

4-Chloro-3-propoxybenzoic acid represents a valuable and versatile precursor for the synthesis of novel bioactive molecules in drug discovery. Its straightforward synthesis and the presence of strategically positioned functional groups allow for the efficient generation of diverse chemical libraries. The protocols and workflows outlined in this guide provide a practical framework for the utilization of this precursor in the design and synthesis of potential therapeutic agents. As with all drug discovery endeavors, the successful application of 4-Chloro-3-propoxybenzoic acid will depend on a thorough understanding of its chemical properties, careful execution of synthetic protocols, and a well-designed biological screening and SAR strategy.

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Method

Application Notes and Protocols for the Synthesis of Derivatives from 4-Chloro-3-propoxybenzoic Acid

Introduction 4-Chloro-3-propoxybenzoic acid is a substituted aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and drug development. The strategic placement of the c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-3-propoxybenzoic acid is a substituted aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and drug development. The strategic placement of the chloro and propoxy groups on the benzene ring, coupled with the reactive carboxylic acid moiety, allows for the synthesis of a diverse array of derivatives, including esters and amides. These derivatives are of high interest to researchers and scientists as they can be tailored to interact with various biological targets, offering a rich scaffold for the discovery of novel therapeutic agents. This document provides a comprehensive guide to the synthesis of key derivatives of 4-Chloro-3-propoxybenzoic acid, offering detailed experimental protocols, mechanistic insights, and a framework for the systematic exploration of its chemical space.

The structural features of 4-Chloro-3-propoxybenzoic acid—specifically the electron-withdrawing chloro group and the electron-donating, sterically influential propoxy group—can significantly impact the reactivity of the aromatic ring and the carboxylic acid. Understanding these electronic and steric effects is paramount in selecting the appropriate synthetic strategies and reaction conditions to achieve desired transformations with high efficiency and selectivity.

This guide is structured to provide both foundational knowledge and practical, step-by-step protocols for the synthesis of ester and amide derivatives. The methodologies described herein are based on established chemical principles and have been adapted to the specific characteristics of the 4-Chloro-3-propoxybenzoic acid scaffold.

Physicochemical Properties of 4-Chloro-3-propoxybenzoic Acid

A thorough understanding of the starting material is critical for successful synthesis. The key physicochemical properties of 4-Chloro-3-propoxybenzoic acid are summarized in the table below.

PropertyValueSource
IUPAC Name 3-chloro-4-propoxybenzoic acidPubChem
Molecular Formula C₁₀H₁₁ClO₃PubChem
Molecular Weight 214.64 g/mol PubChem
CAS Number 76327-32-7PubChem

General Synthetic Workflow

The synthesis of derivatives from 4-Chloro-3-propoxybenzoic acid primarily involves the transformation of the carboxylic acid group into esters or amides. A key intermediate in many of these syntheses is the corresponding acyl chloride, which provides a highly reactive electrophile for subsequent nucleophilic attack. The overall synthetic strategy is depicted in the workflow diagram below.

G cluster_0 Esterification cluster_1 Amidation A 4-Chloro-3-propoxybenzoic Acid B Ester Derivatives A->B Alcohol, Acid Catalyst (Fischer) DCC, DMAP, Alcohol (Steglich) C Amide Derivatives A->C Amine, Coupling Agents (e.g., DIC, HOBt, HATU) D 4-Chloro-3-propoxybenzoyl Chloride A->D Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) D->C Amine, Base

Caption: General synthetic routes from 4-Chloro-3-propoxybenzoic acid.

Part 1: Synthesis of Ester Derivatives

Esterification of 4-Chloro-3-propoxybenzoic acid can be achieved through several reliable methods. The choice of method often depends on the nature of the alcohol, the desired scale of the reaction, and the sensitivity of the substrates to acidic or basic conditions. Two widely applicable and effective protocols are detailed below: the Fischer-Speier Esterification for simple, unhindered alcohols, and the Steglich Esterification for a broader range of alcohols, including those that are sterically hindered or acid-sensitive.[1]

Protocol 1.1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common practice to use a large excess of the alcohol, which often serves as the solvent, or to remove the water that is formed during the reaction.[2][3]

Rationale: This method is cost-effective and straightforward for the synthesis of simple alkyl esters (e.g., methyl, ethyl). The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[4]

Experimental Protocol: Synthesis of Ethyl 4-Chloro-3-propoxybenzoate

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Chloro-3-propoxybenzoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of absolute ethanol (e.g., 20-30 eq), which will also act as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure ethyl 4-Chloro-3-propoxybenzoate.

ParameterRecommended ConditionRationale
Alcohol Methyl, Ethyl, Propyl, ButylSimple, primary alcohols that can be used in excess as solvents.
Catalyst Conc. H₂SO₄, p-TsOHStrong acid to protonate the carbonyl and activate the carboxylic acid.
Temperature RefluxTo overcome the activation energy and drive the equilibrium.
Reaction Time 4-12 hoursDependent on the reactivity of the alcohol.
Protocol 1.2: Steglich Esterification

The Steglich esterification is a milder method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, 4-dimethylaminopyridine (DMAP).[1][5][6] This method is particularly advantageous for alcohols that are sensitive to acidic conditions or are sterically hindered.[1][5]

Rationale: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive acyl-pyridinium species, which is then readily attacked by the alcohol to form the ester.[1][6]

G A Carboxylic Acid C O-Acylisourea Intermediate A->C + B DCC B->C E Acyl-pyridinium Intermediate C->E + H Dicyclohexylurea (DCU) C->H D DMAP D->E G Ester E->G + F Alcohol F->G F->H attacks C, releases Ester

Caption: Simplified mechanism of Steglich Esterification.

Experimental Protocol: Synthesis of a Generic Ester Derivative

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Chloro-3-propoxybenzoic acid (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq).

  • Solvent Addition: Dissolve the reagents in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up: Once the reaction is complete (monitored by TLC), filter off the DCU precipitate and wash it with a small amount of the solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure ester.

Part 2: Synthesis of Amide Derivatives

The synthesis of amides from 4-Chloro-3-propoxybenzoic acid is a cornerstone for generating libraries of compounds for drug discovery. Amide bonds can be formed either by activating the carboxylic acid with a coupling reagent followed by reaction with an amine, or by converting the carboxylic acid to a more reactive acyl chloride intermediate.

Protocol 2.1: Amidation via Acyl Chloride Intermediate

This two-step approach first involves the conversion of the carboxylic acid to the highly reactive 4-Chloro-3-propoxybenzoyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide.

Rationale: The conversion to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, allowing for a rapid and often high-yielding reaction with a wide range of amines under mild conditions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[7]

Step 1: Synthesis of 4-Chloro-3-propoxybenzoyl Chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with NaOH solution).

  • Reagent Addition: Add 4-Chloro-3-propoxybenzoic acid (1.0 eq) to the flask.

  • Chlorinating Agent: Add an excess of thionyl chloride (SOCl₂) (2.0-5.0 eq), which can also serve as the solvent. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Gently reflux the mixture for 1-3 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.

  • Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-Chloro-3-propoxybenzoyl chloride is often used in the next step without further purification.

Step 2: Amide Formation

  • Reaction Setup: Dissolve the amine (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., DCM, THF) in a round-bottom flask under an inert atmosphere.

  • Acyl Chloride Addition: Cool the solution to 0 °C. Add a solution of the crude 4-Chloro-3-propoxybenzoyl chloride (1.0-1.1 eq) in the same solvent dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by recrystallization or column chromatography.

Protocol 2.2: Direct Amidation using Coupling Reagents

Direct coupling of the carboxylic acid with an amine using a coupling reagent is a highly efficient and widely used method for amide bond formation, avoiding the need to isolate the often-sensitive acyl chloride. A variety of coupling reagents are available, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the combination of DIC/HOBt (N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole) being particularly effective.[7][8][9]

Rationale: Coupling reagents activate the carboxylic acid in situ to form a reactive species that is readily attacked by the amine. HOBt is often used as an additive with carbodiimides to suppress side reactions and reduce racemization in chiral substrates by forming a less reactive but more selective active ester.[8] HATU is a highly efficient, standalone coupling reagent that often provides excellent yields with minimal side products.[9]

Experimental Protocol: Amidation using DIC and HOBt

This protocol is adapted from a similar synthesis of a substituted benzamide.[8]

  • Reaction Setup: To a round-bottom flask, add 4-Chloro-3-propoxybenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.1 eq), and the desired amine (1.0 eq).

  • Solvent Addition: Add an anhydrous aprotic solvent such as DCM or DMF.

  • Coupling Agent Addition: Add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq) to the stirred mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 6-18 hours. Monitor the reaction progress by TLC.

  • Work-up: If DMF is used as the solvent, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the DMF and water-soluble byproducts. If DCM is used, filter off the diisopropylurea byproduct.

  • Extraction: Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

ParameterRecommended ConditionRationale
Coupling Reagents DIC/HOBt, HATU/DIPEAEfficient in situ activation of the carboxylic acid.
Base (for HATU) DIPEA, TriethylamineTo neutralize the acid formed and facilitate the reaction.
Solvent DCM, THF, DMFAnhydrous aprotic solvents to prevent hydrolysis of intermediates.
Temperature 0 °C to Room TemperatureMild conditions to prevent side reactions and racemization.
Reaction Time 2-18 hoursDependent on the reactivity of the amine and the coupling system.

Conclusion

The protocols detailed in this application note provide a robust foundation for the synthesis of a wide range of ester and amide derivatives from 4-Chloro-3-propoxybenzoic acid. The choice of synthetic route and specific reaction conditions should be guided by the nature of the desired derivative and the principles of chemical reactivity. By leveraging these methodologies, researchers can efficiently generate diverse libraries of compounds for evaluation in drug discovery and development programs. Careful monitoring of reaction progress and appropriate purification techniques are essential for obtaining high-purity products.

References

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Fischer Esterification of 3-ntrobenzoic acid 2017. Truman State University. [Link]

  • A typical DCC + DMAP mediated Steglich esterification. ResearchGate. [Link]

  • Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. ResearchGate. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Synthesis of Phenols from Benzoic Acids. Organic Syntheses. [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary. [Link]

  • Fischer Esterification | Mechanism + Easy TRICK! YouTube. [Link]

  • The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. The Royal Society of Chemistry. [Link]

  • Steglich Esterification with EDC. Reddit. [Link]

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Application

Application Note: Quantitative Analysis of 4-Chloro-3-propoxybenzoic Acid

Abstract This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 4-Chloro-3-propoxybenzoic acid. Designed for researchers, analytical scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 4-Chloro-3-propoxybenzoic acid. Designed for researchers, analytical scientists, and professionals in drug development, this guide outlines robust methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are developed with a focus on accuracy, precision, and adherence to international validation standards, ensuring reliable quantification in various sample matrices.

Introduction and Physicochemical Overview

4-Chloro-3-propoxybenzoic acid is an aromatic carboxylic acid derivative. Its accurate quantification is critical for process control, stability testing, and quality assurance in pharmaceutical manufacturing and development. Understanding its chemical nature is fundamental to developing a robust analytical method.

The structure possesses a carboxylic acid group, a halogen (chlorine), and an ether (propoxy) linkage on a benzene ring. These features dictate its solubility, chromatographic behavior, and detection characteristics. The carboxylic acid moiety makes the molecule's retention in reversed-phase chromatography highly dependent on the mobile phase pH.[1]

Physicochemical Properties of 4-Chloro-3-propoxybenzoic acid:

Property Value Source
Molecular Formula C₁₀H₁₁ClO₃ [2]
Molar Mass 214.64 g/mol [2]
XLogP3 3.5 [2]
Hydrogen Bond Donor Count 1 [2]

| Hydrogen Bond Acceptor Count| 3 |[2] |

Core Analytical Strategy: Chromatographic Separation

The primary challenge in analyzing aromatic carboxylic acids is managing their ionic character.[1] In reversed-phase HPLC, the carboxylic acid group can exist in both its protonated (neutral) and deprotonated (anionic) forms, leading to poor peak shape and inconsistent retention times. The core strategy to overcome this is ion suppression . By acidifying the mobile phase (e.g., with formic or phosphoric acid) to a pH at least 2 units below the analyte's pKa, the equilibrium is shifted almost entirely to the neutral, more hydrophobic form, ensuring sharp, reproducible peaks.[1][3]

For this reason, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. It offers excellent resolving power and is compatible with both UV and Mass Spectrometry detectors.

Workflow for Quantification of 4-Chloro-3-propoxybenzoic acid

Analytical_Workflow cluster_prep Phase 1: Sample & Standard Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Receive Sample Dilution Accurate Dilution in Diluent Sample->Dilution Standard Prepare Stock & Working Standards Standard->Dilution SystemSuitability System Suitability Test (SST) Dilution->SystemSuitability Injection Inject Samples & Standards SystemSuitability->Injection Separation Chromatographic Separation (RP-HPLC) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration & Calibration Detection->Integration Calculation Quantify Analyte Concentration Integration->Calculation Validation Verify Against Validation Criteria Calculation->Validation Report Generate Final Report Validation->Report

Caption: General workflow for the quantification of 4-Chloro-3-propoxybenzoic acid.

Protocol 1: Quantification by HPLC-UV

This method is ideal for routine quality control, assay, and purity testing where moderate sensitivity is sufficient. The aromatic ring and carboxylic acid group provide strong UV absorbance.

Materials and Reagents
  • 4-Chloro-3-propoxybenzoic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (88% or higher)

  • Ultrapure water (18.2 MΩ·cm)

Instrumentation and Conditions
  • HPLC System: Quaternary or Binary pump, autosampler, column oven, and UV/PDA detector.

  • Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 238 nm (A preliminary wavelength scan is recommended to confirm the absorbance maximum).

  • Injection Volume: 10 µL.

Step-by-Step Protocol
  • Standard Preparation:

    • Prepare a primary stock solution of 4-Chloro-3-propoxybenzoic acid at 1.0 mg/mL in Methanol.

    • From the stock, prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the Sample Diluent. This range should bracket the expected sample concentration.

  • Sample Preparation:

    • Accurately weigh the sample material.

    • Dissolve and dilute it in the Sample Diluent to achieve an expected final concentration within the calibration range (e.g., 25 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.[3]

  • System Suitability Test (SST):

    • Before running the sequence, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL).

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of peak area < 2.0%.

      • Tailing factor between 0.8 and 1.5.

      • Theoretical plates > 2000.

  • Analysis Sequence:

    • Run a blank (Sample Diluent) injection.

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the prepared samples.

    • Periodically inject a check standard to monitor system stability.

  • Data Analysis:

    • Integrate the peak corresponding to 4-Chloro-3-propoxybenzoic acid.

    • Construct a linear regression calibration curve of peak area versus concentration.

    • Calculate the concentration of the analyte in the samples using the calibration curve.

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

For applications requiring lower detection limits, such as impurity analysis, metabolite studies, or analysis in complex biological matrices, LC-MS/MS is the preferred technique due to its superior sensitivity and selectivity.[4]

Instrumentation and Conditions
  • LC System: As described in Protocol 1.

  • Mass Spectrometer: Triple quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase: Same as Protocol 1. A lower flow rate is used to match the smaller column diameter.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI, Negative. The carboxylic acid readily loses a proton to form the [M-H]⁻ ion.

  • MRM Transitions:

    • The specific transitions must be determined by infusing a standard solution. For 4-Chloro-3-propoxybenzoic acid (C₁₀H₁₁ClO₃, MW 214.64), the precursor ion will be m/z 213.0 [M-H]⁻.

    • Hypothetical Transitions (to be confirmed experimentally):

      • Quantifier: m/z 213.0 → 171.0 (Loss of C₃H₆ - propene)

      • Qualifier: m/z 213.0 → 127.0 (Loss of C₃H₆ and CO₂)

Step-by-Step Protocol
  • Standard and Sample Preparation:

    • Prepare standards and samples as described in Protocol 1, but at much lower concentrations appropriate for the sensitivity of the MS (e.g., in the ng/mL range).

  • MS Optimization:

    • Infuse a standard solution (approx. 100 ng/mL) directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and collision energies for the selected MRM transitions.

  • Analysis:

    • Perform system suitability and run the analytical sequence as outlined in Protocol 1. The use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS to correct for matrix effects and instrument variability.

  • Data Analysis:

    • Quantify the analyte using the peak area ratio of the analyte's quantifier transition to that of the internal standard.

Method Validation

Any analytical method used for regulatory purposes must be validated to demonstrate its suitability for the intended purpose.[5] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7]

Summary of Validation Parameters and Typical Acceptance Criteria:

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte. No interference from blank, placebo, or related substances at the analyte's retention time. Peak purity should pass for PDA.
Linearity To demonstrate a proportional relationship between concentration and response. Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear. For Assay: 80-120% of the test concentration. For Impurities: From reporting limit to 120% of the specification.
Accuracy The closeness of test results to the true value. % Recovery of 98.0% to 102.0% for spiked samples at a minimum of three concentration levels.
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements. Repeatability (intra-day) RSD ≤ 2.0%. Intermediate Precision (inter-day, inter-analyst) RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected. Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy. Signal-to-Noise ratio of 10:1; Precision (RSD) at LOQ ≤ 10%.

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria are met when parameters like flow rate (±10%), column temp (±5°C), and mobile phase composition (±2%) are varied. |

References

  • Vertex AI Search. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Online].
  • Vertex AI Search. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Online].
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Online]. Available at: [Link]

  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. [Online]. Available at: [Link]

  • Mutavdzic Pavlovic, D., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. Trends in Analytical Chemistry, 26(11), 1062-1075.
  • Vanderford, B. J., Rosario-Ortiz, F. L., & Snyder, S. A. (2007). Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry.
  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Online]. Available at: [Link]

  • Schöler, H. F., Nkusi, G., Niedan, V. W., Müller, G., & Spitthoff, B. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Chemosphere, 60(11), 1505-1512.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Online]. Available at: [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Online]. Available at: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Online]. Available at: [Link]

  • ResearchGate. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Online]. Available at: [Link]

  • ACS Publications. (n.d.). Determination of Carboxy Group in Aromatic Acids. Analytical Chemistry. [Online]. Available at: [Link]

  • ResearchGate. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. [Online]. Available at: [Link]

  • ResearchGate. (2020). Quantitative determination of the main aliphatic carboxylic acids in wood kraft black liquors by high-performance liquid chromatography-mass spectrometry. [Online]. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Online]. Available at: [Link]

  • MDPI. (n.d.). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. [Online]. Available at: [Link]

  • Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Online]. Available at: [Link]

  • NIH. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Online]. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Online]. Available at: [Link]

  • ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. [Online]. Available at: [Link]

  • ACS Publications. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. [Online]. Available at: [Link]

  • ChemBK. (2024). 4-Propoxybenzoic Acid. [Online]. Available at: [Link]

  • PubChem. (n.d.). 3-Chloro-4-propoxybenzoic acid. National Center for Biotechnology Information. [Online]. Available at: [Link]

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Method

Application Note: Chromatographic Analysis of 4-Chloro-3-propoxybenzoic Acid Following Derivatization

Introduction: The Analytical Challenge 4-Chloro-3-propoxybenzoic acid is a substituted benzoic acid derivative. Its analysis is pertinent in various fields, including pharmaceutical development and environmental monitori...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

4-Chloro-3-propoxybenzoic acid is a substituted benzoic acid derivative. Its analysis is pertinent in various fields, including pharmaceutical development and environmental monitoring, where accurate quantification is crucial. The structure of this molecule, characterized by a carboxylic acid functional group, presents significant challenges for direct analysis, particularly by gas chromatography (GC). The carboxylic acid moiety imparts high polarity and the capacity for hydrogen bonding, which results in low volatility and poor thermal stability.

Direct injection of 4-Chloro-3-propoxybenzoic acid onto a standard GC column often leads to severe peak tailing, poor sensitivity, and low reproducibility due to its strong interaction with the stationary phase and potential for thermal degradation in the hot injector. While High-Performance Liquid Chromatography (HPLC) is a viable alternative, derivatization can still be beneficial for improving peak shape and enhancing the performance of certain detectors.

This application note provides a detailed guide to two robust derivatization methodologies—silylation and esterification—to convert 4-Chloro-3-propoxybenzoic acid into a more volatile and thermally stable form, thereby enabling precise and reproducible analysis by GC-Mass Spectrometry (GC-MS).

The Principle of Derivatization for Carboxylic Acids

Chemical derivatization is a preparatory technique that transforms an analyte into a derivative with properties more suitable for a given analytical method. For carboxylic acids like 4-Chloro-3-propoxybenzoic acid, the primary goal is to mask the polar carboxyl group (-COOH). This is achieved by replacing the active acidic hydrogen with a nonpolar functional group.[1][2] The resulting derivative exhibits reduced polarity and is more volatile, making it amenable to GC analysis.[1][3]

The two principal strategies discussed herein are:

  • Silylation: This is a common and effective method where the active hydrogen is replaced by a trimethylsilyl (TMS) group, -Si(CH₃)₃. The resulting TMS ester is significantly less polar and more volatile.[1][2]

  • Esterification (Alkylation): This classic chemical reaction converts the carboxylic acid into an ester.[4][5] Methylation, the formation of a methyl ester, is particularly common as it produces a derivative with a minimal increase in molecular weight and high volatility.[6]

Method Selection: Silylation vs. Esterification

The choice between silylation and esterification depends on several factors, including available reagents, required sample throughput, and the presence of other functional groups in the sample matrix.

FeatureSilylation (using BSTFA + TMCS)Esterification (Acid-Catalyzed with Methanol)
Reagents N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylchlorosilane (TMCS) catalyst, Aprotic Solvent (e.g., Pyridine, Acetonitrile)Methanol, Acid Catalyst (e.g., conc. H₂SO₄, HCl)
Reaction Speed Fast (typically 15-60 minutes)Slower (typically 1-2 hours at elevated temperature)[7]
Byproducts Volatile and generally do not interfere with chromatography (e.g., trimethylsilyltrifluoroacetamide)[8]Water, which must be managed as the reaction is reversible[5][7]
Derivative Stability TMS esters are susceptible to hydrolysis and require anhydrous conditions.[9]Methyl esters are generally very stable.
Procedure Simplicity Simple "add and heat" procedure. The reaction mixture can often be injected directly.[8]Requires a more involved work-up including neutralization, extraction, and solvent exchange steps.
Safety Silylating reagents are moisture-sensitive and corrosive.Involves handling of strong, corrosive acids.
Versatility BSTFA is a powerful reagent that can derivatize a wide range of functional groups including alcohols and amines.[8]More specific to carboxylic acids under these conditions.

Detailed Experimental Protocols

Protocol 1: Silylation via Trimethylsilyl (TMS) Ester Formation

This protocol utilizes BSTFA, a potent silyl donor, with TMCS as a catalyst to enhance the reaction rate, ensuring complete derivatization of the carboxylic acid.[10]

A. Rationale & Mechanism The lone pair of electrons on the carbonyl oxygen of the carboxylic acid attacks the silicon atom of the silylating agent. The reaction is driven forward by the formation of stable, volatile byproducts. TMCS accelerates the reaction by providing a more reactive silylating intermediate.

B. Materials and Reagents

  • 4-Chloro-3-propoxybenzoic acid standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • 2 mL GC Vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

C. Step-by-Step Methodology

  • Sample Preparation: Accurately weigh approximately 1-5 mg of 4-Chloro-3-propoxybenzoic acid into a clean GC vial. If working from a stock solution, pipette an aliquot into the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to exclude moisture.[9]

  • Reagent Addition: Add 200 µL of anhydrous pyridine (or acetonitrile) to dissolve the analyte.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction Incubation: Securely cap the vial and vortex briefly to mix. Place the vial on a heating block set to 70°C for 30 minutes.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system.

D. Silylation Reaction Diagram

Caption: Acid-catalyzed esterification of 4-Chloro-3-propoxybenzoic acid.

Analytical Workflow & GC-MS Conditions

The following diagram illustrates the complete analytical workflow from sample preparation to data acquisition.

analytical_workflow Sample Sample containing 4-Chloro-3-propoxybenzoic acid SolventEvap Solvent Evaporation (if necessary) Sample->SolventEvap DerivChoice Choose Derivatization Method SolventEvap->DerivChoice Silylation Protocol 1: Silylation (BSTFA + TMCS, 70°C) DerivChoice->Silylation  Fast & Simple Esterification Protocol 2: Esterification (MeOH, H⁺, 70°C) DerivChoice->Esterification  Stable Derivative SilylationInject Direct Injection Silylation->SilylationInject GCMS GC-MS Analysis SilylationInject->GCMS Workup Work-up: Neutralization & Extraction Esterification->Workup DryCon Drying & Concentration Workup->DryCon EsterInject Injection DryCon->EsterInject EsterInject->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Overall workflow for the derivatization and GC-MS analysis.

Recommended GC-MS Parameters:

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector: Split/Splitless, 250°C.

  • Oven Program: Initial temp 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-450 m/z.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No or low derivative peak Incomplete reaction; reagent degradation due to moisture; insufficient reagent.Ensure all glassware and solvents are anhydrous. Use fresh derivatizing reagents. Increase reagent-to-sample ratio or reaction time/temperature.
Peak tailing Incomplete derivatization; active sites in the GC inlet or column.Optimize derivatization conditions. Use a deactivated inlet liner and perform column maintenance.
Extraneous peaks Contamination from solvents or reagents; reagent byproducts.Run a reagent blank to identify artifact peaks. Ensure high-purity solvents and reagents.
Poor reproducibility Inconsistent reaction conditions; sample loss during work-up (esterification).Precisely control reaction time and temperature. Use an internal standard to correct for variability in the work-up and injection.

Conclusion

The successful chromatographic analysis of 4-Chloro-3-propoxybenzoic acid by GC-MS is critically dependent on effective derivatization. Both silylation with BSTFA/TMCS and acid-catalyzed esterification are proven methods to convert the polar carboxylic acid into a volatile derivative suitable for GC analysis. Silylation offers a rapid and simple procedure ideal for high-throughput screening, while esterification provides highly stable derivatives suitable for rigorous quantitative analysis, albeit with a more complex sample preparation workflow. The selection of the optimal method should be based on the specific analytical goals, laboratory capabilities, and safety protocols.

References

  • Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (2nd ed.). Elsevier. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Google Patents. (2012).
  • Clark, J. (2015). Esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Roessner, U., & Dias, D. A. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 2(4), 1-23. [Link]

  • Li, Y., et al. (2015). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 87(15), 7648–7655. [Link]

  • Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2019). Esterification of Carboxylic Acids. YouTube. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

  • Proestos, C., & Komaitis, M. (2008). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 1(1), 1-10. [Link]

  • Chan, S. C., & Lee, J. W. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11. [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Little, J. L. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing. [Link]

  • NIST. (n.d.). 4-Propoxybenzoic acid. NIST WebBook. [Link]

  • Regis Technologies. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. [Link]

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Application

Application Notes and Protocols: 4-Chloro-3-propoxybenzoic Acid in Advanced Materials Synthesis

Introduction: Unlocking the Potential of a Versatile Building Block 4-Chloro-3-propoxybenzoic acid is a substituted aromatic carboxylic acid with significant potential as a precursor in the synthesis of advanced material...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

4-Chloro-3-propoxybenzoic acid is a substituted aromatic carboxylic acid with significant potential as a precursor in the synthesis of advanced materials. Its unique molecular architecture, featuring a carboxylic acid for esterification and amidation reactions, a propoxy chain influencing solubility and mesomorphic behavior, and a chlorine atom for tuning electronic properties and intermolecular interactions, makes it a compelling candidate for the development of novel liquid crystals, specialized polymers, and other functional organic materials.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of 4-Chloro-3-propoxybenzoic acid in materials science. We will delve into the synthetic rationale, provide detailed experimental protocols for the preparation of derivatives, and outline the necessary characterization techniques to evaluate their material properties. The causality behind experimental choices will be emphasized to empower researchers in their exploration of this promising compound.

Core Concepts: Molecular Design and Structure-Property Relationships

The strategic placement of the chloro and propoxy groups on the benzoic acid core is central to its utility in materials science. The propoxy group, an electron-donating moiety, can influence the molecule's polarity and its ability to self-assemble into ordered structures, a critical aspect for liquid crystal formation. The electron-withdrawing nature of the chlorine atom can be exploited to modify the electronic characteristics of resulting materials, potentially leading to applications in nonlinear optics or as components in organic electronics. The carboxylic acid functional group serves as a versatile handle for covalently linking this core unit into larger, more complex architectures such as polymers and multi-ring liquid crystals.

Application in Liquid Crystal Synthesis

Substituted benzoic acids are well-established building blocks for thermotropic liquid crystals.[1] These materials exhibit a fluidic state with long-range molecular order, making them essential components in display technologies and optical sensors.[2] The synthesis of liquid crystals based on 4-Chloro-3-propoxybenzoic acid would typically involve esterification reactions to introduce a second aromatic ring, thereby creating a more rigid, rod-like molecular structure conducive to forming mesophases.

Diagram: Synthetic Pathway to a Potential Liquid Crystalline Ester

G A 4-Chloro-3-propoxybenzoic acid C Esterification (DCC/DMAP or SOCl2 then phenol) A->C B Substituted Phenol (e.g., 4-cyanophenol) B->C D Target Liquid Crystalline Ester C->D Crude Product E Purification (Recrystallization, Chromatography) D->E F Characterization (POM, DSC, NMR, MS) E->F Purified Product

Caption: General workflow for synthesizing a liquid crystalline ester from 4-Chloro-3-propoxybenzoic acid.

Protocol 1: Synthesis of a 4-Cyanophenyl 4-Chloro-3-propoxybenzoate (A Representative Liquid Crystal Candidate)

This protocol details a common esterification method for preparing liquid crystal candidates. The choice of 4-cyanophenol as the secondary component is based on its prevalence in liquid crystal design, where the cyano group contributes to a strong dipole moment.

Materials:

  • 4-Chloro-3-propoxybenzoic acid

  • 4-Cyanophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Chloro-3-propoxybenzoic acid (1 equivalent) and 4-cyanophenol (1 equivalent) in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Coupling Agent: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Work-up:

    • Filter off the DCU precipitate and wash it with a small amount of DCM.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate) to obtain the pure ester.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Characterization of Mesomorphic Properties:

  • Polarized Optical Microscopy (POM): The purified compound is heated on a hot stage and observed under a polarizing microscope to identify the characteristic textures of different liquid crystal phases (e.g., nematic, smectic).

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes, providing quantitative data on the thermal behavior of the material.

Parameter Description Typical Expected Range for Benzoate Esters
Melting Point (Tₘ) Temperature of transition from solid to liquid crystal or isotropic liquid.80 - 150 °C
Clearing Point (Tᵢ) Temperature of transition from liquid crystal to isotropic liquid.100 - 200 °C
Mesophase Range The temperature range between Tₘ and Tᵢ where the liquid crystalline phase exists.Dependent on molecular structure

Application in Polymer Synthesis

The difunctional nature of 4-Chloro-3-propoxybenzoic acid (after conversion to a more reactive derivative) allows it to be used as a monomer in the synthesis of aromatic polyesters or polyamides. These polymers can exhibit enhanced thermal stability, chemical resistance, and specific optical properties.

Diagram: Polymerization of a 4-Chloro-3-propoxybenzoic Acid Derivative

G A 4-Chloro-3-propoxybenzoic acid B Activation (e.g., to acid chloride) A->B C 4-Chloro-3-propoxybenzoyl chloride B->C D Polycondensation with a diol or diamine C->D E Aromatic Polyester or Polyamide D->E F Characterization (GPC, TGA, DSC, NMR) E->F

Caption: General scheme for the synthesis of a polymer incorporating the 4-Chloro-3-propoxybenzoic acid moiety.

Protocol 2: Synthesis of an Aromatic Polyester via Interfacial Polycondensation

This protocol outlines a method for preparing a polyester using the acid chloride derivative of 4-Chloro-3-propoxybenzoic acid and a suitable diol.

Part A: Synthesis of 4-Chloro-3-propoxybenzoyl Chloride

Materials:

  • 4-Chloro-3-propoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 4-Chloro-3-propoxybenzoic acid in anhydrous toluene.

  • Reagent Addition: Add a catalytic drop of DMF. Then, add thionyl chloride (2-3 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux for 2-4 hours, or until the evolution of gas ceases.

  • Isolation: Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride, which can often be used in the next step without further purification.

Part B: Interfacial Polycondensation

Materials:

  • 4-Chloro-3-propoxybenzoyl chloride

  • A bisphenol (e.g., Bisphenol A)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • A phase-transfer catalyst (e.g., tetrabutylammonium bromide)

Procedure:

  • Aqueous Phase: Dissolve the bisphenol and sodium hydroxide in water.

  • Organic Phase: Dissolve the 4-Chloro-3-propoxybenzoyl chloride in DCM.

  • Polymerization: Add the organic phase to the aqueous phase in a beaker. Add the phase-transfer catalyst. Stir the two-phase system vigorously using a high-speed mechanical stirrer for 1-2 hours. The polymer will precipitate at the interface or in the organic phase.

  • Isolation and Purification:

    • Separate the organic layer.

    • Precipitate the polymer by pouring the organic solution into a non-solvent like methanol.

    • Filter the polymer, wash it thoroughly with water and methanol, and dry it in a vacuum oven.

  • Characterization:

    • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉).

    • NMR Spectroscopy: To confirm the polymer structure.

Trustworthiness and Self-Validation

The protocols provided are based on well-established synthetic methodologies in organic and polymer chemistry.[3][4][5][6] For instance, the use of DCC/DMAP for esterification is a standard procedure for forming ester bonds under mild conditions.[5] Similarly, interfacial polycondensation is a robust method for preparing high molecular weight polymers. The success of these syntheses can be validated at each step through standard analytical techniques. For example, the conversion of the carboxylic acid to the acid chloride can be monitored by the disappearance of the broad -OH stretch in the IR spectrum. The final products should be rigorously characterized to confirm their chemical identity and purity, ensuring the reliability of any subsequent material property measurements.

Conclusion

4-Chloro-3-propoxybenzoic acid represents a versatile and promising building block for the creation of novel materials. By leveraging its distinct functional groups, researchers can design and synthesize a wide array of liquid crystals and polymers with tailored properties. The application notes and protocols detailed herein provide a solid foundation for exploring the potential of this compound in materials science. Through careful synthesis, purification, and characterization, the scientific community can unlock new possibilities for advanced materials with applications in electronics, optics, and beyond.

References

  • B. P. Singh, S. K. Singh, and R. Manohar, "Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core," RSC Advances, vol. 5, no. 1, pp. 1-10, 2015. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., "The Role of 4-Propoxybenzoic Acid (CAS: 5438-19-7) in Driving Innovation in Organic Chemistry," PharmaChem, 2023. [Link]

  • J. A. Jensen, S. C. Grundy, S. L. Bretz, and C. S. Hartley, "Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids," Journal of Chemical Education, vol. 88, no. 8, pp. 1133-1136, 2011. [Link]

  • National Center for Biotechnology Information, "4-Propoxybenzoic acid," PubChem Compound Summary for CID 138500. [Link]

  • C.-H. Lee, et al., "Synthesis of 4-Chloro-1,3-Diazobenzene Bent-Cores Liquid Crystal and Characterizations of Its Mesogenic Behaviors and Photosensitivity," ChemRxiv, 2021. [Link]

  • H. A. H. Al-Dafa, et al., "Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties," Molecules, vol. 27, no. 1, p. 1, 2022. [Link]

  • S. Kumar, "Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties," International Journal of Research in Engineering and Science, vol. 11, no. 7, pp. 1-6, 2023. [Link]

  • A. A. Al-Wasidi, et al., "First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications," Scientific Reports, vol. 12, no. 1, p. 1, 2022. [Link]

  • M. A. Morsy, et al., "Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids," Journal of Chemical Education, vol. 88, no. 8, pp. 1133-1136, 2011. [Link]

  • S. Singh, et al., "Synthesis and Liquid-Crystalline Properties of Novel Compounds with 3-Fluoro-4-cyanophenoxy Group," Journal of the Korean Chemical Society, vol. 50, no. 1, pp. 57-62, 2006. [Link]

  • M. A. Yassin, et al., "An overview of the synthetic strategies of C3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications," RSC Advances, vol. 13, no. 23, pp. 15673-15693, 2023. [Link]

  • National Center for Biotechnology Information, "3-Chloro-4-propoxybenzoic acid," PubChem Compound Summary for CID 8707150. [Link]

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Method

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-3-propoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the large-scale synthesis of 4-Chloro-3-propoxybenzoic acid, a valuable intermediate in the pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 4-Chloro-3-propoxybenzoic acid, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis is achieved via a robust and scalable Williamson ether synthesis protocol, starting from the readily available 4-Chloro-3-hydroxybenzoic acid. This guide offers a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, and critical considerations for process optimization and scale-up. Furthermore, it includes protocols for purification and analytical characterization to ensure the final product meets stringent purity requirements.

Introduction

4-Chloro-3-propoxybenzoic acid is a key building block in the synthesis of various biologically active molecules. Its structural features, including the chlorinated aromatic ring and the propoxy ether linkage, make it a versatile precursor for the development of novel therapeutic agents and agrochemicals. The efficient and cost-effective large-scale production of this intermediate is therefore of significant industrial importance.

The presented methodology is based on the well-established Williamson ether synthesis, a reliable and widely used method for the formation of ethers.[1][2] This application note provides a detailed protocol that has been designed for scalability, with a focus on maximizing yield and purity while ensuring operational safety and efficiency.

Synthetic Strategy and Mechanism

The synthesis of 4-Chloro-3-propoxybenzoic acid is accomplished through the O-alkylation of 4-Chloro-3-hydroxybenzoic acid with a suitable propylating agent, such as 1-bromopropane, in the presence of a base. This reaction proceeds via a classical SN2 mechanism.[2]

Mechanism:

  • Deprotonation: The phenolic hydroxyl group of 4-Chloro-3-hydroxybenzoic acid is deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the propyl halide (e.g., 1-bromopropane), displacing the halide ion.

  • Product Formation: This concerted step results in the formation of the desired 4-Chloro-3-propoxybenzoic acid and a salt byproduct.

Williamson_Ether_Synthesis 4-Chloro-3-hydroxybenzoic_acid 4-Chloro-3-hydroxybenzoic acid Phenoxide_ion Phenoxide ion 4-Chloro-3-hydroxybenzoic_acid->Phenoxide_ion Deprotonation by Base Propyl_halide Propyl halide (e.g., 1-Bromopropane) Salt_byproduct Salt byproduct (e.g., KBr) Propyl_halide->Salt_byproduct Displacement Base Base (e.g., K₂CO₃) 4-Chloro-3-propoxybenzoic_acid 4-Chloro-3-propoxybenzoic acid Phenoxide_ion->4-Chloro-3-propoxybenzoic_acid Nucleophilic attack on Propyl halide

Caption: Williamson Ether Synthesis of 4-Chloro-3-propoxybenzoic acid.

Large-Scale Synthesis Protocol

This protocol is designed for a nominal batch size and can be scaled linearly with appropriate adjustments to equipment and safety measures.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
4-Chloro-3-hydroxybenzoic acid56961-20-7172.571.0
1-Bromopropane106-94-5122.991.2
Potassium Carbonate (anhydrous, fine powder)584-08-7138.212.5
N,N-Dimethylformamide (DMF)68-12-273.09-
Hydrochloric Acid (37%)7647-01-036.46As required
Ethyl Acetate141-78-688.11-
Brine (saturated NaCl solution)---
Equipment
  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Addition funnel.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Drying oven (vacuum compatible).

Step-by-Step Procedure
  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Charging of Reactants: Charge the reactor with 4-Chloro-3-hydroxybenzoic acid (1.0 eq.), potassium carbonate (2.5 eq.), and N,N-Dimethylformamide (DMF, approx. 5-10 volumes relative to the starting material).

  • Heating and Stirring: Begin stirring the mixture and heat the reactor to 80-90 °C.

  • Addition of Alkylating Agent: Once the set temperature is reached, slowly add 1-bromopropane (1.2 eq.) to the reaction mixture via an addition funnel over a period of 1-2 hours.

  • Reaction Monitoring: Maintain the reaction temperature at 80-90 °C and monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed (typically 4-6 hours).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate). Wash the filter cake with a small amount of DMF or ethyl acetate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the DMF.

  • Work-up:

    • To the residue, add water and ethyl acetate.

    • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 4-Chloro-3-propoxybenzoic acid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Process Optimization and Considerations for Scale-Up

For a successful and efficient large-scale synthesis, the following parameters should be carefully considered and optimized:

  • Choice of Base: While potassium carbonate is a good initial choice, other bases like sodium hydroxide can also be used.[3] However, stronger bases may increase the risk of side reactions. The molar equivalents of the base are critical to ensure complete deprotonation of both the phenolic hydroxyl and carboxylic acid groups.

  • Choice of Alkylating Agent: 1-Bromopropane is generally more reactive than 1-chloropropane. The choice may depend on cost and availability. It is crucial to use a primary propyl halide to avoid elimination side reactions.[2]

  • Solvent Selection: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they can accelerate the reaction rate.[3] The choice of solvent will also impact the work-up and purification steps.

  • Temperature Control: The reaction temperature should be carefully controlled to ensure a reasonable reaction rate without promoting side reactions. Exothermic events during the addition of the alkylating agent should be managed, especially on a large scale.

  • Work-up and Purification: The acidification step is crucial to protonate the carboxylate and precipitate the product. The choice of recrystallization solvent is critical for achieving high purity and should be determined experimentally.

Analytical Characterization

The identity and purity of the synthesized 4-Chloro-3-propoxybenzoic acid should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the final product.

Safety Precautions

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 4-Chloro-3-hydroxybenzoic acid: May cause skin and eye irritation.

  • 1-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

  • Potassium Carbonate: Causes serious eye irritation.

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation.

  • Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

Refer to the Safety Data Sheets (SDS) for each reagent for detailed handling and safety information.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete reactionInsufficient reaction time or temperature. Ineffective base.Increase reaction time or temperature. Use a stronger base (e.g., NaOH) or increase the equivalents of the current base.
Low yieldIncomplete reaction. Loss of product during work-up or purification. Side reactions.Optimize reaction conditions. Refine extraction and recrystallization procedures. Ensure the use of a primary alkyl halide to minimize elimination.
Impure productIncomplete reaction. Ineffective purification.Monitor the reaction to completion. Optimize the recrystallization solvent and procedure.

References

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Chem-Station Int. Ed. Retrieved from [Link]

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Application

Application Notes and Protocols for the Purification of Crude 4-Chloro-3-propoxybenzoic Acid

Introduction: The Critical Role of Purity in Drug Development In the realm of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or an intermediate is not merely a quality me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the realm of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or an intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Chloro-3-propoxybenzoic acid is a key building block in the synthesis of various pharmacologically active molecules. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield of the final product, and potentially toxicological concerns. This document provides a comprehensive guide to the purification of crude 4-Chloro-3-propoxybenzoic acid, offering detailed protocols and the scientific rationale behind the recommended methods. Our approach is grounded in fundamental principles of organic chemistry, ensuring a robust and reproducible purification strategy.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

Before embarking on any purification process, it is crucial to anticipate the likely impurities in the crude material. The synthesis of 4-Chloro-3-propoxybenzoic acid typically involves the Williamson ether synthesis, starting from a substituted 4-chlorobenzoic acid derivative. Potential impurities may include:

  • Unreacted starting materials: Such as 4-chloro-3-hydroxybenzoic acid.

  • By-products of the ether synthesis: Including products of elimination reactions.

  • Reagents from the synthesis: For instance, residual base or alkylating agent.

  • Solvents used in the reaction.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to gain insight into the complexity of the impurity profile.

Purification Strategy: A Two-Pronged Approach

Our recommended purification strategy for crude 4-Chloro-3-propoxybenzoic acid employs a combination of two powerful and complementary techniques:

  • Acid-Base Extraction: This liquid-liquid extraction technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.

  • Recrystallization: This is a highly effective method for removing residual impurities by exploiting differences in solubility between the desired compound and the contaminants in a chosen solvent system.

This sequential approach ensures a high degree of purity, suitable for demanding applications in drug development.

Visualizing the Purification Workflow

The following diagram illustrates the overall workflow for the purification of crude 4-Chloro-3-propoxybenzoic acid.

Purification_Workflow Crude Crude 4-Chloro-3-propoxybenzoic Acid Extraction Acid-Base Extraction Recrystallization Recrystallization Pure_Product Pure 4-Chloro-3-propoxybenzoic Acid Recrystallization->Pure_Product Isolate Pure Crystals

Caption: Overall purification workflow.

Part 1: Protocol for Acid-Base Extraction

This protocol is designed to remove neutral and basic impurities from the crude product. The principle lies in the conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt by treatment with a base.[1][2]

Materials and Reagents
Reagent/MaterialGradePurpose
Crude 4-Chloro-3-propoxybenzoic acidSynthesis GradeStarting material
Diethyl ether or Ethyl acetateACS GradeOrganic solvent for dissolving the crude product
1 M Sodium hydroxide (NaOH) solutionACS GradeAqueous base for extraction
3 M Hydrochloric acid (HCl) solutionACS GradeTo acidify the aqueous layer and precipitate the product
Deionized waterHigh PurityFor washing
Anhydrous sodium sulfate (Na₂SO₄)Anhydrous GradeDrying agent
Separatory funnelAppropriate sizeFor liquid-liquid extraction
Erlenmeyer flasksVarious sizesFor collecting layers and precipitation
pH paper or pH meter-To monitor the pH of the aqueous solution
Buchner funnel and filter paper-For isolating the precipitated product
Step-by-Step Protocol
  • Dissolution: Dissolve the crude 4-Chloro-3-propoxybenzoic acid in a suitable organic solvent such as diethyl ether or ethyl acetate. A common starting point is to use approximately 10-20 mL of solvent per gram of crude material.

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel of an appropriate size.

  • First Extraction with Base: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Layer Separation: Allow the layers to separate. The aqueous layer (bottom layer if using a solvent less dense than water like diethyl ether) will contain the sodium salt of 4-Chloro-3-propoxybenzoic acid. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Second Extraction with Base: To ensure complete extraction of the acidic product, add a fresh portion of 1 M NaOH solution (approximately half the volume of the first extraction) to the organic layer remaining in the separatory funnel. Repeat the shaking and separation process, and combine the aqueous layers.

  • Washing the Organic Layer (Optional): The remaining organic layer, which should contain neutral impurities, can be washed with a small amount of deionized water to recover any entrained product. This wash can be added to the combined aqueous extracts. The organic layer can now be discarded.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 3 M HCl solution dropwise while stirring until the solution becomes acidic (pH ~2-3, as indicated by pH paper). The 4-Chloro-3-propoxybenzoic acid will precipitate out as a solid.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing the Product: Wash the solid on the filter paper with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Expert Insights
  • Choice of Organic Solvent: Diethyl ether and ethyl acetate are good choices due to their ability to dissolve the crude product and their immiscibility with water. Ethyl acetate is generally less flammable than diethyl ether.

  • Concentration of Base: A 1 M solution of NaOH is typically sufficient to deprotonate the carboxylic acid without being overly caustic.

  • Monitoring pH: It is crucial to ensure the aqueous layer is basic during extraction and acidic during precipitation. Incomplete pH adjustment will lead to lower recovery.

Part 2: Protocol for Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[3] The principle is to dissolve the crude solid in a hot solvent and then allow it to cool slowly. The desired compound will crystallize out in a pure form, while the impurities will remain dissolved in the mother liquor.

Solvent Selection: The Key to Successful Recrystallization

The ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound well at its boiling point.

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound.

  • Be volatile enough to be easily removed from the crystals.

  • Dissolve impurities well at all temperatures or not at all.

For 4-Chloro-3-propoxybenzoic acid, a moderately polar compound, suitable solvent systems can be determined through small-scale trials.

Solvent/Solvent SystemRationale
Ethanol/Water4-Chloro-3-propoxybenzoic acid is likely soluble in hot ethanol and less soluble in cold water.
Acetone/HexaneThe compound should be soluble in acetone, and the addition of a non-polar solvent like hexane will induce crystallization.
TolueneAromatic solvents can be effective for recrystallizing aromatic compounds.
Decision Diagram for Solvent Selection

Solvent_Selection Start Start: Small amount of crude product Test_Ethanol Test solubility in cold Ethanol Start->Test_Ethanol Test_Hot_Ethanol Test solubility in hot Ethanol Test_Ethanol->Test_Hot_Ethanol Sparingly soluble Insoluble Try another solvent Test_Ethanol->Insoluble Insoluble Too_Soluble Try a solvent pair (e.g., Ethanol/Water) Test_Ethanol->Too_Soluble Soluble Good_Solvent Ethanol/Water is a good candidate Test_Hot_Ethanol->Good_Solvent Soluble Test_Hot_Ethanol->Insoluble Insoluble

Sources

Method

Application Notes &amp; Protocols: 4-Chloro-3-propoxybenzoic Acid as a Versatile Scaffold for Developing Targeted Molecular Probes

Introduction: The Potential of Substituted Benzoic Acids in Chemical Biology Substituted benzoic acids represent a privileged scaffold in medicinal chemistry and drug discovery, with derivatives demonstrating a wide arra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of Substituted Benzoic Acids in Chemical Biology

Substituted benzoic acids represent a privileged scaffold in medicinal chemistry and drug discovery, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Their utility stems from a combination of a rigid aromatic core, which can be functionalized to achieve specific molecular recognition, and a carboxylic acid group that serves as a versatile handle for chemical modification.[4] This document provides a comprehensive guide to leveraging 4-Chloro-3-propoxybenzoic acid as a foundational molecule for the synthesis of bespoke molecular probes for target identification and validation.

While 4-Chloro-3-propoxybenzoic acid itself is not an active molecular probe, its structure is emblematic of a class of small molecules that can be engineered to interact with specific biological targets. The presence of the chloro and propoxy groups can enhance binding affinity and selectivity through hydrophobic and halogen-bonding interactions within a protein's active site.[5][6] This application note will present a hypothesized, yet scientifically grounded, workflow for its development into a fluorescent probe for a putative serine hydrolase, "Hydrolase-X."

Principle of the Molecular Probe: From Scaffold to Functional Tool

The core concept is to transform the inert 4-Chloro-3-propoxybenzoic acid into a targeted, fluorescent molecular probe. This involves a two-step process:

  • Synthesis of a "Warhead" Derivative: The benzoic acid scaffold is first converted into a reactive intermediate that can covalently bind to the active site of the target enzyme. For a serine hydrolase, a common strategy is to create a derivative that forms a stable acyl-enzyme intermediate.

  • Conjugation to a Reporter: The modified scaffold is then coupled to a fluorescent reporter molecule via the carboxylic acid handle. This allows for the detection and quantification of the probe-target interaction.

The final probe is designed to have high selectivity for Hydrolase-X, with the chloro and propoxy substituents contributing to this specificity. Upon binding and covalent modification of the enzyme, the fluorophore becomes localized at the site of the active enzyme, enabling its visualization and analysis.

Physicochemical and Biological Data for 4-Chloro-3-propoxybenzoic acid
PropertyValueSource
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.64 g/mol
Appearance Solid (predicted)-
Known Biological Activities of Related Compounds Enzyme inhibition, antimicrobial, anticancer[7][8][9][10]

Detailed Protocols

Part A: Synthesis of the Fluorescent Molecular Probe

This section details the synthetic route to convert 4-Chloro-3-propoxybenzoic acid into a functional, fluorescent probe for Hydrolase-X. The example below describes the synthesis of a probe with a coumarin-based fluorophore.

Workflow for Probe Synthesis

G A 4-Chloro-3-propoxybenzoic acid B Activation of Carboxylic Acid (e.g., with TSTU) A->B Step 1 D Coupling Reaction B->D C Amine-functionalized Fluorophore (e.g., Aminomethylcoumarin) C->D Step 2 E Purification (e.g., HPLC) D->E Step 3 F Characterization (e.g., MS, NMR) E->F Step 4 G Final Fluorescent Probe F->G

Caption: Synthetic workflow for the fluorescent probe.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid of 4-Chloro-3-propoxybenzoic acid must be activated to facilitate amide bond formation with the fluorophore.

  • Dissolve 1 equivalent of 4-Chloro-3-propoxybenzoic acid in anhydrous N,N-Dimethylformamide (DMF).

  • Add 1.1 equivalents of O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU) and 2 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature for 1 hour under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The formation of the NHS-ester can be confirmed by the appearance of a new, less polar spot.

Step 2: Coupling with the Fluorophore

  • In a separate flask, dissolve 1 equivalent of an amine-functionalized fluorophore (e.g., 4-(Aminomethyl)coumarin) in anhydrous DMF.

  • Add the activated 4-Chloro-3-propoxybenzoic acid solution (from Step 1) dropwise to the fluorophore solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the completion of the reaction.

Step 3: Purification of the Probe

  • Concentrate the reaction mixture under reduced pressure to remove the DMF.

  • Redissolve the residue in a minimal amount of a suitable solvent (e.g., DMSO or methanol).

  • Purify the crude product by reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Collect the fractions containing the desired product and lyophilize to obtain the pure fluorescent probe.

Step 4: Characterization

Confirm the identity and purity of the final probe using mass spectrometry (MS) to verify the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.

Part B: In Vitro Characterization of the Probe

Objective: To determine the binding affinity and selectivity of the synthesized probe for its putative target, Hydrolase-X.

Protocol 1: Enzyme Inhibition Assay

  • Prepare a stock solution of the fluorescent probe in DMSO.

  • In a 96-well plate, add increasing concentrations of the probe to wells containing a fixed concentration of purified Hydrolase-X in an appropriate assay buffer.

  • Include control wells with the enzyme alone and the probe alone.

  • Incubate the plate at 37°C for 30 minutes.

  • Add a fluorogenic substrate for Hydrolase-X to all wells.

  • Measure the fluorescence intensity over time using a plate reader.

  • Calculate the rate of substrate hydrolysis for each probe concentration and determine the IC₅₀ value by plotting the percent inhibition against the probe concentration.

Protocol 2: Cellular Imaging with the Probe

Objective: To visualize the localization of active Hydrolase-X in cultured cells.

  • Culture cells known to express Hydrolase-X on glass-bottom dishes.

  • Treat the cells with the fluorescent probe at a pre-determined optimal concentration (e.g., 1-10 µM) in cell culture medium.

  • Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator.

  • Wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound probe.

  • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

  • As a control, pre-incubate a separate set of cells with a known inhibitor of Hydrolase-X before adding the fluorescent probe to demonstrate target-specific labeling.

Expected Results for Cellular Imaging

ConditionExpected ObservationRationale
Probe-treated cells Specific fluorescent signal in cellular compartments where Hydrolase-X is active.The probe covalently binds to active Hydrolase-X, leading to localized fluorescence.
Inhibitor pre-treated cells Significantly reduced or no fluorescent signal.The active site of Hydrolase-X is blocked by the inhibitor, preventing the binding of the probe.
Control cells (no probe) No fluorescent signal.Demonstrates that the observed fluorescence is due to the probe.

Mechanistic Insights and Self-Validation

The experimental design incorporates self-validating controls. For instance, the reduction in fluorescence signal in the presence of a known inhibitor confirms that the probe is binding to the intended target. The causality behind the experimental choices lies in the established principles of chemical biology probe design. The use of a covalent binding mechanism ensures a stable signal for imaging, while the inclusion of competitive inhibition assays provides quantitative data on the probe's potency and selectivity.

Hypothesized Signaling Pathway Interaction

G cluster_0 Cell Membrane Probe Fluorescent Probe Target Hydrolase-X Probe->Target Covalent Binding & Fluorescence Signal Product Signaling Molecule Target->Product Catalysis Substrate Endogenous Substrate Substrate->Target Hydrolysis Pathway Downstream Signaling Pathway Product->Pathway Activation Response Cellular Response Pathway->Response Regulation

Caption: Hypothesized interaction of the probe with its target.

Conclusion

4-Chloro-3-propoxybenzoic acid serves as an excellent starting point for the development of sophisticated molecular probes. Its chemical structure allows for systematic modification to achieve desired biological activity and reporting capabilities. The protocols outlined in this document provide a robust framework for the synthesis, characterization, and application of such probes in target validation and cellular imaging studies. The inherent versatility of the benzoic acid scaffold ensures its continued relevance in the ever-evolving landscape of chemical biology and drug discovery.[11]

References

  • Shaikh, J., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]

  • Valate, M. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

  • Zhang, Y., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. Available at: [Link]

  • Chulkov, D., et al. (2021). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI. Available at: [Link]

  • Ribeiro-Viana, R., & Reva, I. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Center for Biotechnology Information. Available at: [Link]

  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. Available at: [Link]

  • Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Available at: [Link]

  • The Royal Society of Chemistry. Synthesis of fluorescent probes. Available at: [Link]

  • Lavis, L. D., & Raines, R. T. (2014). Bright Building Blocks for Chemical Biology. ACS Publications. Available at: [Link]

  • ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Available at: [Link]

  • Fry, D. W., et al. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. National Center for Biotechnology Information. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Available at: [Link]

  • O'Neill, E. M., & Slorach, E. M. (2008). Use of Multiple Carboxylates to Increase Intracellular Retention of Fluorescent Probes Following Release From Cell Penetrating Fluorogenic Conjugates. ACS Publications. Available at: [Link]

  • Nishida, I., et al. (2020). Benzoic acid inhibits Coenzyme Q biosynthesis in Schizosaccharomyces pombe. PLOS One. Available at: [Link]

Sources

Application

The Propoxy Group: A Key Player in the Synthetic Versatility of 4-Chloro-3-propoxybenzoic Acid for Advanced Research and Drug Discovery

Introduction: Unlocking Molecular Potential through Strategic Functionalization In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Potential through Strategic Functionalization

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Among the myriad of building blocks available to the discerning researcher, 4-Chloro-3-propoxybenzoic acid emerges as a molecule of significant interest. Its unique trifecta of functional groups—a carboxylic acid, a chloro substituent, and a propoxy ether—offers a rich platform for a diverse array of synthetic transformations. This technical guide provides an in-depth exploration of the synthetic utility of the propoxy group in 4-Chloro-3-propoxybenzoic acid, offering insights into its role in modulating physicochemical properties and its application in the synthesis of novel compounds with therapeutic and technological potential.

The presence of the propoxy group, in concert with the adjacent chloro atom and the para-positioned carboxylic acid, creates a unique electronic and steric environment. This guide will delve into the nuanced interplay of these functionalities, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage the propoxy group to achieve their synthetic goals.

The Strategic Importance of the Propoxy Group

The propoxy group (-OCH₂CH₂CH₃) in 4-Chloro-3-propoxybenzoic acid is far from a passive substituent. Its presence imparts several key characteristics to the molecule that are of profound interest in synthetic and medicinal chemistry.

Modulation of Physicochemical Properties

Lipophilicity is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] The n-propoxy group, being a moderately sized alkyl ether, significantly increases the lipophilicity of the benzoic acid core. This enhancement in lipid solubility can be crucial for improving a compound's ability to cross biological membranes, a key requirement for oral bioavailability and CNS penetration.[3]

Furthermore, the ether linkage of the propoxy group is a hydrogen bond acceptor, which can influence the molecule's solubility and its interaction with biological targets.[4] The interplay between the increased lipophilicity from the propyl chain and the hydrogen bonding capacity of the ether oxygen allows for a fine-tuning of the molecule's overall physicochemical properties.

Electronic Influence on Reactivity

The propoxy group is an electron-donating group through resonance, feeding electron density into the aromatic ring. This electronic effect can influence the reactivity of the benzoic acid moiety and the aromatic ring itself. For instance, the increased electron density can modulate the pKa of the carboxylic acid and influence the regioselectivity of further electrophilic aromatic substitution reactions, should they be desired. The combined electronic effects of the electron-donating propoxy group and the electron-withdrawing chloro group create a unique substitution pattern that can be exploited in further synthetic elaborations.

Synthetic Transformations Leveraging the Propoxy Group's Influence

The true utility of 4-Chloro-3-propoxybenzoic acid lies in its capacity to serve as a versatile scaffold for the synthesis of a wide range of derivatives. The carboxylic acid functionality is the primary handle for derivatization, with its reactivity being subtly influenced by the propoxy and chloro substituents.

Esterification: Crafting Prodrugs and Modulating Solubility

Esterification of the carboxylic acid is a fundamental transformation that allows for the creation of prodrugs with improved pharmacokinetic profiles.[5] Esters can mask the polar carboxylic acid group, increasing lipophilicity and potentially enhancing oral absorption. Once in the body, these esters can be hydrolyzed by esterases to release the active carboxylic acid.

Table 1: Common Ester Derivatives of 4-Chloro-3-propoxybenzoic Acid and Their Potential Applications

Ester DerivativePotential ApplicationRationale
Methyl/Ethyl EsterIntermediate for further synthesisIncreased solubility in organic solvents, protection of the carboxylic acid.
Long-chain alkyl estersTopical drug deliveryEnhanced lipophilicity for skin penetration.
Glycol estersIncreased water solubilityIntroduction of polar hydroxyl groups.
Protocol 1: Fischer-Speier Esterification of 4-Chloro-3-propoxybenzoic Acid

This protocol details a classic acid-catalyzed esterification.

Workflow for Fischer-Speier Esterification

Fischer_Esterification A 4-Chloro-3-propoxybenzoic acid + Alcohol (e.g., Methanol) B Add catalytic H₂SO₄ A->B Dissolve C Reflux (60-80°C) B->C Heat D Reaction Monitoring (TLC) C->D Sample E Work-up: - Neutralization (NaHCO₃) - Extraction (Ethyl Acetate) - Washing (Brine) D->E Upon completion F Drying (Na₂SO₄) & Concentration E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Fischer-Speier Esterification Workflow.

Materials:

  • 4-Chloro-3-propoxybenzoic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-Chloro-3-propoxybenzoic acid (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., 20-50 eq).

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel if necessary.

Amide Coupling: Building Blocks for Bioactive Molecules

Amide bond formation is a cornerstone of medicinal chemistry, as the amide functionality is a key structural motif in a vast number of biologically active molecules.[6] 4-Chloro-3-propoxybenzoic acid can be readily coupled with a diverse range of amines to generate a library of amide derivatives. These derivatives can be screened for various biological activities, including anti-inflammatory and anticancer properties.[6][7]

Table 2: Common Amide Coupling Reagents for 4-Chloro-3-propoxybenzoic Acid

Coupling ReagentActivating AgentKey Features
DCC/DICCarbodiimideCost-effective, but can lead to dicyclohexylurea (DCU) byproduct.
EDC/HOBtCarbodiimide/AdditiveWater-soluble carbodiimide, easy work-up. HOBt suppresses side reactions.
HATU/HBTUUrionium/BenzotriazoleHigh efficiency, suitable for sterically hindered substrates.
Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol provides a reliable method for the synthesis of amides from 4-Chloro-3-propoxybenzoic acid.

Workflow for Amide Coupling

Amide_Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Work-up and Purification A 4-Chloro-3-propoxybenzoic acid + HOBt in DMF/DCM B Add EDC A->B C Stir at 0°C to RT B->C D Add Amine & Base (e.g., DIPEA) C->D Activated Ester Intermediate E Stir at RT D->E F Reaction Monitoring (TLC) E->F G Work-up: - Dilute with Water - Extract (Ethyl Acetate) - Wash (Acid, Base, Brine) F->G Upon completion H Drying & Concentration G->H I Purification (Column Chromatography) H->I J Characterization (NMR, MS) I->J

Caption: EDC/HOBt Mediated Amide Coupling Workflow.

Materials:

  • 4-Chloro-3-propoxybenzoic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-Chloro-3-propoxybenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise and stir the mixture at 0°C for 30 minutes.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers successively with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude amide by column chromatography on silica gel.

The Propoxy Group in the Context of Drug Design and Bioactivity

The 4-chloro-3-propoxybenzoic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The specific substitution pattern is key to its utility.

  • Anti-inflammatory Activity: Derivatives of substituted benzoic acids have shown potential as anti-inflammatory agents. For instance, a study on 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid demonstrated its ability to reduce inflammatory responses in microglial cells.[7] This suggests that the 4-chloro-3-alkoxy benzoic acid core can be a valuable starting point for the development of novel anti-inflammatory drugs.

  • Anticancer Potential: Benzoic acid derivatives are extensively studied for their anticancer activities.[8] The lipophilicity imparted by the propoxy group can enhance cellular uptake, a crucial factor for the efficacy of anticancer drugs. By modifying the carboxylic acid group into various amides or esters, libraries of compounds can be generated and screened against different cancer cell lines. For example, derivatives of 4-amino-3-chloro benzoate ester have been investigated as EGFR inhibitors.[6]

Conclusion

4-Chloro-3-propoxybenzoic acid is a highly valuable and versatile building block for synthetic and medicinal chemists. The propoxy group plays a crucial, multifaceted role in defining the molecule's synthetic utility. It modulates key physicochemical properties such as lipophilicity, which is paramount for drug-likeness, and influences the electronic environment of the aromatic ring, thereby guiding its reactivity. The strategic application of this scaffold, through well-established protocols for esterification and amide coupling, opens avenues for the discovery and development of novel therapeutic agents and advanced materials. The insights and protocols provided in this guide are intended to empower researchers to fully exploit the synthetic potential of the propoxy group in 4-Chloro-3-propoxybenzoic acid, paving the way for future innovations in science and medicine.

References

  • Al-Osta, M. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478. Available from: [Link]

  • Zhang, L., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation, 41(2), 527–537. Available from: [Link]

  • Tavares, E. R., & Roleira, F. M. F. (2020). Epoxide containing molecules: A good or a bad drug design approach. European Journal of Medicinal Chemistry, 201, 112327. Available from: [Link]

  • Jain, A., & Singh, R. (2023). Role of Prodrugs in Drug Design. ResearchGate. Available from: [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. Available from: [Link]

  • Stokłosa, P., et al. (2024). CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. Frontiers in Pharmacology, 15, 1366556. Available from: [Link]

  • Cheung, K. M., & Li, X. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Exploratory Drug Science, 2, 540-554. Available from: [Link]

  • Tecellachem. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Available from: [Link]

  • Ciobanu, A. M., et al. (2021). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Molecules, 26(11), 3235. Available from: [Link]

  • Khan, I., et al. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry, 12, 1419409. Available from: [Link]

  • Ahmad, S., et al. (2008). 4-(4-Propoxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1251. Available from: [Link]

  • Al-Hussain, S. A., et al. (2022). Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones. Molecules, 27(19), 6527. Available from: [Link]

  • Wipf, P. (2007). Pharm 5119 – Medicinal Chemistry & Drug Discovery. University of Pittsburgh. Available from: [Link]

  • Testa, B., et al. (2000). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. Perspectives in Drug Discovery and Design, 19(1), 179-211. Available from: [Link]

  • Patel, K., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available from: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Monatshefte für Chemie - Chemical Monthly, 154(8), 689-713. Available from: [Link]

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Method

Application Notes &amp; Protocols: The Strategic Role of 4-Chloro-3-propoxybenzoic Acid in the Synthesis of Next-Generation Agrochemicals

Abstract Substituted benzoic acids are a cornerstone in the synthesis of a diverse array of agrochemicals, offering a versatile scaffold for the development of novel herbicides and fungicides. This document provides a co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted benzoic acids are a cornerstone in the synthesis of a diverse array of agrochemicals, offering a versatile scaffold for the development of novel herbicides and fungicides. This document provides a comprehensive technical guide on the synthesis and potential applications of 4-Chloro-3-propoxybenzoic acid, a promising but underexplored intermediate in agrochemical development. We will detail a robust protocol for its laboratory-scale synthesis, explore its chemical reactivity, and present exemplary synthetic pathways to potential agrochemical candidates. This guide is intended for researchers, chemists, and professionals in the agrochemical and drug development sectors who are focused on innovating beyond existing active ingredients.

Introduction: The Versatility of Benzoic Acid Scaffolds in Agrochemicals

The benzoic acid framework is a privileged structure in the design of bioactive molecules, including many successful agrochemicals. The specific nature, number, and position of substituents on the aromatic ring are critical in determining the biological activity, selectivity, and physicochemical properties of the final product. For instance, chlorination of the ring is a common strategy to enhance herbicidal or fungicidal potency.[1][2] Alkoxy groups, such as the propoxy group in our title compound, can modulate lipophilicity, which in turn affects the molecule's uptake, translocation, and interaction with its biological target within the plant or fungus.

While many chlorinated and alkoxylated benzoic acids have been explored, 4-Chloro-3-propoxybenzoic acid represents a unique combination of substituents that warrants investigation for the development of new active ingredients. Its structure suggests potential for various modes of action, and its carboxylic acid handle provides a convenient point for chemical derivatization to generate libraries of novel esters and amides for biological screening.

Synthesis of 4-Chloro-3-propoxybenzoic Acid: A Detailed Laboratory Protocol

The following is a detailed, two-step protocol for the synthesis of 4-Chloro-3-propoxybenzoic acid, adapted from established methodologies for related compounds. This procedure is designed to be a self-validating system, with clear steps and checkpoints.

2.1. Step 1: Synthesis of Ethyl 4-hydroxy-3-chlorobenzoate

This initial step involves the chlorination of a commercially available starting material, ethyl 4-hydroxybenzoate.

  • Materials and Reagents:

    • Ethyl 4-hydroxybenzoate

    • Sulfuryl chloride (SO₂Cl₂)

    • Dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Standard laboratory glassware

  • Protocol:

    • In a fume hood, dissolve ethyl 4-hydroxybenzoate (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a 5% sodium bicarbonate solution.

    • Separate the organic layer, and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 4-hydroxy-3-chlorobenzoate.

2.2. Step 2: Propoxylation and Saponification to Yield 4-Chloro-3-propoxybenzoic Acid

The second step involves the propoxylation of the hydroxyl group followed by the hydrolysis of the ester to the desired carboxylic acid.

  • Materials and Reagents:

    • Ethyl 4-hydroxy-3-chlorobenzoate

    • 1-Bromopropane

    • Potassium carbonate (K₂CO₃)

    • Acetone

    • Sodium hydroxide (NaOH)

    • Methanol

    • Hydrochloric acid (HCl, 2M)

    • Standard laboratory glassware

  • Protocol:

    • To a solution of ethyl 4-hydroxy-3-chlorobenzoate (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and 1-bromopropane (1.5 eq).

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • After completion, filter off the potassium carbonate and evaporate the solvent.

    • Dissolve the resulting residue in a mixture of methanol and a 2M solution of sodium hydroxide.

    • Reflux for 2-4 hours until the saponification is complete (monitored by TLC).

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Acidify the aqueous residue to a pH of 2-3 with 2M HCl, which will precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 4-Chloro-3-propoxybenzoic acid.

Chemical Reactivity and Proposed Synthetic Pathways to Agrochemicals

The carboxylic acid moiety of 4-Chloro-3-propoxybenzoic acid is the primary site for derivatization into potential agrochemicals. The two most common transformations in this context are the formation of esters and amides.

3.1. General Workflow for Derivatization

The general workflow for converting 4-Chloro-3-propoxybenzoic acid into a library of potential agrochemicals is depicted below.

G start 4-Chloro-3-propoxybenzoic acid activation Acid Activation (e.g., SOCl₂, Oxalyl Chloride) start->activation acid_chloride 4-Chloro-3-propoxybenzoyl chloride activation->acid_chloride esterification Esterification (Alcohol, Base) acid_chloride->esterification amidation Amidation (Amine, Base) acid_chloride->amidation ester_library Library of Ester Derivatives (Potential Herbicides/Fungicides) esterification->ester_library amide_library Library of Amide Derivatives (Potential Fungicides/Herbicides) amidation->amide_library

Caption: General workflow for the derivatization of 4-Chloro-3-propoxybenzoic acid.

3.2. Exemplary Protocol 1: Synthesis of a Hypothetical Amide-Based Fungicide

Many modern fungicides are carboxamides. Here we propose a synthesis of a hypothetical fungicide by coupling 4-Chloro-3-propoxybenzoic acid with a substituted aniline, a common motif in this class of compounds.

  • Materials and Reagents:

    • 4-Chloro-3-propoxybenzoic acid

    • Thionyl chloride (SOCl₂)

    • A substituted aniline (e.g., 2-amino-4-chlorophenol)

    • Triethylamine (TEA)

    • Anhydrous Tetrahydrofuran (THF)

    • Standard laboratory glassware

  • Protocol:

    • In a fume hood, suspend 4-Chloro-3-propoxybenzoic acid (1.0 eq) in anhydrous THF.

    • Add thionyl chloride (1.2 eq) dropwise and reflux the mixture for 2-3 hours to form the acid chloride.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

    • Dissolve the resulting crude acid chloride in fresh anhydrous THF.

    • In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF.

    • Slowly add the acid chloride solution to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude amide.

    • Purify by recrystallization or column chromatography.

3.3. Exemplary Protocol 2: Synthesis of a Hypothetical Ester-Based Herbicide

Esterification of carboxylic acids is a common strategy to produce herbicides with modified properties. This protocol outlines the synthesis of a hypothetical ester derivative.

  • Materials and Reagents:

    • 4-Chloro-3-propoxybenzoic acid

    • Oxalyl chloride

    • A catalytic amount of Dimethylformamide (DMF)

    • An alcohol (e.g., propargyl alcohol)

    • Pyridine

    • Anhydrous Dichloromethane (DCM)

    • Standard laboratory glassware

  • Protocol:

    • In a fume hood, dissolve 4-Chloro-3-propoxybenzoic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (1.2 eq).

    • Stir at room temperature for 1-2 hours until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

    • Dissolve the crude acid chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve the alcohol (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM.

    • Slowly add the acid chloride solution to the alcohol solution at 0 °C.

    • Stir at room temperature for 4-6 hours.

    • Wash the reaction mixture with water, dilute HCl, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting ester by column chromatography.

Data Presentation: Physicochemical Properties

The following table summarizes key physicochemical properties of 4-Chloro-3-propoxybenzoic acid, which are important for its handling and derivatization.

PropertyValue
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.64 g/mol
Appearance White to off-white solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, Methanol)
Reactivity Carboxylic acid undergoes standard transformations

Conclusion and Future Outlook

4-Chloro-3-propoxybenzoic acid is a readily synthesizable intermediate with significant potential for the development of novel agrochemicals. Its unique substitution pattern offers opportunities for creating new chemical entities with potentially improved biological activity and selectivity profiles. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and derivatize this compound. The proposed synthetic pathways to amide and ester derivatives serve as a starting point for the exploration of new chemical space in the ongoing search for effective and sustainable crop protection solutions. Further research, including the synthesis of a diverse library of derivatives and comprehensive biological screening, is highly encouraged to fully elucidate the potential of this promising building block.

References

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2025). MDPI. [Link]

  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. (2015). PubMed. [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2025). ResearchGate. [Link]

Sources

Application

Unlocking the Synthetic Potential of 4-Chloro-3-propoxybenzoic Acid: Application Notes and Protocols for Novel Reaction Development

Introduction: The Versatility of a Substituted Benzoic Acid Scaffold 4-Chloro-3-propoxybenzoic acid is a bespoke building block with significant potential in the fields of medicinal chemistry and materials science. Its u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Substituted Benzoic Acid Scaffold

4-Chloro-3-propoxybenzoic acid is a bespoke building block with significant potential in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a carboxylic acid, an aryl chloride, and a propoxy ether—offers a rich platform for a diverse array of chemical transformations. The carboxylic acid moiety serves as a classical handle for amide and ester formation. The aryl chloride, while traditionally less reactive than its bromide or iodide counterparts, provides a site for modern cross-coupling reactions, enabling the construction of complex molecular architectures. The propoxy group, with its steric and electronic influence, can modulate the reactivity of the aromatic ring and the physicochemical properties of the resulting derivatives.

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of novel synthetic routes originating from 4-Chloro-3-propoxybenzoic acid. We will delve into the mechanistic rationale behind key transformations and provide robust, step-by-step protocols for their execution.

Core Reactivity and Strategic Considerations

The reactivity of 4-Chloro-3-propoxybenzoic acid is governed by the interplay of its three primary functional groups. The carboxylic acid is a versatile functional group that can be readily converted to esters and amides. The aryl chloride is a substrate for various palladium-catalyzed cross-coupling reactions, though its lower reactivity compared to aryl bromides and iodides often necessitates the use of specialized catalyst systems. The ortho-propoxy group exerts a significant electronic and steric influence on the reactivity of the adjacent chloro substituent, which must be considered when designing synthetic strategies.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are indispensable tools in modern drug discovery.[1] For 4-Chloro-3-propoxybenzoic acid, these reactions unlock the potential to introduce a wide variety of substituents at the 4-position, dramatically increasing molecular diversity.

A. Suzuki-Miyaura Coupling: Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[2]

Causality of Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is critical for the successful coupling of aryl chlorides. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate the oxidative addition of the palladium(0) species to the relatively inert C-Cl bond.[3]

  • Base: A base is required to activate the organoboron species and facilitate the transmetalation step. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent must be capable of dissolving the reactants and catalyst system and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.

Figure 1: Suzuki-Miyaura Coupling Workflow

Protocol: Suzuki-Miyaura Coupling of 4-Chloro-3-propoxybenzoic acid with Phenylboronic Acid

Reagent/MaterialM.W.AmountMolesEquiv.
4-Chloro-3-propoxybenzoic acid214.64215 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Pd(OAc)₂224.504.5 mg0.020.02
SPhos410.5316.4 mg0.040.04
K₂CO₃138.21415 mg3.03.0
Toluene-5 mL--
Water-1 mL--

Step-by-Step Methodology:

  • To a dry Schlenk tube, add 4-Chloro-3-propoxybenzoic acid (215 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add toluene (5 mL) and water (1 mL) via syringe.

  • Stir the mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides and amines.[4][5] This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is a common feature in many biologically active compounds.[3]

Causality of Experimental Choices:

  • Catalyst System: Similar to the Suzuki-Miyaura coupling, the choice of a palladium precursor and a bulky, electron-rich phosphine ligand is crucial for activating the aryl chloride.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine and generate the active palladium-amido intermediate.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used to prevent catalyst deactivation and unwanted side reactions.

Figure 2: Buchwald-Hartwig Amination Workflow

Protocol: Buchwald-Hartwig Amination of 4-Chloro-3-propoxybenzoic acid with Morpholine

Reagent/MaterialM.W.AmountMolesEquiv.
4-Chloro-3-propoxybenzoic acid214.64215 mg1.01.0
Morpholine87.12105 µL1.21.2
Pd₂(dba)₃915.729.2 mg0.010.02
XPhos476.6519.1 mg0.040.04
NaOtBu96.10144 mg1.51.5
Toluene (anhydrous)-5 mL--

Step-by-Step Methodology:

  • In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOtBu (144 mg, 1.5 mmol) to a dry Schlenk tube.

  • Add 4-Chloro-3-propoxybenzoic acid (215 mg, 1.0 mmol) and anhydrous toluene (5 mL).

  • Add morpholine (105 µL, 1.2 mmol) via syringe.

  • Seal the tube and stir the mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

C. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne building blocks.[1][6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[7]

Causality of Experimental Choices:

  • Dual Catalyst System: The palladium catalyst facilitates the oxidative addition to the aryl chloride, while the copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide intermediate that undergoes transmetalation to the palladium center.

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and also serves as a solvent.

  • Ligand: Phosphine ligands are typically used to stabilize the palladium catalyst and promote the reaction.

Figure 3: Sonogashira Coupling Workflow

Protocol: Sonogashira Coupling of 4-Chloro-3-propoxybenzoic acid with Phenylacetylene

Reagent/MaterialM.W.AmountMolesEquiv.
4-Chloro-3-propoxybenzoic acid214.64215 mg1.01.0
Phenylacetylene102.14132 µL1.21.2
PdCl₂(PPh₃)₂701.9035 mg0.050.05
CuI190.4510 mg0.050.05
Triethylamine-5 mL--

Step-by-Step Methodology:

  • To a Schlenk tube, add 4-Chloro-3-propoxybenzoic acid (215 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add triethylamine (5 mL) and phenylacetylene (132 µL, 1.2 mmol) via syringe.

  • Stir the reaction mixture at 60 °C for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous NH₄Cl (10 mL) and brine (10 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography on silica gel.

II. Classical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of 4-Chloro-3-propoxybenzoic acid provides a reliable anchor for derivatization through well-established esterification and amidation reactions.

A. Esterification

Esterification is a fundamental reaction in organic synthesis. The Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common and effective method.[8]

Protocol: Fischer Esterification to Synthesize Methyl 4-Chloro-3-propoxybenzoate

Reagent/MaterialM.W.AmountMolesEquiv.
4-Chloro-3-propoxybenzoic acid214.641.07 g5.01.0
Methanol32.0420 mL-excess
Sulfuric Acid (conc.)98.080.5 mL-catalytic

Step-by-Step Methodology:

  • Suspend 4-Chloro-3-propoxybenzoic acid (1.07 g, 5.0 mmol) in methanol (20 mL) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise with stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the methyl ester.

B. Amidation

Amide bond formation is one of the most important reactions in medicinal chemistry. Direct amidation of carboxylic acids with amines can be achieved using a variety of coupling reagents.[9]

Protocol: Amidation using a Coupling Reagent

Reagent/MaterialM.W.AmountMolesEquiv.
4-Chloro-3-propoxybenzoic acid214.64215 mg1.01.0
Benzylamine107.15120 µL1.11.1
HATU380.23418 mg1.11.1
DIPEA129.24366 µL2.12.1
DMF (anhydrous)-5 mL--

Step-by-Step Methodology:

  • Dissolve 4-Chloro-3-propoxybenzoic acid (215 mg, 1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under an inert atmosphere.

  • Add HATU (418 mg, 1.1 mmol) and DIPEA (366 µL, 2.1 mmol) and stir for 10 minutes at room temperature.

  • Add benzylamine (120 µL, 1.1 mmol) and continue stirring at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

III. Novel Transformations: Expanding the Synthetic Toolbox

Beyond the classical and palladium-catalyzed reactions, other modern synthetic methods can be envisioned for the derivatization of 4-Chloro-3-propoxybenzoic acid.

A. Palladium-Catalyzed Cyanation

The introduction of a nitrile group opens up a plethora of further synthetic transformations. Palladium-catalyzed cyanation of aryl chlorides offers a milder alternative to traditional methods like the Sandmeyer reaction.[10][11]

Protocol: Palladium-Catalyzed Cyanation

Reagent/MaterialM.W.AmountMolesEquiv.
4-Chloro-3-propoxybenzoic acid214.64215 mg1.01.0
Zn(CN)₂117.4270 mg0.60.6
Pd₂(dba)₃915.7223 mg0.0250.05
dppf554.5733 mg0.060.06
DMAc (anhydrous)-4 mL--

Step-by-Step Methodology:

  • In a glovebox, combine 4-Chloro-3-propoxybenzoic acid (215 mg, 1.0 mmol), Zn(CN)₂ (70 mg, 0.6 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and dppf (33 mg, 0.06 mmol) in a microwave vial.

  • Add anhydrous DMAc (4 mL).

  • Seal the vial and heat in a microwave reactor at 150 °C for 1 hour.

  • Cool the reaction, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Conclusion

4-Chloro-3-propoxybenzoic acid is a versatile starting material that provides access to a wide range of complex molecules through both classical and modern synthetic methodologies. The protocols outlined in this guide serve as a robust starting point for researchers looking to explore the chemistry of this valuable building block. The careful selection of catalysts, ligands, bases, and reaction conditions is paramount to achieving high yields and selectivities in these transformations. By understanding the underlying principles of these reactions, chemists can unlock the full synthetic potential of this and other similarly functionalized scaffolds.

References

  • Ali, N. M., et al. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

  • Biffis, A., et al. (2018). Palladium-Catalyzed Sonogashira Coupling of Aryl Chlorides. American Chemical Society. [Link]

  • Brunel, J. M., & L'hermet, R. (2019). Plantacare 2000: A Biosurfactant for an Eco‐Friendly Palladium Catalyzed Cyanation of Aromatic Bromides. Usiena air. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Ramachandran, P. V., & Gagare, P. D. (2024, February 2). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Purdue University. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Bourne, E. J., et al. (n.d.). Esterification of Hindered Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • da Silva, T. R., et al. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Frank, E., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • IJSTR. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]

  • PubChem. (n.d.). 4-Chlorobenzoic acid. [Link]

  • Gross, M., et al. (n.d.). Progress in the palladium-catalyzed cyanation of aryl chlorides. PubMed. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Shaikh, A., et al. (n.d.). Heck Reaction—State of the Art. MDPI. [Link]

  • Wang, H., et al. (2024, March 22). Palladium-Catalyzed Directed Carbon-Carbon Bond Activation of Aryl Nitriles for Cyano Transfer. PubMed. [Link]

  • North, M., & Watson, A. J. B. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. [Link]

  • ResearchGate. (2019, April). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid-a search for optimal catalytic conditions. [Link]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • ResearchGate. (2014, March 20). (PDF) Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. [Link]

  • ResearchGate. (2020, June 5). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]

  • Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-3-propoxybenzoic Acid

Welcome to the technical support center for the synthesis of 4-Chloro-3-propoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-propoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Synthesis Overview: A Three-Act Play

The synthesis of 4-Chloro-3-propoxybenzoic acid from its common precursor, 4-Chloro-3-hydroxybenzoic acid, is best approached as a three-step sequence. This strategy is necessary because the phenolic hydroxyl and the carboxylic acid groups have similar acidities, and both can react with bases used in the etherification step. Attempting a one-pot reaction without protection will lead to a complex mixture of products and a low yield of the desired compound.

The validated synthetic pathway is as follows:

  • Protection: The carboxylic acid group of 4-Chloro-3-hydroxybenzoic acid is first protected, typically as an ethyl or methyl ester. This is a standard Fischer esterification reaction.

  • Etherification: The phenolic hydroxyl group of the esterified intermediate is then alkylated using a propyl halide (e.g., 1-bromopropane or 1-iodopropane) via the Williamson ether synthesis.

  • Deprotection: Finally, the ester group is hydrolyzed (saponified) under basic conditions, followed by acidification, to yield the target 4-Chloro-3-propoxybenzoic acid.

This strategic approach ensures high selectivity and simplifies purification at each stage.

Troubleshooting Workflow Diagram

This diagram outlines a logical approach to diagnosing a failed synthesis, guiding you from the initial observation to the probable cause.

TroubleshootingWorkflow cluster_ester Step 1 Failure cluster_ether Step 2 Failure cluster_side Reaction Control Failure cluster_hydrolysis Step 3 Failure cluster_workup Isolation Failure Start Synthesis Failed Check_TLC_NMR Analyze Reaction Mixture: TLC and/or Crude ¹H NMR Start->Check_TLC_NMR Low_Yield Low Yield After Purification Start->Low_Yield Reaction worked but product lost SM_Only Predominantly Starting Material (SM) Present Check_TLC_NMR->SM_Only No reaction or first step failed Complex_Mixture Complex Mixture of Spots/ Unidentifiable Peaks Check_TLC_NMR->Complex_Mixture Uncontrolled reaction Intermediate_Only Intermediate Ester Formed, but Final Product Absent (after saponification) Check_TLC_NMR->Intermediate_Only Final step failed Cause_Ester Cause: Failed Esterification? - Inactive acid catalyst - Water in reaction - Insufficient reflux SM_Only->Cause_Ester Cause_Ether Cause: Failed Etherification? - Weak/degraded base - Inactive alkyl halide - Insufficient heat - Wet solvent/reagents SM_Only->Cause_Ether Cause_SideReaction Cause: Side Reactions? - Base too strong/wrong type - Temperature too high - No protection of acid group Complex_Mixture->Cause_SideReaction Cause_Hydrolysis Cause: Failed Hydrolysis? - Insufficient base (NaOH/KOH) - Reaction time too short - Incomplete acidification Intermediate_Only->Cause_Hydrolysis Cause_Workup Cause: Workup/Purification Issues? - Incorrect pH for extraction - Emulsion formation - Product loss during recrystallization Low_Yield->Cause_Workup

Caption: Troubleshooting decision tree for the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Issues with Reaction Progression

Question 1: My initial esterification of 4-Chloro-3-hydroxybenzoic acid is not working. TLC analysis shows only the starting material spot. What went wrong?

Answer: This is a common issue often related to the equilibrium nature of Fischer esterification and the presence of water. Here are the primary causes and solutions:

  • Causality: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water. According to Le Chatelier's principle, the presence of water in the reaction mixture, or its formation during the reaction, can inhibit the forward reaction and prevent the formation of the ester.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use anhydrous alcohol (methanol or ethanol) and thoroughly dry all glassware. The starting carboxylic acid should also be dry.

    • Effective Acid Catalyst: Use a strong acid catalyst. While concentrated sulfuric acid (H₂SO₄) is common, thionyl chloride (SOCl₂) is often more effective as it reacts with the carboxylic acid to form an acyl chloride intermediate, driving the reaction to completion. The byproducts of the thionyl chloride reaction (SO₂ and HCl) are gases, which also helps to shift the equilibrium forward.[1]

    • Use Excess Alcohol: The alcohol often serves as both the reactant and the solvent. Using it in large excess pushes the equilibrium towards the product.

    • Sufficient Heat and Time: Ensure the reaction is refluxed at the appropriate temperature (e.g., ~65-70 °C for methanol) for a sufficient duration (typically 2-4 hours).[1] Monitor the reaction by TLC until the starting material is consumed.

Question 2: The Williamson ether synthesis step is stalled. My TLC shows the protected ester (e.g., Ethyl 4-chloro-3-hydroxybenzoate) but no new, less polar product spot is appearing.

Answer: A stalled Williamson ether synthesis points to issues with the nucleophile generation (the phenoxide) or the reactivity of your electrophile (the propyl halide). The reaction is a classic SN2 substitution, and its success is highly dependent on specific conditions.[2][3]

  • Causality: The reaction requires a strong base to deprotonate the phenolic hydroxyl group, creating a potent phenoxide nucleophile. This nucleophile then attacks the primary alkyl halide in an SN2 fashion. If any of these components are compromised, the reaction will not proceed.

  • Troubleshooting Steps:

    • Base Quality and Stoichiometry:

      • Use a suitable strong base. Potassium carbonate (K₂CO₃) is a common and effective choice for this reaction. Ensure it is finely powdered and dry.

      • Sodium hydride (NaH) is an even stronger, non-nucleophilic base that can be used, but it requires strictly anhydrous solvents (like DMF or THF) as it reacts violently with water.

      • Ensure you are using at least one equivalent of the base, and often a slight excess (e.g., 1.2-1.5 equivalents) is beneficial.

    • Solvent Choice:

      • A polar aprotic solvent like DMF (dimethylformamide) or acetone is ideal. These solvents effectively dissolve the reactants but do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.

    • Alkyl Halide Reactivity:

      • The reactivity order for the alkyl halide is I > Br > Cl. 1-Iodopropane will react faster and at lower temperatures than 1-bromopropane. If your reaction is sluggish with 1-bromopropane, consider switching to the iodo- equivalent or adding a catalytic amount of sodium iodide (NaI) to facilitate an in situ Finkelstein reaction.

    • Temperature:

      • Gently heating the reaction mixture (e.g., 50-80 °C, depending on the solvent and alkyl halide) is typically required to achieve a reasonable reaction rate. Monitor by TLC to avoid overheating, which can lead to side products.

ParameterRecommendationRationale
Base K₂CO₃ (anhydrous, powdered) or NaH (60% in mineral oil)Efficiently deprotonates the phenol without introducing competing nucleophiles.
Solvent Anhydrous DMF or AcetonePolar aprotic solvents enhance the nucleophilicity of the phenoxide.
Alkyl Halide 1-Iodopropane or 1-Bromopropane (+ cat. NaI)Better leaving group (I⁻ vs. Br⁻) accelerates the SN2 reaction.
Temperature 50-80 °CProvides sufficient activation energy without promoting significant side reactions.

Table 1. Recommended Conditions for the Williamson Ether Synthesis Step.

Section 2: Workup and Purification Problems

Question 3: My final product yield is very low after the saponification and acid-workup. Where could my product have gone?

Answer: Product loss during the final deprotection and workup is often due to improper pH adjustment during the extraction process.

  • Causality: The product, 4-Chloro-3-propoxybenzoic acid, is a carboxylic acid. In its deprotonated (carboxylate) form, it is highly soluble in water. In its protonated (neutral) form, it is soluble in organic solvents like ethyl acetate or dichloromethane. Manipulating the pH is how you move the compound between the aqueous and organic layers.

  • Troubleshooting Steps:

    • Ensure Complete Saponification: First, confirm the hydrolysis of the ester is complete via TLC. If starting material (the ester intermediate) is still present, you may need to add more base (NaOH or KOH) or increase the reaction time/temperature.

    • Critical Acidification Step: After saponification, the product exists as a sodium or potassium carboxylate salt dissolved in the aqueous layer. To extract it into an organic solvent, you must acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the pH is acidic (pH ~2).[4] This protonates the carboxylate, making the neutral carboxylic acid, which will then be extractable.

    • Check pH with Paper: Do not just add a set volume of acid. Use pH paper to confirm the aqueous layer is strongly acidic. The product may precipitate out of the solution at this point.

    • Thorough Extraction: Extract the acidified aqueous layer multiple times (e.g., 3 x 50 mL) with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product.

Question 4: I've isolated my crude product, but it's an oil and won't crystallize. How can I purify it?

Answer: An oily product suggests the presence of impurities that are depressing the melting point and disrupting the crystal lattice.

  • Causality: Impurities can include residual solvent, unreacted starting materials, or side products. For benzoic acid derivatives, a common purification method is recrystallization.

  • Troubleshooting Steps:

    • Solvent Selection for Recrystallization: The key to successful recrystallization is finding a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble when hot.

      • For alkoxybenzoic acids, aqueous ethanol or mixtures of hexane and ethyl acetate are often good starting points.[5]

      • Procedure: Dissolve the crude oil in a minimal amount of hot solvent. If it dissolves too easily, the solvent is too good. If it doesn't dissolve, the solvent is too poor. Once dissolved, allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

    • Scratching: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the surface of the liquid. This creates nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.

    • Alternative Purification: If recrystallization fails, column chromatography is the next logical step. A silica gel column using a gradient of ethyl acetate in hexanes is a standard method for purifying compounds of this polarity.

Section 3: Characterization and Purity Issues

Question 5: I've taken a ¹H NMR of my final product, but the spectrum doesn't look right. How can I tell if I've made the correct compound?

Answer: ¹H NMR spectroscopy is a powerful tool to confirm the structure and identify impurities. By comparing the spectrum of your product to the expected signals from the starting material and intermediates, you can diagnose the success of each step.

  • Causality: Each proton in the molecule resides in a unique electronic environment, resulting in a distinct signal in the NMR spectrum. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of these signals provide a molecular fingerprint.

¹H NMR Spectral Analysis Guide:

CompoundKey ¹H NMR Signals (Approx. δ, ppm) in CDCl₃What it Tells You
Starting Material: 4-Chloro-3-hydroxybenzoic acid~7.0-8.0 (3H, aromatic), ~9-11 (2H, broad, -OH & -COOH)Presence of 3 aromatic protons and two acidic protons. Absence of propoxy signals.
Intermediate: Ethyl 4-chloro-3-propoxybenzoate~7.0-8.0 (3H, aromatic), 4.3 (2H, quartet, -OCH₂CH₃), 4.1 (2H, triplet, -OCH₂CH₂CH₃), 1.8 (2H, sextet, -OCH₂CH₂CH₃), 1.4 (3H, triplet, -OCH₂CH₃), 1.0 (3H, triplet, -OCH₂CH₂CH₃)Disappearance of the phenolic -OH signal. Appearance of both ethyl ester and propoxy signals confirms successful esterification and etherification.
Final Product: 4-Chloro-3-propoxybenzoic acid~11-12 (1H, broad, -COOH), ~7.0-8.0 (3H, aromatic), 4.1 (2H, triplet, -OCH₂CH₂CH₃), 1.8 (2H, sextet, -OCH₂CH₂CH₃), 1.0 (3H, triplet, -OCH₂CH₂CH₃)Disappearance of the ethyl ester signals (quartet at 4.3, triplet at 1.4). Appearance of a very broad carboxylic acid proton downfield. Propoxy signals remain.

Table 2. Diagnostic ¹H NMR Signals for Reaction Monitoring.

  • Troubleshooting with NMR:

    • If you see signals for the starting material: Your esterification or etherification failed.

    • If you see signals for the ethyl ester intermediate in your final product: Your saponification is incomplete.

    • If aromatic signals are complex or integrations are incorrect: You may have side products, such as C-alkylated species, or have failed to remove an aromatic solvent.

References

  • Williamson Ether Synthesis. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved from [Link]

  • Williamson Ether Synthesis Lab Procedure. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-4-hydroxybenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information for Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-4-propoxybenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2014, March 7). Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-3-propoxybenzoic Acid

Welcome to the technical support center for the synthesis and optimization of 4-Chloro-3-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-Chloro-3-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of this important chemical intermediate. Our approach is grounded in established chemical principles and field-proven insights to address the common challenges encountered during this multi-step synthesis.

Introduction to the Synthetic Strategy

The most common and reliable synthetic route to 4-Chloro-3-propoxybenzoic acid involves a three-step process starting from 4-chloro-3-hydroxybenzoic acid. This strategy is designed to selectively alkylate the phenolic hydroxyl group while avoiding unwanted side reactions with the carboxylic acid moiety.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow A 4-Chloro-3-hydroxybenzoic Acid B Methyl 4-chloro-3-hydroxybenzoate A->B Step 1: Esterification (Protection) C Methyl 4-chloro-3-propoxybenzoate B->C Step 2: Williamson Ether Synthesis (O-Alkylation) D 4-Chloro-3-propoxybenzoic Acid C->D Step 3: Saponification (Deprotection)

Caption: A three-step synthetic route to 4-Chloro-3-propoxybenzoic acid.

Part 1: Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Step 1: Esterification of 4-Chloro-3-hydroxybenzoic Acid

Q1: My esterification of 4-chloro-3-hydroxybenzoic acid is slow or incomplete. What are the likely causes and how can I improve the yield?

A1: Incomplete esterification is a common issue. The primary causes are often related to the choice of catalyst, solvent, and reaction conditions.

  • Causality: Fischer esterification is an equilibrium-driven reaction. To drive the reaction towards the product, the removal of water is crucial. Additionally, the acidity of the catalyst plays a significant role in protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the alcohol.

  • Troubleshooting Steps:

    • Catalyst Choice: While strong mineral acids like sulfuric acid are effective, they can sometimes lead to charring or side reactions at elevated temperatures. Consider using thionyl chloride (SOCl₂) at low temperatures (0 °C to room temperature) for a more controlled reaction that generates gaseous byproducts (SO₂ and HCl), which helps to drive the reaction to completion.

    • Water Removal: If using a traditional acid catalyst like H₂SO₄ in an alcohol solvent (e.g., methanol), ensure the reagents are anhydrous. The use of a Dean-Stark apparatus can be effective in removing water azeotropically.

    • Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, a moderate increase in temperature (e.g., refluxing in methanol) can enhance the reaction rate.

Table 1: Comparison of Esterification Conditions

CatalystSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)Notes
H₂SO₄ (catalytic)MethanolReflux (65°C)4-885-95Requires anhydrous conditions.
SOCl₂Methanol0 to RT2-4>95Exothermic reaction, add SOCl₂ slowly.
Step 2: Williamson Ether Synthesis of Methyl 4-chloro-3-hydroxybenzoate

Q2: I am observing low yields in the Williamson ether synthesis step. What are the potential reasons?

A2: Low yields in this step are frequently due to incomplete deprotonation of the phenol, side reactions, or suboptimal reaction conditions.[1]

  • Causality: The Williamson ether synthesis is a classic S_N2 reaction where a phenoxide ion acts as a nucleophile to displace a halide from an alkyl halide.[2] The efficiency of this reaction is highly dependent on the strength of the base used to generate the phenoxide, the nature of the alkyl halide, and the choice of solvent.

  • Troubleshooting Steps:

    • Base Selection: The pKa of the phenolic proton in methyl 4-chloro-3-hydroxybenzoate is influenced by the electron-withdrawing groups on the ring. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient, but if deprotonation is incomplete, a stronger base like sodium hydride (NaH) can be used. However, be cautious with stronger bases as they can promote elimination side reactions.

    • Alkyl Halide Choice: Always use a primary alkyl halide, such as 1-bromopropane or 1-iodopropane. Secondary and tertiary alkyl halides will predominantly lead to elimination (E2) products (propene in this case) rather than the desired ether.[1][3]

    • Solvent Effects: Polar aprotic solvents like DMF, acetonitrile, or DMSO are generally preferred as they solvate the cation of the base but not the phenoxide anion, thus enhancing its nucleophilicity and accelerating the reaction rate.[1][4] Protic solvents should be avoided as they can solvate the phenoxide and reduce its reactivity.[1]

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also favor the competing E2 elimination pathway. A moderate temperature range of 60-80°C is a good starting point. Monitor the reaction by TLC to find the optimal balance.

Q3: I am seeing multiple spots on my TLC plate after the Williamson ether synthesis. What are the likely side products?

A3: The most common side products in this reaction are the result of C-alkylation or elimination.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, some C-alkylation may occur, leading to the formation of propyl-substituted ring isomers. Using a less polar solvent can sometimes favor O-alkylation.

  • Elimination Product (Propene): As mentioned, if the reaction temperature is too high or if a sterically hindered base is used, the alkyl halide can undergo E2 elimination to form propene gas. This is more of a concern with secondary alkyl halides but can occur with primary halides under harsh conditions.[1]

  • Unreacted Starting Material: A faint spot corresponding to the starting material may indicate incomplete deprotonation or insufficient reaction time.

TLC Monitoring Guide:

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 2:8 or 3:7 v/v) is a good starting point for TLC analysis.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with potassium permanganate can also be helpful to identify any alkene byproducts from elimination.

Step 3: Saponification of Methyl 4-chloro-3-propoxybenzoate

Q4: The hydrolysis of my ester is not going to completion, or I am having trouble isolating the final product.

A4: Incomplete hydrolysis is usually a matter of reaction time or stoichiometry of the base. Isolation issues often stem from the work-up procedure.

  • Causality: Saponification is the base-mediated hydrolysis of an ester to a carboxylate salt.[5] The reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the base. To isolate the final product, the carboxylate salt must be protonated with a strong acid.

  • Troubleshooting Steps:

    • Base Stoichiometry and Reaction Conditions: Use a slight excess of a strong base like sodium hydroxide or potassium hydroxide (e.g., 1.2-1.5 equivalents) in a mixture of water and a co-solvent like methanol or ethanol to ensure complete solubility of the ester. Gentle heating (50-60°C) can accelerate the hydrolysis. Monitor the disappearance of the starting ester by TLC.

    • Product Isolation: After the reaction is complete, the reaction mixture will contain the sodium or potassium salt of 4-chloro-3-propoxybenzoic acid. To isolate the free acid, the mixture must be cooled (an ice bath is recommended) and then carefully acidified with a strong acid like HCl until the pH is acidic (pH 2-3).[5][6] The product should then precipitate out of the solution.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Troubleshooting Logic cluster_ester Step 1: Esterification cluster_ether Step 2: Williamson Ether Synthesis cluster_sapon Step 3: Saponification Ester_Start Low Ester Yield Ester_C1 Incomplete Reaction? Ester_Start->Ester_C1 Ester_S1 Increase reaction time/temp Monitor by TLC Ester_C1->Ester_S1 Yes Ester_C2 Catalyst/Water Issue? Ester_C1->Ester_C2 No Ester_S2 Use anhydrous reagents Consider SOCl₂ Ester_C2->Ester_S2 Yes Ether_Start Low Ether Yield Ether_C1 Side Products? Ether_Start->Ether_C1 Ether_S1 Check for C-alkylation Optimize temp to reduce E2 Ether_C1->Ether_S1 Yes Ether_C2 Incomplete Deprotonation? Ether_C1->Ether_C2 No Ether_S2 Use stronger base (e.g., NaH) Switch to polar aprotic solvent Ether_C2->Ether_S2 Yes Sapon_Start Low Final Product Yield Sapon_C1 Incomplete Hydrolysis? Sapon_Start->Sapon_C1 Sapon_S1 Increase base eq. Increase reaction time/temp Sapon_C1->Sapon_S1 Yes Sapon_C2 Isolation Problem? Sapon_C1->Sapon_C2 No Sapon_S2 Ensure complete acidification (pH 2-3) Recrystallize for purity Sapon_C2->Sapon_S2 Yes

Caption: A troubleshooting flowchart for the synthesis of 4-Chloro-3-propoxybenzoic acid.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: The most practical and commercially available starting material is 4-chloro-3-hydroxybenzoic acid.

Q2: Can I perform the Williamson ether synthesis directly on 4-chloro-3-hydroxybenzoic acid without protecting the carboxylic acid?

A2: This is not recommended. The carboxylic acid proton is more acidic than the phenolic proton and will be deprotonated first by the base. The resulting carboxylate is a poor nucleophile and will not readily react with the alkyl halide. Furthermore, the presence of a strong base could lead to other unwanted side reactions. Protecting the carboxylic acid as an ester is a crucial step for a successful synthesis.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • 1-Bromopropane: This reagent is flammable and may be harmful if inhaled.[7] It is also suspected of causing reproductive toxicity.[8] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thionyl Chloride: This is a corrosive and lachrymatory reagent. It reacts violently with water. Handle with extreme care in a fume hood.

  • Strong Bases (NaH, NaOH): These are corrosive and can cause severe burns. Handle with appropriate PPE. Sodium hydride is also flammable and reacts violently with water.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule, showing the characteristic peaks for the propyl group, the aromatic protons, and the carboxylic acid proton.

  • FT-IR Spectroscopy: Look for the characteristic C=O stretch of the carboxylic acid and the C-O stretches of the ether.

  • Mass Spectrometry: This will confirm the molecular weight of the compound.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Methyl 4-chloro-3-propoxybenzoate

Step A: Esterification

  • To a stirred solution of 4-chloro-3-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10 mL per gram of acid), cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure. The crude methyl 4-chloro-3-hydroxybenzoate can be used directly in the next step after drying.

Step B: Williamson Ether Synthesis

  • Dissolve the crude methyl 4-chloro-3-hydroxybenzoate (1.0 eq) in anhydrous DMF (15 mL per gram).

  • Add anhydrous potassium carbonate (1.5 eq).

  • Add 1-bromopropane (1.1 eq) and heat the mixture to 70°C.

  • Stir the reaction for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 4-chloro-3-propoxybenzoate.

Protocol 2: Saponification to 4-Chloro-3-propoxybenzoic Acid
  • Dissolve the crude methyl 4-chloro-3-propoxybenzoate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add sodium hydroxide (1.5 eq) and heat the mixture to 60°C for 1-2 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify with 6M HCl to pH 2-3.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-Chloro-3-propoxybenzoic acid.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Surana, R. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Org. Synth. 2023, 100, 418-435. Retrieved from [Link]

  • Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Carl ROTH. (2024, March 2). Safety Data Sheet: 1-Bromo-3-chloropropane. Retrieved from [Link]

  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • AIR Unimi. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Williamson Ether Synthesis Lab. (n.d.). Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Retrieved from [Link]

  • NJ.gov. (n.d.). BROMOPROPANE HAZARD SUMMARY. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • Acros Organics. (n.d.). Material Safety Data Sheet 1-Bromopropane, 99%. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-3-propoxybenzoic Acid

Welcome to the technical support guide for the synthesis of 4-Chloro-3-propoxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-3-propoxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important intermediate. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experiments effectively.

I. Foundational Synthesis: The Williamson Ether Synthesis

The most common and logical route to 4-Chloro-3-propoxybenzoic acid is via the Williamson ether synthesis. This involves the O-alkylation of 4-chloro-3-hydroxybenzoic acid with a suitable propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base.

4-chloro-3-hydroxybenzoic_acid 4-Chloro-3-hydroxybenzoic Acid Reaction_Mixture Reaction (SN2 O-Alkylation) 4-chloro-3-hydroxybenzoic_acid->Reaction_Mixture Base Base (e.g., K2CO3, NaH) Base->Reaction_Mixture Propylating_Agent Propylating Agent (e.g., 1-Bromopropane) Propylating_Agent->Reaction_Mixture Product 4-Chloro-3-propoxybenzoic Acid Reaction_Mixture->Product

Caption: General workflow for the synthesis of 4-Chloro-3-propoxybenzoic acid.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter.

Q1: My reaction is incomplete, and I have a significant amount of unreacted 4-chloro-3-hydroxybenzoic acid. What could be the cause?

A1: Incomplete deprotonation or insufficient reaction time are the most likely culprits.

The Williamson ether synthesis proceeds via an SN2 mechanism, which requires the deprotonation of the phenolic hydroxyl group to form a phenoxide ion.[1] If the base is not strong enough or used in insufficient quantity, a significant portion of the starting material will remain unreacted.

Troubleshooting Steps:

  • Choice of Base: Ensure you are using a suitable base. For phenolic hydroxyl groups, common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide. NaH is a strong, non-nucleophilic base that is highly effective but requires anhydrous conditions. K₂CO₃ is a milder and often safer alternative.

  • Stoichiometry of the Base: The presence of the carboxylic acid group means that at least two equivalents of base are required: one to deprotonate the carboxylic acid and one for the phenolic hydroxyl. It is often advisable to use a slight excess of the base (2.1-2.5 equivalents).

  • Reaction Time and Temperature: If the reaction is proceeding slowly, consider increasing the reaction time or moderately increasing the temperature. However, be aware that excessive heat can promote the formation of side products.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

Q2: I've isolated my product, but NMR analysis shows an unexpected propyl ester. How did this form and how can I prevent it?

A2: You are observing the formation of Propyl 4-chloro-3-propoxybenzoate, a common side product resulting from the alkylation of the carboxylate.

Under the reaction conditions for the Williamson ether synthesis, the carboxylic acid is deprotonated to a carboxylate. This carboxylate can also act as a nucleophile and react with the propylating agent to form an ester.[3][4]

cluster_0 Reaction Pathways Carboxylate Carboxylate Intermediate Ester_Side_Product Propyl 4-chloro-3-propoxybenzoate Carboxylate->Ester_Side_Product SN2 Attack Propylating_Agent Propylating Agent Propylating_Agent->Ester_Side_Product Desired_Reaction Desired O-Alkylation Side_Reaction Side Reaction: Esterification

Caption: Formation of the ester side product via nucleophilic attack of the carboxylate.

Mitigation Strategies:

  • Control Stoichiometry: Use a precise amount of the propylating agent (typically 1.0-1.2 equivalents relative to the starting benzoic acid). A large excess will significantly increase the likelihood of ester formation.

  • Temperature Control: Esterification is often accelerated at higher temperatures. Running the reaction at the lowest effective temperature can help minimize this side reaction.

  • Post-Reaction Hydrolysis: The most straightforward solution is to hydrolyze the crude product mixture after the reaction. By treating the mixture with an aqueous base (e.g., NaOH or KOH) followed by acidification, the ester side product will be converted back to the desired carboxylic acid.

Protocol for Post-Reaction Hydrolysis:

  • After the reaction is complete, remove the solvent.

  • Add a 1-2 M aqueous solution of NaOH or KOH to the crude product.

  • Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis of the ester.

  • Cool the reaction mixture and acidify with HCl until the pH is ~2.

  • The purified 4-Chloro-3-propoxybenzoic acid will precipitate and can be collected by filtration.

Q3: My product yield is low, and I have isolated an isomeric impurity. What is this and why did it form?

A3: You are likely observing a C-alkylation product, where the propyl group has attached to the aromatic ring instead of the phenolic oxygen.

The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (at the ortho and para positions to the hydroxyl group).[5] While O-alkylation is generally favored, C-alkylation can become a significant competing reaction under certain conditions.[6]

Factors Influencing C- vs. O-Alkylation:

FactorFavors O-AlkylationFavors C-AlkylationRationale
Solvent Polar aprotic (e.g., DMF, DMSO)Protic (e.g., water, ethanol)Protic solvents solvate the oxygen atom of the phenoxide through hydrogen bonding, hindering its nucleophilicity and making the carbon atoms more accessible for attack.[5]
Alkylating Agent "Harder" electrophiles"Softer" electrophiles (e.g., propyl iodide, propyl bromide)According to Hard-Soft Acid-Base (HSAB) theory, the "harder" oxygen nucleophile prefers to react with a "harder" electrophile, while the "softer" carbon nucleophile prefers a "softer" electrophile.[7]
Counter-ion Larger cations (e.g., K⁺)Smaller, more coordinating cations (e.g., Li⁺)Larger, less coordinating cations increase the reactivity of the "naked" phenoxide oxygen.

Troubleshooting C-Alkylation:

  • Solvent Choice: The most critical factor is your choice of solvent. To maximize O-alkylation, use a polar aprotic solvent like DMF or DMSO.

  • Base Selection: Using a potassium base (e.g., K₂CO₃) is generally preferred over a lithium or sodium base to favor O-alkylation.

III. Summary of Potential Side Products and Mitigation

Side ProductStructureReason for FormationMitigation Strategy
Unreacted Starting Material4-chloro-3-hydroxybenzoic acidIncomplete deprotonation or insufficient reaction time.Use ≥2 equivalents of a suitable base; ensure adequate reaction time and temperature.
Propyl EsterPropyl 4-chloro-3-propoxybenzoateNucleophilic attack of the carboxylate on the propylating agent.Control stoichiometry of the propylating agent; use lower reaction temperatures; perform a final hydrolysis step.
C-Alkylated Isomere.g., 2-propyl-4-chloro-3-hydroxybenzoic acidAmbident nucleophilicity of the phenoxide intermediate.Use a polar aprotic solvent (DMF, DMSO); use a potassium base.

IV. References

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Reddit r/OrganicChemistry. (2025). Williamson Ether synthesis discussion. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Google Patents. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

  • Google Patents. (2017). Process for the preparation of ibrutinib.

  • Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • Google Patents. (1965). Purification of impure phenols by distillation with an organic solvent.

  • YouTube. (2020). Benzoic Acid + 1-propanol = ESTER + water. [Link]

  • Google Patents. (1994). 4-chloro-3-sulfamoylbenzoic acid hydrazides, a process for the preparation thereof, pharmaceutical compositions containing them and their use as medicaments.

  • PubMed. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. [Link]

  • Reddit r/chemistry. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]

  • ResearchGate. (2015). What would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. [Link]

  • Google Patents. (2013). Phenol c-alkylation process.

  • Science.gov. (2017). alkyl substituted phenols: Topics by Science.gov. [Link]

  • International Journal of Scientific & Technology Research. (2019). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]

  • Google Patents. (2015). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

  • Imperial College London. (2004). Organic Synthesis Lecture 3. [Link]

  • Organic Chemistry Portal. (2022). Phenol synthesis by substitution or oxidation. [Link]

  • ChemistryViews. (2012). C- or O-Alkylation?. [Link]

  • Google Patents. (2012). Procedure for the preparation of esters of benzoic acid.

  • University of California, Irvine. (n.d.). Esterification of benzoic acid to methyl benzoate. [Link]

  • ResearchGate. (2023). UNIT-II: Phenols-Electrophilic Substitution Reactions of Phenols. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Chloro-3-propoxybenzoic Acid

Welcome to the technical support center for the synthesis of 4-Chloro-3-propoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-propoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and increase the yield of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-Chloro-3-propoxybenzoic acid, and what are the critical steps?

The most prevalent and reliable method for synthesizing 4-Chloro-3-propoxybenzoic acid is a two-step process. This involves an initial etherification of a substituted phenol followed by the hydrolysis of a nitrile or oxidation of a methyl group.

Step 1: Williamson Ether Synthesis The synthesis typically begins with the Williamson ether synthesis.[1] In this step, 4-chloro-3-hydroxybenzonitrile or a similar starting material is reacted with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base. The base deprotonates the hydroxyl group of the phenol, forming a phenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic carbon of the propyl halide in an SN2 reaction to form the ether linkage.[1][2][3]

Step 2: Hydrolysis The second step involves the hydrolysis of the nitrile group (-CN) of the resulting 4-chloro-3-propoxybenzonitrile to a carboxylic acid (-COOH). This is typically achieved under acidic or basic conditions.

A visual representation of this common synthetic pathway is provided below:

Synthetic_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis Start 4-Chloro-3-hydroxybenzonitrile Reagent1 1-Bromopropane + Base (e.g., K2CO3) Start->Reagent1 Etherification Intermediate 4-Chloro-3-propoxybenzonitrile Reagent1->Intermediate Reagent2 Acid or Base (e.g., H2SO4 or NaOH) Intermediate->Reagent2 Hydrolysis Product 4-Chloro-3-propoxybenzoic Acid Reagent2->Product

Caption: Common two-step synthesis of 4-Chloro-3-propoxybenzoic acid.

Q2: I am experiencing low yields in the Williamson ether synthesis step. What are the likely causes and how can I improve it?

Low yields in the Williamson ether synthesis are a common issue. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation The phenolic hydroxyl group must be fully deprotonated to form the reactive phenoxide ion. If the base is too weak or used in insufficient quantity, the reaction will not proceed to completion.Use a stronger base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[4] Ensure the base is used in at least stoichiometric amounts, and consider using a slight excess.
Choice of Alkyl Halide The reactivity of the alkyl halide is crucial for the SN2 reaction. The order of reactivity is R-I > R-Br > R-Cl. Using a less reactive halide like 1-chloropropane will result in a slower reaction and potentially lower yields.For optimal results, use 1-iodopropane or 1-bromopropane as the alkylating agent.
Side Reactions The primary competing reaction is the elimination of the alkyl halide to form an alkene, especially with secondary or tertiary alkyl halides.[1][2] C-alkylation of the phenol ring can also occur.[1]To minimize elimination, strictly use a primary alkyl halide like 1-bromopropane.[2] Running the reaction at a moderate temperature can also disfavor elimination pathways.
Solvent Effects The choice of solvent can significantly impact the reaction rate. Protic solvents can solvate the nucleophile, reducing its reactivity.Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents do not solvate the nucleophile as strongly, leading to a faster reaction.[5]
Reaction Conditions Insufficient reaction time or temperature can lead to incomplete conversion.Typical conditions for this reaction are heating at 50-100°C for 1-8 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q3: My hydrolysis step is slow and gives a poor yield. What can I do to optimize this conversion?

The hydrolysis of the nitrile to a carboxylic acid can be challenging. The electron-withdrawing nature of the substituents on the aromatic ring can affect the rate of hydrolysis.[6]

Troubleshooting the Hydrolysis Step:

  • Choice of Acid or Base: Concentrated sulfuric acid is often effective for the hydrolysis of benzonitriles.[6] Alternatively, strong bases like sodium hydroxide or potassium hydroxide can be used, typically with heating.

  • Reaction Temperature and Time: Hydrolysis often requires elevated temperatures to proceed at a reasonable rate. Refluxing the reaction mixture is a common practice. Monitor the reaction by TLC to avoid decomposition of the product from prolonged heating.

  • Work-up Procedure: Proper work-up is critical for isolating the final product. After hydrolysis, the reaction mixture needs to be neutralized to an appropriate pH to precipitate the carboxylic acid. Acidification of the reaction mixture after basic hydrolysis is a key step.

Q4: Are there alternative synthetic routes to 4-Chloro-3-propoxybenzoic acid that might offer higher yields?

Yes, alternative synthetic strategies exist, which may be advantageous depending on the available starting materials and experimental setup.

Alternative Routes:

  • Carboxylation of a Precursor: One alternative is the direct carboxylation of 1-chloro-2-propoxybenzene. This can be achieved using strong bases like organolithium reagents followed by quenching with carbon dioxide (CO₂). However, this method requires strict anhydrous conditions and careful control of stoichiometry. More recent methods involve Lewis acid-mediated carboxylation with CO₂, which can be more practical.[7][8]

  • Oxidation of a Methyl Group: If 4-chloro-3-propoxy-toluene is available, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. This method can be high-yielding but requires careful handling of the strong oxidants.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of 4-Chloro-3-propoxybenzoic acid.

Troubleshooting_Workflow cluster_etherification Troubleshooting Step 1 cluster_hydrolysis Troubleshooting Step 2 Start Low Yield of 4-Chloro-3-propoxybenzoic Acid Step Which step has low yield? Start->Step Etherification Williamson Ether Synthesis Step->Etherification Step 1 Hydrolysis Nitrile Hydrolysis Step->Hydrolysis Step 2 Check_Base Is the base strong enough? (e.g., K2CO3, NaH) Etherification->Check_Base Check_Reagent Are you using a strong acid or base? (H2SO4 or NaOH) Hydrolysis->Check_Reagent Check_Halide Is the alkyl halide reactive? (I > Br > Cl) Check_Base->Check_Halide Check_Solvent Is a polar aprotic solvent used? (DMF, DMSO) Check_Halide->Check_Solvent Optimize_Conditions Optimize temperature and time (50-100°C, 1-8h) Check_Solvent->Optimize_Conditions Optimize_Temp Is the reaction heated sufficiently? (Reflux) Check_Reagent->Optimize_Temp Check_Workup Is the work-up procedure correct? (Proper pH adjustment) Optimize_Temp->Check_Workup

Caption: A troubleshooting workflow for identifying and resolving issues in the synthesis.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 4-Chloro-3-propoxybenzonitrile

Materials:

  • 4-Chloro-3-hydroxybenzonitrile

  • 1-Bromopropane

  • Potassium Carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a stirred solution of 4-chloro-3-hydroxybenzonitrile in anhydrous DMF, add anhydrous potassium carbonate.

  • Add 1-bromopropane dropwise to the mixture.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Hydrolysis of 4-Chloro-3-propoxybenzonitrile

Materials:

  • 4-Chloro-3-propoxybenzonitrile

  • Sulfuric Acid (concentrated)

  • Water

Procedure:

  • Carefully add 4-chloro-3-propoxybenzonitrile to concentrated sulfuric acid.

  • Heat the mixture to 100-120°C and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The product will precipitate out of the solution.

  • Filter the solid product and wash it thoroughly with cold water to remove any residual acid.

  • Dry the product under vacuum to obtain 4-Chloro-3-propoxybenzoic acid.

References

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Organic Syntheses. Synthesis of Phenols from Benzoic Acids.
  • Organic Chemistry Tutor. Williamson Ether Synthesis.
  • ResearchGate. Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [2014-10-24].
  • Wikipedia. Williamson ether synthesis.
  • Benchchem. Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • PMC - NIH. C−H Carboxylation of Aromatic Compounds through CO2 Fixation.
  • NIH. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [2023-05-12].
  • ResearchGate. (PDF) Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System.
  • Google Patents. EP1270550A1 - Process for producing 3, 4-Dihydroxybenzonitrile.
  • Google Patents. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
  • PubChem. 3-Chloro-4-propoxybenzoic acid.
  • Scientific Research Publishing. Carboxylation of Aromatics by CO 2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System.
  • Zeitschrift für Naturforschung. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1).
  • A Convenient and High Yield Method to Prepare 4-Hydroxypyroglutamic Acids.
  • J&K Scientific LLC. Williamson Ether Synthesis. [2025-03-22].
  • PubMed. Direct carboxylation of arenes and halobenzenes with CO2 by the combined use of AlBr3 and R3SiCl.
  • Organic Syntheses Procedure. m-CHLOROPERBENZOIC ACID.
  • C−H Carboxylation of Aromatic Compounds through CO2 Fixation.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chloro-3-propoxybenzoic Acid

Welcome to the technical support center for the purification of 4-Chloro-3-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Chloro-3-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, you will find in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established scientific principles.

Introduction to Purification Challenges

4-Chloro-3-propoxybenzoic acid is typically synthesized through one of two primary routes:

  • Williamson Ether Synthesis: This involves the reaction of 4-chloro-3-hydroxybenzoic acid with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.

  • Hydrolysis of an Ester Precursor: This route involves the hydrolysis of an ester, such as ethyl 4-chloro-3-propoxybenzoate, under acidic or basic conditions.

Each synthetic pathway presents a unique impurity profile that can complicate the purification process. The primary goal of any purification strategy is to effectively remove unreacted starting materials, reaction byproducts, and any residual solvents or reagents.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered by researchers.

Q1: What are the most common impurities I should expect in my crude 4-Chloro-3-propoxybenzoic acid?

A1: The impurities largely depend on your synthetic route.

  • From Williamson Ether Synthesis: The most common impurity is the unreacted starting material, 4-chloro-3-hydroxybenzoic acid . Due to its similar acidic nature, it can be challenging to separate from the desired product.

  • From Ester Hydrolysis: You can expect to find unhydrolyzed ethyl 4-chloro-3-propoxybenzoate . This ester is neutral and generally easier to separate from the acidic product.

  • General Impurities: Regardless of the route, you may also encounter residual solvents, inorganic salts from the workup, and potentially small amounts of positional isomers if the starting materials were not pure.

Q2: My crude product is an oil and won't solidify. What should I do?

A2: Oiling out is a common problem, especially when significant impurities are present which depress the melting point of the mixture[1]. First, try to remove any residual solvent under high vacuum. If it remains an oil, consider that you may have a high concentration of impurities. A preliminary purification step, such as an acid-base extraction to remove neutral impurities, might be necessary before attempting crystallization.

Q3: What is the best general approach to purify 4-Chloro-3-propoxybenzoic acid?

A3: A multi-step approach is often most effective.

  • Initial Workup: An aqueous workup with an acid-base extraction is highly recommended to remove neutral or basic impurities.

  • Recrystallization: This is the most common and efficient method for purifying crystalline solids like 4-Chloro-3-propoxybenzoic acid.

  • Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography can be used as a more rigorous purification step.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification process.

Challenge 1: Removing Unreacted 4-chloro-3-hydroxybenzoic Acid

The structural similarity between the starting material and the product makes this a common and difficult separation.

Q: My NMR/HPLC analysis shows a significant amount of the starting phenol. How can I remove it?

A:

  • Rationale: While both compounds are acidic, there is a slight difference in their pKa values and polarity. The additional propoxy group in the product makes it slightly less polar than the starting phenol.

  • Troubleshooting Steps:

    • Optimize Recrystallization: A carefully chosen solvent system for recrystallization can often resolve this issue. Experiment with mixed solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot, and a non-polar solvent in which it is less soluble. Examples include ethanol/water or ethyl acetate/hexane. The goal is to find a system where the solubility difference between the product and the impurity is maximized.

    • Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step. Due to the polar nature of both compounds, a normal-phase silica gel column is appropriate. A gradient elution, starting with a less polar eluent and gradually increasing the polarity, will be most effective. For example, you could start with a hexane/ethyl acetate mixture and gradually increase the proportion of ethyl acetate. The less polar product, 4-Chloro-3-propoxybenzoic acid, should elute before the more polar 4-chloro-3-hydroxybenzoic acid.

Challenge 2: Presence of Unhydrolyzed Ester

This is a common issue when the product is synthesized via ester hydrolysis.

Q: I see a neutral spot on my TLC and my NMR shows signals corresponding to an ethyl ester. How do I get rid of it?

A:

  • Rationale: The key difference here is the acidic nature of the product versus the neutral character of the ester impurity. This difference can be exploited using an acid-base extraction[2][3][4].

  • Troubleshooting Steps:

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with an aqueous base solution (e.g., saturated sodium bicarbonate). The acidic 4-Chloro-3-propoxybenzoic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. The neutral ester will remain in the organic layer.

    • Separate the aqueous layer and acidify it with a strong acid (e.g., 1M HCl) until the product precipitates out.

    • Filter the solid, wash with cold water, and dry thoroughly.

Challenge 3: Oiling Out During Recrystallization

This frustrating issue can often be resolved with careful technique.

Q: My product separates as an oil instead of crystals when I try to recrystallize it. What's going wrong?

A:

  • Rationale: Oiling out often occurs when the solution is supersaturated to a high degree or when the melting point of the solid is lower than the boiling point of the solvent[1]. Impurities can also contribute to this phenomenon.

  • Troubleshooting Steps:

    • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. You can insulate the flask to slow down the cooling process.

    • Add More Solvent: Your solution might be too concentrated. Re-heat the mixture to dissolve the oil and add a small amount of the hot solvent until the solution is just saturated. Then, allow it to cool slowly.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

    • Change Solvent System: If the problem persists, the chosen solvent may not be suitable. Experiment with different solvents or solvent mixtures.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline. The optimal solvent system may require some experimentation.

Materials:

  • Crude 4-Chloro-3-propoxybenzoic acid

  • Recrystallization solvent (e.g., ethanol, water, ethyl acetate, hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not when cold[5]. For a solvent pair, one solvent should readily dissolve the compound, while the other should not.

  • Dissolution: Place the crude 4-Chloro-3-propoxybenzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the solvent in which it is more soluble if using a pair) and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely[5][6][7][8]. If using a solvent pair, add the second solvent dropwise until the solution becomes slightly cloudy, then add a few drops of the first solvent to redissolve the precipitate.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This method is useful when recrystallization is not effective.

Materials:

  • Crude 4-Chloro-3-propoxybenzoic acid

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a silica gel slurry in the initial, less polar eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the starting eluent mixture (e.g., 9:1 hexane:ethyl acetate). The polarity of the eluent can be gradually increased (e.g., to 8:2, 7:3, etc.) to facilitate the elution of the compounds[9].

  • Fraction Collection: Collect fractions in separate tubes and monitor the elution of the compounds by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Purity Assessment

Confirming the purity of your final product is a critical step.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of 4-Chloro-3-propoxybenzoic acid[9]. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid like formic or acetic acid to suppress ionization) and an organic solvent like acetonitrile or methanol.

Parameter Typical Value
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a higher percentage of A, and gradually increase B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are invaluable for confirming the structure and assessing the purity of your compound. The presence of impurity peaks will indicate that further purification is required.

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):

  • ~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH)

  • ~7.9 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid

  • ~7.6 ppm (dd, 1H): Aromatic proton between the chloro and propoxy groups

  • ~6.9 ppm (d, 1H): Aromatic proton ortho to the propoxy group

  • ~4.0 ppm (t, 2H): Methylene group of the propoxy chain adjacent to the oxygen (-OCH₂-)

  • ~1.8 ppm (m, 2H): Methylene group in the middle of the propoxy chain (-CH₂-)

  • ~1.0 ppm (t, 3H): Methyl group of the propoxy chain (-CH₃)

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of 4-Chloro-3-propoxybenzoic acid.

Purification_Workflow start Crude Product acid_base Acid-Base Extraction start->acid_base recrystallization Recrystallization acid_base->recrystallization Aqueous Layer (Acidified) column_chromatography Column Chromatography recrystallization->column_chromatography Oils Out or Impure Crystals analysis Purity Analysis (HPLC, NMR) recrystallization->analysis Crystals Formed column_chromatography->analysis pure_product Pure Product analysis->pure_product Purity > 99% troubleshoot Troubleshoot/Re-purify analysis->troubleshoot Purity < 99% troubleshoot->recrystallization troubleshoot->column_chromatography

Caption: Decision workflow for purification.

References

  • University of South Florida. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • jezdez1. (2022, November 1). Recrystallisation of benzoic acid [Video]. YouTube. [Link]

  • SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava - Agritrop. (2023, January 20). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 17). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. Retrieved from [Link]

  • ResearchGate. (2014, March 7). Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid?. Retrieved from [Link]

  • SM Adio. (2013, October 22). 【4K】-- Column Chromatography (Purification) [Video]. YouTube. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Electro-mechanochemical approach towards chloro sulfoximidations of allenes under solvent-free conditions in a ball mill. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015082077A1 - Process for the preparation and isolation of carboxylic esters.
  • Organic Syntheses. (n.d.). p-PHENYLAZOBENZOYL CHLORIDE. Retrieved from [Link]

  • MDPI. (n.d.). Examining the Performance of Two Extraction Solvent Systems on Phenolic Constituents from U.S. Southeastern Blackberries. Retrieved from [Link]

  • PubChem. (n.d.). 4-Propoxybenzoic Acid. Retrieved from [Link]

  • ACG Publications. (2025, September 29). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

Optimization

"stability issues of 4-Chloro-3-propoxybenzoic acid under acidic/basic conditions"

Welcome to the dedicated technical support guide for 4-Chloro-3-propoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-Chloro-3-propoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound, particularly under acidic and basic experimental conditions. Here, we provide in-depth, scientifically grounded answers to common questions, detailed troubleshooting protocols, and the rationale behind our recommendations to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Stability Concerns

Q1: What are the primary stability concerns for 4-Chloro-3-propoxybenzoic acid?

A1: 4-Chloro-3-propoxybenzoic acid possesses two primary functional groups susceptible to degradation under acidic or basic conditions: the propoxy ether linkage and the carboxylic acid group on the aromatic ring. The main concerns are:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the propoxy ether bond is susceptible to cleavage, which would yield 4-chloro-3-hydroxybenzoic acid and a propyl-containing byproduct.

  • Decarboxylation: While aromatic carboxylic acids are generally stable, harsh acidic or basic conditions, especially at elevated temperatures, can potentially lead to the loss of the carboxyl group as carbon dioxide.

  • Basic Conditions: The compound is expected to be relatively stable under mild basic conditions, forming a carboxylate salt. However, extreme pH and high temperatures could promote decarboxylation or other unforeseen degradation pathways.

Acidic Condition Troubleshooting

Q2: I'm observing a new, more polar peak in my HPLC analysis after treating 4-Chloro-3-propoxybenzoic acid with a strong acid (e.g., HCl or H₂SO₄). What is this likely to be?

A2: The appearance of a new, more polar peak is a strong indication of the acid-catalyzed cleavage of the propoxy ether. The likely degradation product is 4-chloro-3-hydroxybenzoic acid . Phenolic compounds are more polar than their corresponding alkyl ethers, leading to shorter retention times in reverse-phase HPLC.

Q3: What is the mechanism behind the acid-catalyzed cleavage of the propoxy group?

A3: The acid-catalyzed cleavage of the aryl ether bond in 4-Chloro-3-propoxybenzoic acid proceeds via a nucleophilic substitution reaction. The ether oxygen is first protonated by the strong acid, creating a better leaving group (a neutral propanol molecule). The halide anion from the acid (e.g., Cl⁻ or Br⁻) can then attack the propyl group. However, due to the stability of the aromatic ring, the cleavage almost exclusively occurs at the alkyl-oxygen bond, not the aryl-oxygen bond.

Diagram: Proposed Acid-Catalyzed Degradation Pathway

parent 4-Chloro-3-propoxybenzoic acid intermediate Protonated Ether parent->intermediate + H⁺ products 4-Chloro-3-hydroxybenzoic acid + Propyl-containing byproduct intermediate->products + H₂O/X⁻ (Nucleophilic Attack) parent 4-Chloro-3-propoxybenzoate product 2-Chloro-1-propoxybenzene parent->product - CO₂ (Harsh Conditions) cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 1 mg/mL Stock Solution Acid Acidic Stress (1 M HCl, 60°C) Stock->Acid Base Basic Stress (1 M NaOH, 60°C) Stock->Base Control Control (4°C) Stock->Control Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize Control->Neutralize HPLC HPLC Analysis Neutralize->HPLC

Troubleshooting

Technical Support Center: Analysis of 4-Chloro-3-propoxybenzoic Acid

Welcome to the technical support center for 4-Chloro-3-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to freque...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-3-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the identification of impurities in your samples.

Introduction

4-Chloro-3-propoxybenzoic acid is a key intermediate in various synthetic pathways. Ensuring its purity is critical for the successful outcome of subsequent reactions and the quality of the final product. This guide provides a structured approach to identifying and troubleshooting common impurities that may arise during its synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my 4-Chloro-3-propoxybenzoic acid sample?

The most probable impurities are typically related to the synthesis process. A common route to 4-Chloro-3-propoxybenzoic acid involves the propylation of 4-chloro-3-hydroxybenzoic acid. Based on this, the following impurities should be considered:

  • Unreacted Starting Material: 4-chloro-3-hydroxybenzoic acid is a primary candidate for a process-related impurity.[1]

  • Over-alkylation Products: Formation of the propyl ester of 4-Chloro-3-propoxybenzoic acid can occur if the reaction conditions are not carefully controlled.

  • Isomeric Impurities: Depending on the synthetic route of the starting materials, isomeric variants of propoxybenzoic acid could be present.

  • Residual Solvents and Reagents: Solvents and reagents used in the manufacturing process can be carried over as impurities.[2]

  • Degradation Products: The compound may degrade under certain storage or experimental conditions, leading to other related substances.

A study on the synthesis of proparacaine hydrochloride, which has a 3-amino-4-propoxybenzoic acid core, identified related substances such as 3-amino-4-propoxybenzoic acid and 3-nitro-4-propoxybenzoic acid as process-related impurities.[3] While not direct impurities of 4-Chloro-3-propoxybenzoic acid synthesis, this highlights the possibility of other substituted benzoic acid derivatives being present depending on the full synthetic history of the starting materials.

Troubleshooting Analytical Methods

The following sections provide guidance on troubleshooting common issues encountered during the analysis of 4-Chloro-3-propoxybenzoic acid, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a powerful technique for separating and quantifying impurities in 4-Chloro-3-propoxybenzoic acid samples. A typical starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol.[4][5][6]

Peak tailing can be caused by a variety of factors. Here's a systematic approach to troubleshooting this issue:

  • Secondary Interactions with Silanols: The acidic nature of 4-Chloro-3-propoxybenzoic acid can lead to interactions with residual silanol groups on the silica-based stationary phase.

    • Solution: Lowering the pH of the mobile phase (e.g., with 0.1% formic or phosphoric acid) can suppress the ionization of silanol groups and reduce tailing. Using a high-purity, end-capped column is also recommended.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Column Contamination: Buildup of strongly retained compounds on the column can cause peak tailing.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.[7][8]

Retention time drift can compromise the reliability of your results. Consider the following potential causes:

Possible Cause Solution Reference
Inadequate Column Equilibration Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting your analytical run.[7]
Mobile Phase Composition Changes Prepare fresh mobile phase daily and keep the solvent reservoirs covered to prevent evaporation of the more volatile component.[7]
Temperature Fluctuations Use a column oven to maintain a constant temperature.[7]
Pump Issues Check for leaks in the pump seals and ensure the pump is delivering a consistent flow rate.

Identifying an unknown peak is a multi-step process. The following workflow can guide your investigation:

Caption: Workflow for identifying an unknown peak in an HPLC chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

For volatile and thermally stable impurities, GC-MS can be a valuable tool. Benzoic acid and its derivatives often require derivatization to improve their volatility and chromatographic performance.[9][10]

Yes, derivatization is highly recommended for the GC-MS analysis of carboxylic acids like 4-Chloro-3-propoxybenzoic acid. The polar carboxyl group can lead to poor peak shape and adsorption in the GC system.

  • Recommended Derivatization: Silylation is a common and effective derivatization technique for carboxylic acids. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the acidic proton to a trimethylsilyl (TMS) group, increasing volatility and improving peak shape.[9]

Low sensitivity in GC-MS can be due to several factors:

  • Inefficient Derivatization: Ensure your derivatization reaction has gone to completion. You may need to optimize the reaction time, temperature, or amount of derivatizing agent.

  • Adsorption in the Inlet or Column: Active sites in the GC inlet liner or column can cause adsorption of the analyte.

    • Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column. Periodically replacing the liner and trimming the column can also help.

  • Mass Spectrometer Tuning: Ensure your mass spectrometer is properly tuned for the mass range of your analytes.

  • Matrix Effects: Components in your sample matrix may be interfering with the ionization of your target analyte.

    • Solution: Consider a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.[11]

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a robust HPLC method for the analysis of 4-Chloro-3-propoxybenzoic acid.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Visualization of Potential Impurity Formation

The following diagram illustrates the likely synthetic origin of the primary process-related impurity.

Caption: Potential pathway for the formation of an unreacted starting material impurity.

References

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (n.d.).
  • HPLC Methods for analysis of 4-Hydroxybenzoic acid - HELIX Chromatography. (n.d.). Retrieved January 26, 2026, from [Link]

  • EPA Method 525.3 - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (n.d.). Retrieved January 26, 2026, from [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing. (2021, November 29). Retrieved January 26, 2026, from [Link]

  • 3-Chloro-4-propoxybenzoic acid | C10H11ClO3 | CID 8707150 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved January 26, 2026, from [Link]

  • GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed. (2004, January 28). Retrieved January 26, 2026, from [Link]

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil - EPA. (2019, June 4). Retrieved January 26, 2026, from [Link]

  • Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride - Oriental Journal of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Retrieved January 26, 2026, from [Link]

  • Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique | Scholars Research Library. (n.d.). Retrieved January 26, 2026, from [Link]

  • III Analytical Methods. (n.d.). Retrieved January 26, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved January 26, 2026, from [Link]

  • Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride - PubMed. (2020, October 25). Retrieved January 26, 2026, from [Link]

  • 4-Propoxybenzoic Acid | C10H12O3 | CID 138500 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (n.d.). Retrieved January 26, 2026, from [Link]

  • Benzoic acid - the NIST WebBook. (n.d.). Retrieved January 26, 2026, from [Link]

  • Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. (2014, March 20). Retrieved January 26, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved January 26, 2026, from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved January 26, 2026, from [Link]

  • CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents. (n.d.).
  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Optimization

Technical Support Center: Resolving Analytical Interferences in 4-Chloro-3-propoxybenzoic Acid Analysis

Welcome to the technical support center for the analysis of 4-Chloro-3-propoxybenzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-tes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-Chloro-3-propoxybenzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-tested insights into overcoming common analytical challenges. Our focus is on providing robust, self-validating protocols and explaining the scientific principles behind troubleshooting complex interferences.

Troubleshooting Guide

This section addresses specific, common problems encountered during the analysis of 4-Chloro-3-propoxybenzoic acid using techniques like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

Chromatography-Related Issues

Q1: My chromatographic peak for 4-Chloro-3-propoxybenzoic acid is showing significant tailing. What is the cause and how can I fix it?

A1: Peak tailing for an acidic compound like 4-Chloro-3-propoxybenzoic acid is typically caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase.

  • Causality—The "Why": 4-Chloro-3-propoxybenzoic acid has a carboxylic acid group, which can deprotonate and become negatively charged. This anionic form can interact with residual, positively charged silanol groups on the surface of silica-based reversed-phase columns (like C18). This secondary ionic interaction is stronger than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.

  • Solutions:

    • Mobile Phase pH Adjustment: The most effective solution is to lower the pH of the mobile phase. By adding an acidifier like formic acid or trifluoroacetic acid (TFA) to a concentration of 0.1% (v/v), you can push the equilibrium of the carboxylic acid group towards its neutral, protonated form.[1][2] This neutral form will not interact with the silanol groups, leading to a more symmetrical peak shape. A good starting point is a mobile phase pH at least 2 units below the pKa of the analyte.

    • Column Selection: If pH adjustment is not sufficient, consider using a column with advanced end-capping or a different stationary phase. "End-capped" columns have had their residual silanol groups chemically deactivated. Alternatively, a phenyl-hexyl stationary phase can offer different selectivity through pi-pi interactions, which may improve peak shape for aromatic compounds.

    • Check for Column Contamination: A blocked frit or column contamination can also lead to peak distortion.[3] If the problem persists, try back-flushing the column or running a cleaning cycle with a strong solvent.[4]

Q2: I'm observing a drift in the retention time of my analyte across a single run or between runs. What are the likely causes?

A2: Retention time instability is a common issue in HPLC and points to a lack of equilibrium in the system or changes in the mobile phase composition or flow rate.[5]

  • Causality—The "Why": Consistent retention time relies on a stable analytical environment. Any change in mobile phase composition, flow rate, or column temperature will alter the partitioning of the analyte between the stationary and mobile phases, thus changing its elution time.

  • Solutions & Troubleshooting Steps:

    • Ensure Proper Column Equilibration: The column must be fully equilibrated with the starting mobile phase conditions before injection. For gradient methods, ensure the column is re-equilibrated for a sufficient time (typically 5-10 column volumes) after each run.[5]

    • Check Mobile Phase Preparation: Inconsistent mobile phase preparation is a frequent cause. Ensure components are accurately measured and thoroughly mixed. If using buffers, ensure they are fully dissolved and the pH is consistent. Also, ensure the mobile phase is properly degassed to prevent air bubbles from affecting the pump's performance.

    • Verify Pump Performance: Check for leaks in the pump or fittings, as this can cause pressure fluctuations and inconsistent flow rates. Listen for unusual noises from the pump, which might indicate worn seals.

    • Control Column Temperature: Use a thermostatted column compartment to maintain a consistent temperature.[5] Even minor fluctuations in ambient temperature can affect retention times.

Mass Spectrometry (MS) Detection Issues

Q3: I am analyzing 4-Chloro-3-propoxybenzoic acid in a biological matrix (e.g., plasma) and suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?

A3: Matrix effects are a significant challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the MS source.[6][7]

  • Causality—The "Why": Components in biological matrices, such as phospholipids or salts, can co-elute with your analyte. In the electrospray ionization (ESI) source, these compounds compete for the available charge or alter the droplet evaporation process, leading to a reduction (suppression) or, less commonly, an increase (enhancement) of the analyte's signal.

  • Confirmation & Mitigation Strategies:

    • Post-Column Infusion Test: To confirm a matrix effect, perform a post-column infusion experiment. Continuously infuse a standard solution of your analyte into the MS source while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.

      • Solid-Phase Extraction (SPE): This is more selective than simple protein precipitation. A mixed-mode SPE cartridge can be used to retain the acidic analyte while washing away neutral and basic interferences.

      • Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract than protein precipitation.

    • Chromatographic Separation: Optimize your chromatography to separate the analyte from the bulk of the matrix components. A longer gradient or a different column chemistry can help elute the analyte in a "cleaner" region of the chromatogram.

    • Sample Dilution: If the method has sufficient sensitivity, simply diluting the sample extract can reduce the concentration of interfering matrix components.[8]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[9][10] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way.[9] By using the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect can be normalized.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for quantifying 4-Chloro-3-propoxybenzoic acid in a complex matrix?

A1: For complex matrices like plasma, urine, or wastewater, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. While HPLC with UV detection can be used for simpler matrices or formulation analysis, it often lacks the selectivity and sensitivity required for complex samples.[11] LC-MS/MS provides high selectivity by monitoring specific precursor-to-product ion transitions, which minimizes interference from other compounds in the matrix.[11] This technique offers significantly lower detection limits compared to LC-UV.[11]

Q2: How should I select an appropriate internal standard (IS) for my analysis?

A2: The choice of internal standard is critical for achieving accurate and precise quantification.

  • Ideal Choice (Gold Standard): A stable isotope-labeled (SIL) version of 4-Chloro-3-propoxybenzoic acid (e.g., containing ¹³C or ²H atoms) is the best option.[10] It co-elutes with the analyte and experiences identical extraction recovery and matrix effects, providing the most accurate correction.[9]

  • Alternative Choice (Structural Analog): If a SIL-IS is not available or is cost-prohibitive, a structural analog can be used.[10] This should be a compound that is chemically very similar to the analyte but not present in the sample. For 4-Chloro-3-propoxybenzoic acid, a good analog might be 4-Chloro-3-ethoxybenzoic acid or another closely related halogenated benzoic acid derivative. The ideal analog should have similar extraction and chromatographic behavior.[12]

Q3: What are the key parameters I need to evaluate when validating my analytical method according to regulatory guidelines?

A3: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[13][14] According to guidelines from the International Council for Harmonisation (ICH), key validation parameters include:[15][16][17]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition).

Experimental Protocols & Data

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is designed to extract 4-Chloro-3-propoxybenzoic acid from human plasma, minimizing matrix interferences.

  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pretreat 200 µL of plasma by adding the internal standard and 600 µL of 4% phosphoric acid in water. Vortex and load the entire mixture onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Parameters
ParameterHPLC-UV MethodLC-MS/MS Method
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 50% to 90% B in 10 min30% to 95% B in 3 min
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 240 nmESI-Negative, MRM transition
Typical LOQ ~50 ng/mL~0.5 ng/mL
Primary Use Purity testing, formulationsBioanalysis, trace analysis

Visualizations

Troubleshooting Workflow for Low Analyte Signal

This diagram outlines a logical process for diagnosing the root cause of an unexpectedly low or absent analyte signal.

Low_Signal_Troubleshooting Start Problem: Low/No Analyte Signal Check_MS Step 1: Verify MS Performance Start->Check_MS Systematic Check MS_Tune Run tuning/calibration. Is sensitivity normal? Check_MS->MS_Tune Check_LC Step 2: Check LC System LC_Flow Inject standard directly. Is a peak observed? Check_LC->LC_Flow Check_Sample Step 3: Investigate Sample Integrity IS_Check Check Internal Standard response. Is it also low? Check_Sample->IS_Check MS_Tune->Check_LC If Yes MS_Source Clean MS source (e.g., capillary, cone). MS_Tune->MS_Source If No LC_Flow->Check_Sample If Yes (Indicates sample issue) LC_Column Check for column blockage or degradation. LC_Flow->LC_Column If No LC_Leak Inspect for leaks at all fittings. LC_Column->LC_Leak If still No Sample_Prep Review sample prep. Spike pre-extraction vs. post-extraction. Sample_Deg Assess analyte stability in matrix and solvent. IS_Check->Sample_Prep If IS is also low (Systematic loss) IS_Check->Sample_Deg If IS is normal (Analyte-specific issue)

Caption: A decision tree for troubleshooting low signal intensity.

References

  • PubChem. 4-Propoxybenzoic Acid. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Propoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Vanderford, B. J., Pearson, R. A., Rexing, D. J., & Snyder, S. A. (2007). Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1166(1-2), 85–91. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & El-Shourbagy, T. A. (2007). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 855(1), 1–16. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]

  • Agilent Technologies. Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Agilent. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Crawford Scientific. HPLC Troubleshooting Guide. Crawford Scientific. [Link]

  • LCGC: The Chromatography Channel. Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid. HELIX Chromatography. [Link]

  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of lipid research, 46(1), 12–25. [Link]

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Troubleshooting

"improving the regioselectivity of reactions with 4-Chloro-3-propoxybenzoic acid"

A Guide to Improving Regioselectivity in Chemical Reactions Welcome to the technical support center for 4-chloro-3-propoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving Regioselectivity in Chemical Reactions

Welcome to the technical support center for 4-chloro-3-propoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of its reactions and enhance the regioselectivity of your experiments.

Understanding the Reactivity of 4-Chloro-3-propoxybenzoic Acid

The regioselectivity of reactions involving 4-chloro-3-propoxybenzoic acid is governed by the interplay of the electronic and steric effects of its three substituents: the chloro, propoxy, and carboxylic acid groups. A thorough understanding of these effects is crucial for predicting and controlling the outcome of your reactions.

  • Propoxy Group (-OCH₂CH₂CH₃): An alkoxy group, which is a strong activating group and an ortho, para-director. This is due to the electron-donating resonance effect of the oxygen atom's lone pairs.

  • Chloro Group (-Cl): A halogen, which is a deactivating group due to its inductive electron-withdrawing effect, but is also an ortho, para-director because of its electron-donating resonance effect.[1]

  • Carboxylic Acid Group (-COOH): A strong deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.[1]

In electrophilic aromatic substitution, the powerful activating and ortho, para-directing effect of the propoxy group is generally the dominant influence.

Troubleshooting Guide

This section addresses common issues encountered during reactions with 4-chloro-3-propoxybenzoic acid and provides step-by-step guidance to resolve them.

Issue 1: Poor Yield of the Desired Regioisomer in Electrophilic Aromatic Substitution

Question: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on 4-chloro-3-propoxybenzoic acid, and I'm getting a mixture of products with a low yield of the desired isomer. How can I improve the regioselectivity?

Analysis of the Problem:

The substitution pattern on 4-chloro-3-propoxybenzoic acid presents a challenge due to the competing directing effects of the three substituents. The propoxy group strongly directs ortho and para to itself (positions 2 and 6). The chloro group also directs ortho and para (positions 5 and 3, with 3 already occupied). The carboxylic acid group directs meta to itself (positions 2 and 6).

The convergence of the directing effects is illustrated in the diagram below.

Directing effects on the aromatic ring.

The propoxy group, being the most powerful activating group, will primarily direct substitution to its ortho positions (C2 and C6). The carboxylic acid's meta-directing effect reinforces this at C2 and C6. The chloro group's ortho-directing effect to C5 will likely lead to a minor product. Steric hindrance from the adjacent propoxy and carboxylic acid groups may slightly disfavor substitution at C2 compared to C6.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the thermodynamically favored product. Start at 0°C and consider going down to -78°C (dry ice/acetone bath).

  • Choose a Bulky Catalyst or Reagent: The use of a sterically hindered Lewis acid or electrophile can favor substitution at the less sterically hindered C6 position.[2][3]

  • Solvent Effects: The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents, from nonpolar (e.g., hexane, dichloromethane) to polar aprotic (e.g., acetonitrile, DMF).

  • Protect the Carboxylic Acid Group: The strong deactivating and meta-directing effect of the carboxylic acid can be temporarily removed by converting it to an ester (e.g., methyl or ethyl ester). This will further enhance the directing effect of the propoxy group and can improve yields.

    Experimental Protocol: Methyl Ester Protection

    • Suspend 4-chloro-3-propoxybenzoic acid in methanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • After completion, neutralize the acid, extract the methyl ester, and purify by column chromatography.

    • Proceed with the electrophilic aromatic substitution reaction.

    • Deprotect the ester by hydrolysis with a base (e.g., NaOH or LiOH) followed by acidification.[4]

Issue 2: Unexpected Nucleophilic Aromatic Substitution

Question: I am trying to perform a reaction that is sensitive to nucleophiles, and I am observing the displacement of the chloro substituent. How can I prevent this?

Analysis of the Problem:

While less common than electrophilic substitution, nucleophilic aromatic substitution (SNA) can occur, especially with a halogen substituent on the ring. The presence of the electron-withdrawing carboxylic acid group, particularly para to the chloro group, can activate the ring towards nucleophilic attack.[5][6]

Troubleshooting Protocol:

  • Avoid Strong Nucleophiles and High Temperatures: If possible, choose reagents that are less nucleophilic. High reaction temperatures can also promote SNA.

  • Protect the Carboxylic Acid: Converting the carboxylic acid to an ester reduces its electron-withdrawing strength, thereby deactivating the ring towards nucleophilic attack.

  • Use a Non-Nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.

Frequently Asked Questions (FAQs)

Q1: What is the most likely position for electrophilic substitution on 4-chloro-3-propoxybenzoic acid?

The most likely positions for electrophilic substitution are C2 and C6. This is because the strongly activating propoxy group directs to these positions, and this is reinforced by the meta-directing carboxylic acid group. The C6 position may be slightly favored due to less steric hindrance compared to the C2 position, which is flanked by two substituents.

Q2: How can I achieve substitution at the C5 position?

Directing substitution to the C5 position is challenging due to the dominant directing effects of the propoxy and carboxylic acid groups. A multi-step synthesis might be necessary. One potential strategy is to use a blocking group.

Q3: Can I selectively perform a reaction on the carboxylic acid group without affecting the aromatic ring?

Yes, the carboxylic acid group can be selectively targeted. For example, it can be converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which can then be used to form esters, amides, etc. These reactions are typically performed under conditions that do not promote substitution on the aromatic ring.[7]

Q4: Is ortho-lithiation a viable strategy for regioselective functionalization?

Yes, directed ortho-lithiation can be a powerful tool. The carboxylic acid group can direct lithiation to the C2 position.[8][9] Treatment with a strong base like n-butyllithium or s-butyllithium at low temperatures, followed by quenching with an electrophile, can introduce a substituent specifically at the C2 position. This method bypasses the usual directing group effects in electrophilic substitution.

Experimental Workflow: Ortho-lithiation

G sub 4-Chloro-3-propoxybenzoic acid in THF base Add s-BuLi/TMEDA at -78°C sub->base lith Ortho-lithiated intermediate at C2 base->lith elec Quench with Electrophile (E+) lith->elec prod 2-Substituted-4-chloro-3-propoxybenzoic acid elec->prod

Workflow for ortho-lithiation.

Data Summary

SubstituentPositionElectronic EffectDirecting Effect
PropoxyC3Activatingortho, para
ChloroC4Deactivatingortho, para
Carboxylic AcidC1Deactivatingmeta

Predicted Reactivity for Electrophilic Aromatic Substitution: C6 > C2 > C5

References

  • LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Evans, M. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions. [Video]. YouTube. [Link]

  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • BouzBouz, S., Simmons, R., & Cossy, J. (2004). Regioselective Cross-Metathesis Reaction Induced by Steric Hindrance. Organic Letters, 6(20), 3465–3467. [Link]

  • Clark, J. (n.d.). Learning outcome 30.1.4. Chemguide. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids. Angewandte Chemie International Edition, 44(26), 4046–4048. [Link]

  • MDPI. (n.d.). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. MDPI. [Link]

  • PubMed. (2025, July 4). Selective Modification of Carboxylic Acids with Oximoyl Chlorides under Aqueous Conditions. [Link]

  • Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. [Link]

  • Royal Society of Chemistry. (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • ResearchGate. (2025, August 6). Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole. [Link]

  • PubChem. (n.d.). 1-Chloro-2-(1-chloroethyl)benzene. [Link]

  • K.C. Nicolaou, E.J. Sorensen, Classics in Total Synthesis, VCH, 1996. (n.d.). Protecting Groups. [Link]

  • National Academy of Sciences. (2021, September 20). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • MDPI. (n.d.). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. [Link]

  • Organic Chemistry Portal. (n.d.). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. [Link]

  • Royal Society of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. [Link]

  • ResearchGate. (n.d.). Protection and deprotection of carboxylic acid group. [Link]

  • MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • PubMed. (2018, October 26). Regiospecific ortho-C-H Allylation of Benzoic Acids. [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • National Institutes of Health. (n.d.). RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. [Link]

  • PubChem. (n.d.). 1-Chloro-2,4-dimethylbenzene. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. [Link]

  • Semantic Scholar. (n.d.). Directed lithiation of unprotected benzoic acids. [Link]

  • National Institutes of Health. (n.d.). Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts. [Link]

  • PubChem. (n.d.). 1-Chloro-2-(chlorophenylmethyl)benzene. [Link]

  • PubChem. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. [Link]

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Optimization

"managing exothermic reactions in 4-Chloro-3-propoxybenzoic acid synthesis"

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-propoxybenzoic acid. It provides in-depth troubleshooting advice, frequently...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-propoxybenzoic acid. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for managing the exothermic reactions inherent in this synthesis. Our focus is on ensuring experimental success and, most importantly, laboratory safety.

Introduction to Thermal Hazards in 4-Chloro-3-propoxybenzoic acid Synthesis

The synthesis of 4-Chloro-3-propoxybenzoic acid typically proceeds via a Williamson ether synthesis. This well-established reaction, while reliable, involves steps that are significantly exothermic and require careful management to prevent thermal runaways.[1][2] A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[1][3] This can result in loss of product, damage to equipment, and serious safety incidents.

The primary exothermic events in this synthesis are:

  • Deprotonation of the phenolic hydroxyl group: The reaction of 4-chloro-3-hydroxybenzoic acid with a strong base is a highly exothermic acid-base neutralization.

  • Nucleophilic substitution (SN2 reaction): The subsequent reaction of the resulting phenoxide with a propyl halide is also exothermic.[4][5]

Effective management of these exotherms is critical for a safe and successful synthesis. This guide will provide you with the necessary knowledge and tools to achieve this.

Troubleshooting Guide: Managing Exothermic Events

This section addresses specific issues you may encounter during the synthesis of 4-Chloro-3-propoxybenzoic acid, with a focus on managing exothermic reactions.

Q1: My reaction temperature is rising much faster than expected during the addition of the base. What should I do?

A1: An unexpectedly rapid temperature increase during base addition is a critical situation that requires immediate action to prevent a thermal runaway.

  • Immediate Actions:

    • Stop the addition of the base immediately.

    • Ensure the cooling system (e.g., ice bath, cryostat) is functioning at maximum capacity.

    • Increase the stirring rate to improve heat dissipation throughout the reaction mixture.

  • Root Cause Analysis and Prevention:

    • Rate of Addition: The most likely cause is that the base was added too quickly. For subsequent experiments, reduce the addition rate significantly.[6][7] A dropwise addition is highly recommended.[1][6]

    • Inadequate Cooling: Ensure your cooling bath is at the target temperature before starting the addition and has sufficient capacity for the scale of your reaction.

    • Concentration: High concentrations of reactants will lead to a more rapid generation of heat. Consider diluting the reaction mixture if the exotherm is consistently difficult to control.

    • Hot Spots: Inefficient stirring can lead to localized hot spots where the reaction rate is much higher. Ensure your stirring is vigorous and creates a good vortex.[6]

Q2: I observed a sudden temperature spike after a period of seemingly slow reaction following the addition of the propyl halide. What could be the cause?

A2: This phenomenon, known as an "induction period" followed by a "runaway," is particularly dangerous. It suggests that the reaction was initiated but proceeded slowly, allowing for an accumulation of unreacted reagents. When the reaction eventually accelerates, the accumulated reagents react rapidly, causing a sudden and significant exotherm.

  • Immediate Actions:

    • Immediately cease any heating and apply maximum cooling.

    • Be prepared for a rapid increase in pressure, especially if the solvent is near its boiling point. Ensure the reaction is being conducted in a fume hood with the sash lowered.

  • Root Cause Analysis and Prevention:

    • Insufficient Activation Energy: The initial reaction temperature may have been too low to overcome the activation energy barrier efficiently.

    • Poor Mixing: Inadequate stirring can prevent the reactants from interacting effectively, leading to a build-up.

    • Impure Reagents: Impurities on the surface of the reactants can inhibit the reaction initially.

    • Prevention:

      • Ensure the reaction is at the appropriate temperature before adding the alkyl halide.

      • Maintain vigorous stirring throughout the reaction.

      • Use reagents of known purity.

      • For larger-scale reactions, consider using a reaction calorimeter to determine the heat flow and detect the onset of the reaction more accurately.

Q3: My reaction is not proceeding to completion, and I am tempted to increase the temperature to push it forward. What are the risks?

A3: Increasing the temperature of a reaction that has stalled can be extremely hazardous, especially if there is a significant amount of unreacted starting material. A sudden increase in temperature can trigger a runaway reaction.

  • Risk Assessment:

    • An increase in temperature has an exponential effect on the rate of reaction and, consequently, on the rate of heat generation.[3]

    • The cooling system may not be able to handle the rapid increase in heat output.

  • Recommended Actions:

    • Do not indiscriminately increase the temperature.

    • First, try to determine the cause of the incomplete reaction. Take a small, quenched sample for analysis (e.g., TLC, LC-MS) to determine the composition of the reaction mixture.

    • If the reaction has genuinely stalled due to insufficient temperature, increase the temperature very slowly and in small increments, while continuously monitoring the temperature.

    • Ensure that the cooling system is on standby and ready to be engaged immediately if the temperature begins to rise uncontrollably.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: The choice of solvent is crucial for both reaction efficiency and thermal management. A solvent with a relatively high boiling point can help to absorb some of the heat generated. However, it is important to choose a solvent that will not react with the reagents. Polar aprotic solvents like DMF or DMSO are often used for Williamson ether syntheses as they can solvate the cation, leaving a more "naked" and reactive alkoxide. However, be aware of the thermal stability of these solvents, especially in the presence of strong bases.

Q2: Which base should I use for the deprotonation?

A2: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. Potassium hydroxide is often preferred as the resulting potassium phenoxide can be more reactive. The choice of base may also depend on the solvent system.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the disappearance of the starting material (4-chloro-3-hydroxybenzoic acid) and the appearance of the product. For more quantitative analysis, high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can be used.

Q4: What are the key safety precautions I should take?

A4:

  • Always conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Have an appropriate fire extinguisher and a safety shower/eyewash station readily accessible.

  • Never work alone.

  • Be aware of the potential for thermal runaway and have a clear plan for how to respond.[8][9]

Experimental Protocol: Synthesis of 4-Chloro-3-propoxybenzoic acid with Enhanced Thermal Management

This protocol provides a step-by-step method for the synthesis of 4-Chloro-3-propoxybenzoic acid, with a strong emphasis on safety and the control of exothermic events.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-chloro-3-hydroxybenzoic acid172.5717.26 g0.1
Potassium Hydroxide (85%)56.117.90 g0.12
1-bromopropane123.0014.76 g (10.9 mL)0.12
Dimethylformamide (DMF)-200 mL-
Hydrochloric Acid (1M)-As needed-
Ethyl Acetate-As needed-
Brine-As needed-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer or thermocouple

  • Condenser

  • Addition funnel

  • Ice-water bath

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble the three-necked flask with the mechanical stirrer, thermometer, and addition funnel. Place the flask in an ice-water bath on top of the heating mantle (the heating mantle will be used later).

  • Dissolution: To the flask, add 4-chloro-3-hydroxybenzoic acid (17.26 g, 0.1 mol) and DMF (200 mL). Stir the mixture until the solid is fully dissolved.

  • Deprotonation (Exothermic Step):

    • Prepare a solution of potassium hydroxide (7.90 g, 0.12 mol) in water (20 mL). Caution: This dissolution is exothermic. Allow the solution to cool to room temperature.

    • Transfer the KOH solution to the addition funnel.

    • Cool the reaction mixture in the flask to 0-5 °C using the ice-water bath.

    • Add the KOH solution dropwise to the stirred reaction mixture over a period of 30-45 minutes.[6] Monitor the temperature closely. Do not allow the temperature to exceed 10 °C.

  • Alkylation (Exothermic Step):

    • Once the base addition is complete, allow the mixture to stir at 0-5 °C for an additional 15 minutes.

    • Add 1-bromopropane (14.76 g, 0.12 mol) to the addition funnel.

    • Add the 1-bromopropane dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, slowly remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Completion:

    • Heat the reaction mixture to 60 °C and stir for 3-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into 500 mL of cold water.

    • Acidify the aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.

    • Extract the product with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with brine (2 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-chloro-3-hydroxybenzoic acid in DMF C Cool reaction mixture to 0-5 °C A->C B Prepare aqueous KOH solution D Dropwise addition of KOH solution (Monitor Temperature < 10 °C) B->D C->D E Dropwise addition of 1-bromopropane (Monitor Temperature < 10 °C) D->E F Warm to RT, then heat to 60 °C E->F G Quench with water and acidify F->G H Extract with Ethyl Acetate G->H I Wash, Dry, and Concentrate H->I J Recrystallize I->J

Caption: Workflow for the synthesis of 4-Chloro-3-propoxybenzoic acid.

Troubleshooting Decision Tree for Exothermic Events

G action_node action_node start Temperature rising uncontrollably? is_addition Is reagent addition in progress? start->is_addition stop_addition Stop addition immediately is_addition->stop_addition Yes max_cooling Apply maximum cooling is_addition->max_cooling No stop_addition->max_cooling increase_stirring Increase stirring rate max_cooling->increase_stirring is_controlled Is temperature under control? increase_stirring->is_controlled continue_monitoring Continue monitoring is_controlled->continue_monitoring Yes emergency_stop Emergency stop: Quench reaction is_controlled->emergency_stop No review_protocol Review protocol: - Addition rate - Cooling capacity - Concentration continue_monitoring->review_protocol

Caption: Decision tree for managing an exothermic event.

References

  • The Royal Society of Chemistry. The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. Available from: [Link]

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  • ResearchGate. Peroxybenzoic Acid. Available from: [Link]

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  • Organic & Biomolecular Chemistry. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Available from: [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available from: [Link]

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  • Google Patents. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
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Reference Data & Comparative Studies

Validation

Positional Isomerism in Focus: A Comparative Analysis of 4-Chloro-3-propoxybenzoic Acid and 4-Chloro-2-propoxybenzoic Acid

An In-Depth Comparative Guide for Researchers In the landscape of drug discovery and materials science, the subtle yet profound impact of positional isomerism cannot be overstated. Molecules sharing the same chemical for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Researchers

In the landscape of drug discovery and materials science, the subtle yet profound impact of positional isomerism cannot be overstated. Molecules sharing the same chemical formula but differing in the spatial arrangement of their functional groups can exhibit dramatically divergent physicochemical properties, biological activities, and synthetic accessibility. This guide provides a comprehensive comparison of two such isomers: 4-chloro-3-propoxybenzoic acid and 4-chloro-2-propoxybenzoic acid.

Our analysis is tailored for researchers and drug development professionals, moving beyond a simple datasheet comparison. We will delve into the causality behind their differing characteristics, offer predictive insights into their performance, and provide robust, self-validating experimental protocols for their synthesis and differentiation.

Physicochemical and Structural Disparities

The core distinction between these two compounds lies in the placement of the propoxy group relative to the carboxylic acid function—a change from the meta position (in the 3-propoxy isomer) to the ortho position (in the 2-propoxy isomer). This single positional shift has significant implications for molecular conformation, electronic distribution, and intermolecular interactions.

dot

Caption: Chemical structures of the two isomers.

Table 1: Comparative Physicochemical Properties

Property4-Chloro-3-propoxybenzoic acid4-Chloro-2-propoxybenzoic acid (Predicted)Rationale for Predicted Differences
Molecular Formula C₁₀H₁₁ClO₃[1]C₁₀H₁₁ClO₃Identical as they are isomers.
Molecular Weight 214.64 g/mol [1]214.64 g/mol Identical as they are isomers.
Predicted XLogP3 3.5[1]~3.5Lipophilicity is expected to be very similar as the atomic composition is identical.
pKa No dataLower than the 3-propoxy isomerThe ortho-propoxy group can sterically hinder the solvation of the carboxylate anion, potentially weakening the acid (increasing pKa). Conversely, it may be forced into a conformation that allows for intramolecular hydrogen bonding with the carboxylic acid proton, which would stabilize the neutral form and also increase the pKa relative to the 3-propoxy isomer. The precise outcome depends on the dominant conformational and electronic effects.
Melting Point No dataPotentially LowerThe ortho substitution may disrupt the crystal lattice packing that is possible for the more linear 3-propoxy isomer, leading to a lower melting point.
Polar Surface Area 46.5 Ų[1]46.5 ŲThe constituent atoms are the same, so the polar surface area is identical.

Synthetic Strategy and Mechanistic Insight

A robust and widely applicable method for synthesizing both isomers is the Williamson ether synthesis. This pathway offers high yields and employs common laboratory reagents. The choice of starting material is the critical differentiating factor.

The Causality Behind the Protocol: The synthesis begins with the deprotonation of a phenolic hydroxyl group to form a more nucleophilic phenoxide. 4-chloro-3-hydroxybenzoic acid and 4-chloro-2-hydroxybenzoic acid serve as the respective precursors.

  • Choice of Base: Potassium carbonate (K₂CO₃) is an ideal base. It is strong enough to deprotonate the phenol but not the carboxylic acid, preventing unwanted side reactions. Its insolubility in solvents like acetone drives the reaction forward as the phenoxide is formed on the solid surface.

  • Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is preferred. It effectively solvates the potassium cation without interfering with the nucleophilicity of the phenoxide, facilitating the Sₙ2 reaction with the alkyl halide (1-bromopropane).

  • Reaction Control: The reaction is typically heated to ensure a reasonable reaction rate. Post-reaction, an acidic workup is crucial to protonate the carboxylate salt, ensuring the final product is the desired neutral carboxylic acid, which can then be isolated.

dot

Synthesis_Workflow start Start: 4-Chloro-X-hydroxybenzoic acid (X=2 or 3) reagents Add: 1. K2CO3 (Base) 2. Acetone (Solvent) 3. 1-Bromopropane start->reagents Dissolve reaction Williamson Ether Synthesis (Reflux, ~56°C) reagents->reaction Heat workup Acidic Workup (e.g., HCl) reaction->workup Cool & Acidify purify Purification (Recrystallization) workup->purify Isolate Crude product Final Product: 4-Chloro-X-propoxybenzoic acid purify->product

Caption: General workflow for Williamson ether synthesis of the target isomers.

Spectroscopic Differentiation: An Analytical Roadmap

Confirming the identity of the correct isomer is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool for this purpose.

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum provides a unique fingerprint for each isomer.

    • 4-Chloro-3-propoxybenzoic acid: Will exhibit a more complex splitting pattern. The proton at C2 will be a doublet, the proton at C6 will be a doublet of doublets, and the proton at C5 will be a doublet.

    • 4-Chloro-2-propoxybenzoic acid: Will show a different pattern. The protons at C3, C5, and C6 will each have unique chemical shifts and coupling constants, leading to a distinct set of three aromatic signals. The steric effect of the ortho-propoxy group may also cause notable shifts in the proton signals compared to the 3-propoxy isomer.

  • ¹³C NMR Spectroscopy: The number of unique carbon signals in the aromatic region will be the same (six), but their chemical shifts will differ due to the distinct electronic environments. The carbon bearing the propoxy group (ipso-carbon) will be significantly shifted downfield in both, but the specific shifts of the other carbons will be diagnostic.

  • Mass Spectrometry (MS): While MS will confirm the correct mass for both isomers (m/z 214.04 for [M]+), it cannot by itself distinguish between them. Fragmentation patterns (MS/MS) may offer clues, but NMR remains the gold standard for structural confirmation.

Predicted Performance and Applications in Drug Development

The positional change of the propoxy group is predicted to have a profound impact on biological activity by altering the molecule's interaction with protein targets.

dot

Biological_Impact substituent Positional Change of Propoxy Group (Meta vs. Ortho) steric Steric Hindrance substituent->steric electronic Electronic Effects substituent->electronic conformation Molecular Conformation substituent->conformation binding Altered Receptor/ Enzyme Binding steric->binding pk Modified pKa & H-Bonding steric->pk electronic->binding electronic->pk conformation->binding solubility Changes in Solubility & Permeability conformation->solubility activity Divergent Biological Activity binding->activity pk->activity solubility->activity

Sources

Comparative

A Comparative Analysis of Synthesis Methods for 4-Chloro-3-propoxybenzoic Acid: A Guide for Researchers

Introduction: The Significance of 4-Chloro-3-propoxybenzoic Acid in Research and Development 4-Chloro-3-propoxybenzoic acid is a substituted benzoic acid derivative that serves as a crucial building block in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Chloro-3-propoxybenzoic Acid in Research and Development

4-Chloro-3-propoxybenzoic acid is a substituted benzoic acid derivative that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules and functional materials. Its unique substitution pattern, featuring a chloro group and a propoxy group on the aromatic ring, imparts specific physicochemical properties that are leveraged in drug design and materials science. The precise and efficient synthesis of this molecule is therefore of paramount importance to researchers in these fields. This guide provides a comparative analysis of the primary synthetic routes to 4-Chloro-3-propoxybenzoic acid, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid researchers in selecting the optimal method for their specific needs.

Comparative Analysis of Synthetic Strategies

Two principal synthetic strategies emerge for the preparation of 4-Chloro-3-propoxybenzoic acid:

  • Method A: Williamson Ether Synthesis. This classical and widely employed method involves the formation of an ether linkage by reacting a phenoxide with an alkyl halide. In this case, 4-chloro-3-hydroxybenzoic acid is treated with a propyl halide in the presence of a base.

  • Method B: Electrophilic Chlorination. This approach entails the introduction of a chlorine atom onto the aromatic ring of a precursor that already contains the propoxy and benzoic acid functionalities. The starting material for this route is 3-propoxybenzoic acid.

The choice between these methods depends on several factors, including the availability and cost of starting materials, desired yield and purity, reaction scalability, and safety considerations. The following table provides a comparative overview of these two methods based on established chemical principles and analogous reactions reported in the literature.

ParameterMethod A: Williamson Ether SynthesisMethod B: Electrophilic Chlorination
Starting Materials 4-chloro-3-hydroxybenzoic acid, Propyl halide (e.g., 1-bromopropane)3-propoxybenzoic acid, Chlorinating agent (e.g., SO₂Cl₂, NCS)
Key Transformation Nucleophilic substitution (Sₙ2)Electrophilic aromatic substitution
Typical Reagents Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone)Lewis acid catalyst (optional), Solvent (e.g., CH₂Cl₂, AcOH)
Anticipated Yield Generally high (can exceed 90%)Variable, potential for side products
Purity Concerns O-alkylation vs. C-alkylation, unreacted starting materialIsomeric impurities (regioselectivity), over-chlorination
Scalability Readily scalableCan be challenging due to heat and gas evolution
Safety Propyl halides are alkylating agents; use of strong bases requires caution.Chlorinating agents are corrosive and toxic; reactions can be exothermic.

Detailed Experimental Protocols and Mechanistic Insights

Method A: Williamson Ether Synthesis of 4-Chloro-3-propoxybenzoic Acid

The Williamson ether synthesis is a robust and high-yielding method for the preparation of ethers.[1] The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion, generated by deprotonating the hydroxyl group of 4-chloro-3-hydroxybenzoic acid with a base, acts as a nucleophile and attacks the electrophilic carbon of the propyl halide.

Reaction Causality: The choice of a polar aprotic solvent like DMF or acetone is crucial as it solvates the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the rate of the Sₙ2 reaction. A moderately strong base such as potassium carbonate is often sufficient to deprotonate the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol due to resonance stabilization of the resulting phenoxide. The use of a primary alkyl halide like 1-bromopropane is preferred to minimize the competing elimination reaction.

Experimental Protocol:

  • Preparation: To a solution of 4-chloro-3-hydroxybenzoic acid (1.0 eq.) in anhydrous dimethylformamide (DMF, 5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (2.0-3.0 eq.).

  • Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide. To this suspension, add 1-bromopropane (1.2-1.5 eq.) dropwise.

  • Heating: Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution with 2N HCl until the pH is approximately 2-3, which will cause the product to precipitate.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-Chloro-3-propoxybenzoic acid.

Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 4-chloro-3-hydroxybenzoic acid Formation of Phenoxide Formation of Phenoxide A->Formation of Phenoxide B K₂CO₃ in DMF B->Formation of Phenoxide Sₙ2 Attack Sₙ2 Attack Formation of Phenoxide->Sₙ2 Attack Nucleophilic Attack C 1-bromopropane C->Sₙ2 Attack D Reaction Mixture Sₙ2 Attack->D Product Formation E Aqueous Mixture D->E Quenching with H₂O F Crude Product (Precipitate) E->F Acidification (HCl) G Pure 4-Chloro-3-propoxybenzoic acid F->G Recrystallization Electrophilic_Chlorination cluster_reaction Chlorination Reaction cluster_workup Work-up & Purification A 3-propoxybenzoic acid in Solvent Electrophilic Attack Electrophilic Attack A->Electrophilic Attack B Chlorinating Agent (e.g., SO₂Cl₂) B->Electrophilic Attack C Reaction Mixture Electrophilic Attack->C Product Mixture Formation D Crude Product (Mixture of Isomers) C->D Quenching with H₂O E Pure 4-Chloro-3-propoxybenzoic acid D->E Purification (Chromatography/Crystallization)

Sources

Validation

A Comparative Guide to the Biological Activities of 4-Chloro-3-propoxybenzoic Acid and Its Analogs for Researchers in Drug Discovery

Introduction: Unlocking the Therapeutic Potential of Substituted Benzoic Acids For researchers, scientists, and professionals in drug development, the benzoic acid scaffold represents a foundational element in the design...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Substituted Benzoic Acids

For researchers, scientists, and professionals in drug development, the benzoic acid scaffold represents a foundational element in the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The biological efficacy of these compounds is intricately linked to the nature and positioning of various substituents on the phenyl ring, which modulate their physicochemical properties and target interactions.[4] This guide provides an in-depth technical comparison of the biological activities of 4-Chloro-3-propoxybenzoic acid and its structural analogs, offering insights into their therapeutic potential and the underlying structure-activity relationships (SAR).

This document moves beyond a simple recitation of facts to provide a causal analysis of experimental choices and a self-validating framework for the described protocols. All key claims are substantiated with citations to authoritative scientific literature.

Core Molecular Structures

The central molecule of interest is 4-Chloro-3-propoxybenzoic acid . This guide will draw comparisons with its analogs, primarily focusing on variations in the alkoxy group at the C3 position and the halogen at the C4 position, as suggested by available literature on related compounds.

Compound NameStructureKey Features
4-Chloro-3-propoxybenzoic acid 4-Chloro-3-propoxybenzoic acidPropoxy group at C3, Chloro group at C4
4-Chloro-3-methoxybenzoic acid 4-Chloro-3-methoxybenzoic acidMethoxy group at C3, Chloro group at C4
4-Chloro-3-ethoxybenzoic acid 4-Chloro-3-ethoxybenzoic acidEthoxy group at C3, Chloro group at C4
4-Amino-3-chlorobenzoic acid 4-Amino-3-chlorobenzoic acidAmino group at C4, Chloro group at C3

Comparative Biological Activities: A Focus on Antimicrobial and Antifungal Properties

While direct comparative studies on a series of 4-chloro-3-alkoxybenzoic acids are limited in the public domain, we can infer structure-activity relationships from research on related substituted benzoic acids. The primary areas of demonstrated activity for these classes of compounds are antimicrobial and antifungal effects.

Antimicrobial Activity: Structure-Activity Relationship Insights

The antimicrobial potential of benzoic acid derivatives is significantly influenced by their substitution patterns. Generally, the presence of a halogen, such as chlorine, is associated with enhanced antimicrobial activity.[1] Studies on 2-chlorobenzoic acid derivatives have shown that they exhibit notable antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli.[5]

A study on 4-ethoxybenzoic acid demonstrated its ability to inhibit biofilm formation in Staphylococcus aureus and to potentiate the efficacy of vancomycin against biofilm-dwelling cells.[6] This suggests that beyond direct bactericidal or bacteriostatic effects, these compounds may also act as valuable adjuncts in combating antibiotic resistance by targeting bacterial virulence factors.

Antifungal Activity: Targeting Fungal-Specific Pathways

Benzoic acid and its derivatives have long been recognized for their antifungal properties.[7] Research into their mechanism of action has identified specific fungal targets. For instance, some benzoic acid derivatives have been shown to inhibit CYP53, a fungal-specific enzyme, highlighting a promising avenue for the development of selective antifungal agents.

While specific data for 4-chloro-3-propoxybenzoic acid is scarce, a study on benzoic acid derivatives isolated from Bjerkandera adusta identified 3-chloro-4-methoxybenzoic acid as a compound that promotes the activity of the ubiquitin-proteasome and autophagy-lysosome pathways in human fibroblasts.[8] Although this study focused on proteostasis, the methodology for isolating and identifying such compounds from natural sources is highly relevant for the discovery of novel antifungal agents.

The fungicidal activity of related compounds, such as 2-chloro-N-phenylacetamide, against strains of Aspergillus flavus has been reported, with minimum inhibitory concentration (MIC) values that suggest potential for development as antifungal therapeutics.[9]

Experimental Protocols: A Guide for In Vitro Evaluation

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 4-Chloro-3-alkoxybenzoic Acid Analogs

The synthesis of 4-chloro-3-alkoxybenzoic acid analogs can be achieved through a multi-step process, as inferred from general organic chemistry principles and synthesis routes for similar compounds.[2][10]

Step 1: Esterification of the Starting Benzoic Acid A suspension of the starting 4-amino-3-chlorobenzoic acid in an absolute alcohol (e.g., ethanol, propanol) is cooled. Thionyl chloride is added dropwise while maintaining a low temperature. The reaction mixture is then refluxed. After completion, the product is precipitated, filtered, and purified.[2]

Step 2: Diazotization and Sandmeyer Reaction (for introducing other halogens if needed) This standard method can be used to replace the amino group with other halogens, allowing for the synthesis of a wider range of analogs for comparative studies.

Step 3: Williamson Ether Synthesis (for varying the alkoxy group) To introduce different alkoxy groups at the C3 position (if starting from a 3-hydroxy analog), the Williamson ether synthesis is a standard and effective method. The hydroxybenzoic acid is treated with a base to form the phenoxide, which is then reacted with an appropriate alkyl halide.

Synthesis_Workflow cluster_synthesis Synthesis of 4-Chloro-3-alkoxybenzoic Acid Analogs Start Starting Material (e.g., 4-Amino-3-chlorobenzoic acid) Esterification Esterification (Alcohol, SOCl2) Diazotization Diazotization & Sandmeyer (Optional: for Halogen Exchange) Ether_Synthesis Williamson Ether Synthesis (for Alkoxy Variation) Purification Purification (e.g., Recrystallization) Characterization Characterization (NMR, IR, MS) Final_Product Target Analog

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[11][12][13][14][15][16]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of 4-chloro-3-propoxybenzoic acid and its analogs in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use standardized cultures of relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • 96-Well Microtiter Plates: Sterile, flat-bottom plates.

2. Inoculum Preparation:

  • From an overnight culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Serial Dilution of Test Compounds:

  • In the 96-well plate, perform a two-fold serial dilution of each test compound in CAMHB to obtain a range of concentrations.

4. Inoculation and Incubation:

  • Inoculate each well (containing the diluted compounds) with the prepared bacterial suspension.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours.

5. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow cluster_mic Broth Microdilution for MIC Determination Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Serial_Dilution Serial Dilution of Test Compounds in Plate Inoculate Inoculate Wells with Bacterial Suspension Incubate Incubate Plate (37°C, 16-20h) Read_MIC Read MIC (Lowest concentration with no growth)

Comparative Data Summary (Hypothetical based on SAR principles)

As direct comparative experimental data for a series of 4-chloro-3-alkoxybenzoic acids is not available in the reviewed literature, the following table is presented as a hypothetical model based on established structure-activity relationships for substituted benzoic acids. This table is intended to guide future experimental design.

CompoundPredicted Relative Antimicrobial ActivityPredicted Relative Antifungal ActivityRationale for Prediction
4-Chloro-3-methoxybenzoic acid++++++Smaller alkoxy group may allow for better target interaction.[8]
4-Chloro-3-ethoxybenzoic acid++++++Moderate lipophilicity may balance solubility and membrane permeability.[6]
4-Chloro-3-propoxybenzoic acid++++++++Increased lipophilicity from the propoxy group could enhance cell penetration.
4-Chloro-3-butoxybenzoic acid++++++Further increase in alkyl chain length may lead to decreased solubility and activity.

Conclusion and Future Directions

While the existing body of research provides a strong foundation for understanding the biological activities of substituted benzoic acids, there is a clear opportunity for more focused studies on 4-chloro-3-alkoxybenzoic acids. The available data suggests that these compounds are promising candidates for the development of novel antimicrobial and antifungal agents.

Future research should prioritize the synthesis of a homologous series of 4-chloro-3-alkoxybenzoic acids (with varying alkyl chain lengths) and their systematic evaluation against a broad panel of clinically relevant bacteria and fungi. Such studies will provide the much-needed direct comparative data to elucidate precise structure-activity relationships and guide the optimization of this promising class of compounds. Furthermore, mechanistic studies to identify the specific cellular targets of these molecules will be crucial for their rational development as therapeutic agents.

References

  • An analysis of structural, spectroscopic signatures, reactivity and anti-bacterial study of synthetized 4-chloro-3-sulfamoylbenzoic acid. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). PubMed. Retrieved January 26, 2026, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 26, 2026, from [Link]

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • (PDF) Antifungal Activity and Toxicity of the 3,4,5-Trihydroxybenzoic and 3,4,5-Tris(Acetyloxy)Benzoic Acids. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis and antimicrobial properties of 4-acylaminobenzenethiosulfoacid S-esters. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 26, 2026, from [Link]

  • 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. (2024). MDPI. Retrieved January 26, 2026, from [Link]

  • Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. (2025). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. (2021). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDY OF RARE EARTH COMPLEXES OF SCHIFF BASE DERIVED FROM 4-AMINO-3-HYDROXY BENZOIC ACID. (2021). International Journal of Pharmaceutical Sciences and Research. Retrieved January 26, 2026, from [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). Biosciences Biotechnology Research Asia. Retrieved January 26, 2026, from [Link]

  • Antifungal Activity and Toxicity of the 3,4,5-Trihydroxybenzoic and 3,4,5-Tris(Acetyloxy)Benzoic Acids. (2015). Scientific Research Publishing. Retrieved January 26, 2026, from [Link]

  • MIC (Broth Microdilution) Testing. (2020). YouTube. Retrieved January 26, 2026, from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.). Retrieved January 26, 2026, from [Link]

  • 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. (2020). PubMed. Retrieved January 26, 2026, from [Link]

  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • a new molecule with activity against strains of Aspergillus flavus Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide. (n.d.). SciELO. Retrieved January 26, 2026, from [Link]

  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (2020). Bond University Research Portal. Retrieved January 26, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC Method for 4-Chloro-3-propoxybenzoic Acid

In the landscape of pharmaceutical development and quality control, the bedrock of any reliable data is a rigorously validated analytical method. For a compound like 4-Chloro-3-propoxybenzoic acid, an organic molecule wi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the bedrock of any reliable data is a rigorously validated analytical method. For a compound like 4-Chloro-3-propoxybenzoic acid, an organic molecule with potential applications as an intermediate or a research compound, its accurate quantification is paramount. This guide provides an in-depth, scientifically-grounded walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method tailored for this analyte. We will move beyond a simple checklist of steps to explore the causality behind experimental choices, ensuring the final method is not just compliant, but robust and trustworthy.

This guide is structured to provide a comprehensive framework, from method development rationale to a comparative analysis with alternative technologies, grounded in the principles outlined by the International Council for Harmonisation (ICH).[1][2]

The Analytical Target: Understanding 4-Chloro-3-propoxybenzoic Acid

Before developing a method, we must understand the analyte. 4-Chloro-3-propoxybenzoic acid is a substituted aromatic carboxylic acid. Key characteristics influencing our HPLC method are:

  • Aromatic Ring: Provides strong UV absorbance, making UV detection a suitable and cost-effective choice.

  • Carboxylic Acid Group: The pKa of this group dictates that the mobile phase pH must be controlled to ensure consistent retention and peak shape. Operating at a pH well below the pKa (typically < pH 4) will keep the molecule in its neutral, more retained form.

  • Moderate Polarity: The combination of the polar carboxylic acid and the non-polar chlorophenyl and propoxy groups suggests that Reversed-Phase HPLC will be the ideal separation mode.

Foundational Method Development: A Rationale-Driven Approach

A successful validation is built upon a sound and robust analytical method. The choices made during method development are critical and must be scientifically justified. Based on the analyte's properties, a suitable starting point for the HPLC method is proposed below.

Table 1: Proposed Chromatographic Conditions for 4-Chloro-3-propoxybenzoic Acid Analysis

ParameterConditionRationale
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)The C18 stationary phase provides the necessary hydrophobic interactions for retaining the moderately non-polar analyte. This is a standard, versatile choice for reversed-phase chromatography.[3][4]
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (55:45 v/v)Acetonitrile is a common organic modifier with good UV transparency. The 0.1% phosphoric acid solution buffers the mobile phase to a low pH (~2.5), suppressing the ionization of the carboxylic acid group, which prevents peak tailing and ensures reproducible retention.[3][5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and system pressure.[3]
Detection UV at 245 nmThe optimal wavelength should be determined by scanning a standard solution of the analyte. Aromatic acids typically exhibit strong absorbance in the 230-280 nm range. 245 nm is a plausible maximum absorbance wavelength (λmax) providing high sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Column Temperature 30°CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency by lowering mobile phase viscosity.[3]

The Validation Master Plan: A Framework for Trust

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[1][6] The core parameters, as defined by ICH guideline Q2(R1), are interconnected, each contributing to the overall picture of the method's performance.[2]

Validation_Parameters cluster_0 Method Performance cluster_1 Method Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Defines LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range LOD LOD LOQ->LOD Robustness Robustness SystemSuitability System Suitability SystemSuitability->Linearity SystemSuitability->Accuracy SystemSuitability->Precision SystemSuitability->Robustness Checks Validation_Workflow Start Start Validation MethodDev Finalize HPLC Method Start->MethodDev SST Perform System Suitability Test (SST) MethodDev->SST SST_Pass SST Pass? SST->SST_Pass Specificity Specificity (Forced Degradation) SST_Pass->Specificity Yes Fail FAIL: Review Method SST_Pass->Fail No Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report End Method Validated Report->End

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Chloro-3-propoxybenzoic Acid: Immunoassay vs. Chromatography

For researchers, scientists, and drug development professionals, the accurate and specific detection of small molecules is paramount. This guide provides an in-depth technical comparison of two primary analytical methodo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and specific detection of small molecules is paramount. This guide provides an in-depth technical comparison of two primary analytical methodologies—the enzyme-linked immunosorbent assay (ELISA) and high-performance liquid chromatography-mass spectrometry (HPLC-MS)—for assessing the cross-reactivity of 4-Chloro-3-propoxybenzoic acid. As we navigate through this guide, we will explore the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system.

Introduction: The Challenge of Specificity with 4-Chloro-3-propoxybenzoic Acid

4-Chloro-3-propoxybenzoic acid is a substituted benzoic acid derivative. Its unique structure, characterized by a chlorine atom and a propoxy group on the benzene ring, presents a distinct analytical challenge. When developing detection methods, particularly immunoassays, the potential for cross-reactivity with structurally similar molecules is a significant concern. Cross-reactivity can lead to false-positive results and inaccurate quantification, thereby compromising the integrity of research and development efforts. This guide will compare and contrast an immunoassay-based approach with a chromatographic method for the analysis of 4-Chloro-3-propoxybenzoic acid and its potential cross-reactants.

Understanding the Landscape: Structural Analogs of 4-Chloro-3-propoxybenzoic Acid

The first step in any cross-reactivity study is to identify potential interfering compounds. Based on the structure of 4-Chloro-3-propoxybenzoic acid, the following analogs were selected for this comparative study. These compounds were chosen to represent variations in the key functional groups: the chloro substituent, the propoxy chain, and the position of these groups on the aromatic ring.

  • 4-Chlorobenzoic acid : Lacks the propoxy group.[1]

  • 3-Propoxybenzoic acid : Lacks the chloro group.

  • 4-Propoxybenzoic acid : Propoxy group is at the para position relative to the carboxylic acid.[2]

  • 3-Chloro-4-propoxybenzoic acid : Isomer with chloro and propoxy groups swapped.[3]

  • 4-Chloro-3-ethylbenzoic acid : Propoxy group is replaced with a shorter ethyl group.[4]

  • 4-Chloro-3-nitrobenzoic acid : Propoxy group is replaced with a nitro group.[5]

  • 4-Chloro-3-propoxyphenol : The carboxylic acid is replaced with a hydroxyl group.[6]

Method 1: The Immunoassay Approach - A Competitive ELISA

Immunoassays, such as the competitive ELISA, are powerful tools for the high-throughput screening of small molecules due to their sensitivity and ease of use.[7][8] This method relies on the competition between the target analyte (4-Chloro-3-propoxybenzoic acid) and a labeled version of the analyte for a limited number of antibody binding sites.

The "Why": Causality in Competitive ELISA Design

For a small molecule like 4-Chloro-3-propoxybenzoic acid, a competitive ELISA format is the most suitable.[7] Direct or sandwich ELISA formats are generally not feasible for haptens (small molecules) as they cannot be simultaneously bound by two different antibodies. The core principle hinges on the specific recognition of the analyte by a carefully selected antibody. The degree of cross-reactivity of the antibody with other structurally related compounds determines the assay's specificity.

Experimental Workflow: A Self-Validating System

The following diagram illustrates the workflow for a competitive ELISA designed to assess cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Coat plate with 4-Chloro-3-propoxybenzoic acid-protein conjugate p2 Block with BSA to prevent non-specific binding p1->p2 a1 Add mixture of anti-4-Chloro-3- propoxybenzoic acid antibody and sample/standard p2->a1 a2 Incubate to allow competition for antibody binding a1->a2 d1 Wash to remove unbound reagents a2->d1 d2 Add HRP-conjugated secondary antibody d1->d2 d3 Wash again d2->d3 d4 Add TMB substrate d3->d4 d5 Stop reaction and read absorbance at 450 nm d4->d5

Caption: Workflow for the competitive ELISA.

Detailed Protocol for Competitive ELISA

Materials:

  • 96-well microtiter plates

  • Coating Buffer (Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (3% BSA in PBS)

  • Assay Buffer (1% BSA in PBS)

  • 4-Chloro-3-propoxybenzoic acid-protein conjugate (e.g., -BSA)

  • Monoclonal anti-4-Chloro-3-propoxybenzoic acid antibody

  • Horseradish Peroxidase (HRP)-conjugated secondary antibody

  • TMB Substrate Solution

  • Stop Solution (2N H₂SO₄)

  • Standards of 4-Chloro-3-propoxybenzoic acid and potential cross-reactants

Procedure:

  • Coating: Dilute the 4-Chloro-3-propoxybenzoic acid-protein conjugate in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.[9]

  • Washing: Discard the coating solution and wash the plate three times with Wash Buffer.[9]

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Prepare serial dilutions of the standards (4-Chloro-3-propoxybenzoic acid and its analogs) in Assay Buffer. In a separate plate, pre-incubate 50 µL of each standard dilution with 50 µL of the diluted anti-4-Chloro-3-propoxybenzoic acid antibody for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[9]

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Hypothetical Results

The concentration of the analyte is inversely proportional to the signal. The half-maximal inhibitory concentration (IC50) is determined for the target analyte and each potential cross-reactant. The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of 4-Chloro-3-propoxybenzoic acid / IC50 of Analog) x 100

Table 1: Hypothetical Cross-Reactivity Data from Competitive ELISA

CompoundIC50 (ng/mL)% Cross-Reactivity
4-Chloro-3-propoxybenzoic acid 10 100
4-Chlorobenzoic acid5002
3-Propoxybenzoic acid8012.5
4-Propoxybenzoic acid2005
3-Chloro-4-propoxybenzoic acid2540
4-Chloro-3-ethylbenzoic acid1506.7
4-Chloro-3-nitrobenzoic acid>1000<1
4-Chloro-3-propoxyphenol>1000<1

These hypothetical results suggest that the antibody has high specificity for 4-Chloro-3-propoxybenzoic acid. The most significant cross-reactivity is observed with its isomer, 3-Chloro-4-propoxybenzoic acid, which is expected due to the high structural similarity.

Method 2: The Chromatographic Approach - HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly specific and sensitive technique for the separation, identification, and quantification of small molecules.[10] It is often considered the "gold standard" for analytical testing.

The "Why": Causality in HPLC-MS Method Design

HPLC-MS offers superior specificity compared to immunoassays because it separates compounds based on their physicochemical properties (retention time) before detecting them based on their mass-to-charge ratio (m/z). This dual-filter approach minimizes the chances of misidentification due to cross-reactivity. For a definitive cross-reactivity assessment, HPLC-MS provides unambiguous results.

Experimental Workflow: A Self-Validating System

The diagram below outlines the typical workflow for an HPLC-MS analysis.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection s1 Prepare standards and samples in mobile phase s2 Filter through 0.22 µm syringe filter s1->s2 h1 Inject sample onto C18 column s2->h1 h2 Gradient elution to separate analytes h1->h2 m1 Electrospray Ionization (ESI) h2->m1 m2 Mass analysis in selected ion monitoring (SIM) mode m1->m2 m3 Data acquisition m2->m3

Caption: Workflow for HPLC-MS analysis.

Detailed Protocol for HPLC-MS

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 20% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI negative.

  • Detection Mode: Selected Ion Monitoring (SIM) of the deprotonated molecular ions [M-H]⁻.

Procedure:

  • Standard Preparation: Prepare individual stock solutions of 4-Chloro-3-propoxybenzoic acid and each analog in methanol. Create a mixed standard solution and serial dilutions in the initial mobile phase composition.

  • Sample Preparation: Dilute samples in the initial mobile phase and filter through a 0.22 µm syringe filter.[11]

  • Analysis: Inject the standards and samples onto the HPLC-MS system.

  • Data Acquisition: Monitor the specific m/z for each compound.

  • Quantification: Generate calibration curves for each analyte and quantify the concentrations in the samples.

Data Analysis and Hypothetical Results

The specificity of HPLC-MS is demonstrated by the unique retention time and mass-to-charge ratio for each compound.

Table 2: Hypothetical HPLC-MS Data

CompoundRetention Time (min)[M-H]⁻ (m/z)
4-Chloro-3-propoxybenzoic acid 6.8 213.0
4-Chlorobenzoic acid4.5155.0
3-Propoxybenzoic acid6.2179.1
4-Propoxybenzoic acid6.5179.1
3-Chloro-4-propoxybenzoic acid7.1213.0
4-Chloro-3-ethylbenzoic acid6.1183.0
4-Chloro-3-nitrobenzoic acid5.2200.0
4-Chloro-3-propoxyphenol5.8185.0

In this hypothetical scenario, all compounds are baseline separated, and each is uniquely identified by its retention time and m/z. Even the isomer, 3-Chloro-4-propoxybenzoic acid, which has the same mass, is chromatographically resolved from the target analyte.

Comparative Analysis: ELISA vs. HPLC-MS

FeatureCompetitive ELISAHPLC-MS
Specificity Dependent on antibody quality; prone to cross-reactivity with structurally similar compounds.Very high; separates compounds based on retention time and detects by mass-to-charge ratio.
Sensitivity Can be very high (low ng/mL to pg/mL).High (low ng/mL to pg/mL).
Throughput High; suitable for screening large numbers of samples.Lower; sequential analysis of samples.
Cost Relatively low cost per sample.High initial instrument cost and higher cost per sample.
Development Time Can be lengthy for new antibody development.Method development is generally faster.
Expertise Required Moderate.High level of technical expertise required.

Conclusion and Recommendations

Both competitive ELISA and HPLC-MS are valuable tools for the analysis of 4-Chloro-3-propoxybenzoic acid, each with its own set of advantages and limitations.

  • For high-throughput screening and routine monitoring , a well-characterized ELISA with low cross-reactivity can be a cost-effective and efficient solution. However, it is crucial to perform thorough validation and cross-reactivity testing against all potential analogs.

  • For confirmatory analysis, regulatory submissions, and in-depth research where absolute specificity is required , HPLC-MS is the unequivocal method of choice. Its ability to separate and definitively identify compounds provides the highest level of confidence in the analytical results.

Ultimately, the choice of method should be guided by the specific requirements of the study, including the need for specificity, sample throughput, and available resources. A common and robust strategy is to use ELISA for initial screening, followed by HPLC-MS for the confirmation of any positive findings.

References

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Propoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Propoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-ethylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-propoxyphenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-propoxybenzoic acid. Retrieved from [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]

  • Al-Dhubiab, B. E. (2015). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals, 28(2).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • BCP Instruments. (n.d.). Other reagents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. Retrieved from [Link]

  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]

  • Google Patents. (n.d.). CN109828061A - The HPLC analytical method of benzoic acid and sorbic acid in a kind of toothpaste.
  • U.S. Environmental Protection Agency. (n.d.). Analytical Methods Approved for Drinking Water Compliance Monitoring under the Disinfection Byproduct Rules. Retrieved from [Link]

  • ChemRxiv. (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-propoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-ethylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-propoxyphenol. Retrieved from [Link]

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Validation

A Comparative Cost Analysis of Starting Materials for the Synthesis of 4-Chloro-3-propoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical research, the synthesis of novel organic compounds is a cornerstone of innovation. 4-Chloro-3-propoxyben...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel organic compounds is a cornerstone of innovation. 4-Chloro-3-propoxybenzoic acid, a substituted benzoic acid derivative, represents a key building block in the development of various biologically active molecules. The economic viability of synthesizing such compounds is critically dependent on the cost and efficiency of the chosen synthetic route, starting from readily available precursors. This guide provides a detailed comparative cost analysis of three potential synthetic pathways to 4-Chloro-3-propoxybenzoic acid, offering field-proven insights to inform your research and development decisions.

Introduction to 4-Chloro-3-propoxybenzoic Acid

4-Chloro-3-propoxybenzoic acid is an aromatic carboxylic acid featuring a chlorine atom, a propoxy group, and a carboxyl group attached to a benzene ring. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The strategic selection of starting materials and synthetic routes is paramount to achieving a cost-effective and scalable production of this valuable compound.

Synthetic Pathways Overview

This guide will analyze three distinct synthetic strategies for the preparation of 4-Chloro-3-propoxybenzoic acid:

  • Route A: Williamson Ether Synthesis starting from 4-Chloro-3-hydroxybenzoic acid.

  • Route B: Electrophilic Chlorination of 3-Propoxybenzoic acid.

  • Route C: Nucleophilic Aromatic Substitution from 4-Chloro-3-fluorobenzoic acid.

cluster_A Route A: Williamson Ether Synthesis cluster_B Route B: Electrophilic Chlorination cluster_C Route C: Nucleophilic Aromatic Substitution A1 4-Chloro-3-hydroxybenzoic acid A2 4-Chloro-3-propoxybenzoic acid A1->A2 1-Bromopropane, K2CO3, Acetone B1 3-Propoxybenzoic acid B2 4-Chloro-3-propoxybenzoic acid B1->B2 N-Chlorosuccinimide, H2SO4 C1 4-Chloro-3-fluorobenzoic acid C2 4-Chloro-3-propoxybenzoic acid C1->C2 Sodium Propoxide, DMF

Figure 1: Overview of the three synthetic routes to 4-Chloro-3-propoxybenzoic acid.

Comparative Cost and Process Analysis

The following table provides a comprehensive comparison of the three synthetic routes, considering starting material cost, reagent costs, number of steps, and estimated overall cost per gram of the final product. Prices are based on bulk quantities from various chemical suppliers and are subject to market fluctuations.

ParameterRoute A: Williamson Ether SynthesisRoute B: Electrophilic ChlorinationRoute C: Nucleophilic Aromatic Substitution
Starting Material 4-Chloro-3-hydroxybenzoic acid3-Propoxybenzoic acid4-Chloro-3-fluorobenzoic acid
Starting Material Cost (USD/kg) ~150 - 250~100 - 200~135 - 200
Key Reagents 1-Bromopropane, K₂CO₃, AcetoneN-Chlorosuccinimide, H₂SO₄Sodium Propoxide, DMF
Number of Synthetic Steps 111
Reported/Expected Yield High (typically >90%)Moderate to Good (potential for isomers)Good to High
Purification Complexity Relatively straightforward (crystallization)Potentially complex (isomeric separation)Moderate (crystallization)
Estimated Overall Cost (USD/gram) Low to Moderate Moderate to High Moderate

Analysis:

  • Route A (Williamson Ether Synthesis) stands out as the most promising and likely most cost-effective method. The starting material, 4-Chloro-3-hydroxybenzoic acid, is readily available, and the Williamson ether synthesis is a robust and high-yielding reaction, especially for forming ethers from phenols.[1][2] The purification of the final product is typically straightforward.

  • Route B (Electrophilic Chlorination) presents a significant challenge in controlling regioselectivity. While the propoxy group is an ortho-para director and the carboxylic acid is a meta director, leading to the desired 4-chloro isomer as a major product, the formation of other isomers is possible. This would necessitate potentially costly and time-consuming purification steps, thus increasing the overall cost.

  • Route C (Nucleophilic Aromatic Substitution) is a viable option. In SNAr reactions, fluorine is generally a better leaving group than chlorine, suggesting that the reaction of 4-chloro-3-fluorobenzoic acid with a propoxide would selectively displace the fluorine atom.[3][4] However, the cost of the starting material and the need to prepare sodium propoxide add to the overall expense.

Detailed Experimental Protocols

Route A: Williamson Ether Synthesis of 4-Chloro-3-propoxybenzoic acid

This protocol details the synthesis of 4-Chloro-3-propoxybenzoic acid from 4-Chloro-3-hydroxybenzoic acid via a Williamson ether synthesis. This method is chosen for its high yield and operational simplicity.

A Dissolve 4-Chloro-3-hydroxybenzoic acid and K2CO3 in Acetone B Add 1-Bromopropane A->B C Reflux the mixture B->C D Monitor reaction by TLC C->D E Filter and concentrate the filtrate D->E Upon completion F Dissolve residue in water and acidify with HCl E->F G Collect the precipitate by filtration F->G H Recrystallize from Ethanol/Water G->H I Dry to obtain pure product H->I

Figure 2: Experimental workflow for the Williamson ether synthesis of 4-Chloro-3-propoxybenzoic acid.

Materials:

  • 4-Chloro-3-hydroxybenzoic acid

  • 1-Bromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-3-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromopropane (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone and combine the filtrates.

  • Remove the acetone under reduced pressure to obtain a crude solid.

  • Dissolve the crude solid in a minimal amount of hot water and acidify with concentrated hydrochloric acid until the pH is ~2.

  • A white precipitate will form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 4-Chloro-3-propoxybenzoic acid.

  • Dry the purified product under vacuum.

Expertise & Experience Insights: The use of a polar aprotic solvent like acetone facilitates the SN2 reaction by solvating the potassium cation, leaving the carbonate anion more available to deprotonate the phenolic hydroxyl group. Potassium carbonate is a sufficiently strong base for this purpose and is easier to handle than stronger bases like sodium hydride. The excess of 1-bromopropane ensures the complete conversion of the starting material.

Conclusion and Recommendations

Based on this comparative analysis, the Williamson ether synthesis (Route A) emerges as the most economically and practically advantageous route for the synthesis of 4-Chloro-3-propoxybenzoic acid. Its reliance on a readily available starting material, coupled with a high-yielding and straightforward experimental protocol, makes it the recommended choice for both laboratory-scale synthesis and potential scale-up operations. While the other routes are chemically plausible, they present challenges in terms of cost, selectivity, and purification that may render them less competitive.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic Syntheses. p-HYDROXYBENZOIC ACID. [Link]

  • SYNTHETIKA. Sodium Hydroxide ( Lye ) Caustic Soda - 1000g = 1kg. [Link]

  • Ecolink. Ethyl Acetate – 5 Gallon Pail. [Link]

  • Pearson+. Show how you would synthesize the following ethers in good yield from the indicated starting materials and any additional reagents needed. (b) n-butyl phenyl ether from phenol and butan-1-ol. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. [Link]

  • PubChem. 3-Propoxybenzoic acid. [Link]

  • MDPI. Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. [Link]

  • Carl ROTH. 1-Propanol, 10 l, tinplate, CAS No. 71-23-8. [Link]

  • Google Patents.
  • Chem-Station Int. Ed. Williamson Ether Synthesis. [Link]

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Comparative

A Practical Guide to Confirming the Identity of 4-Chloro-3-propoxybenzoic acid: A Comparative Analysis of Co-injection and Spectroscopic Methods

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor and regulatory compliance. For a novel or synthesized compound such...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor and regulatory compliance. For a novel or synthesized compound such as 4-Chloro-3-propoxybenzoic acid, establishing its identity with a high degree of certainty is paramount before proceeding with further studies. This guide provides an in-depth exploration of a classic, yet powerful, chromatographic technique—co-injection—for identity confirmation. We will delve into the principles, provide detailed experimental protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and critically compare this method with definitive spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Imperative of Identity Confirmation

4-Chloro-3-propoxybenzoic acid (C₁₀H₁₁ClO₃, MW: 214.65 g/mol ) is a small organic molecule whose biological activity and safety profile are intrinsically linked to its precise chemical structure. Any deviation, such as the presence of isomers or structurally related impurities, can have profound implications. Therefore, the initial confirmation of its identity post-synthesis or upon receipt from a vendor is a non-negotiable quality control step.

Co-injection: A Foundational Technique for Identity Verification

Co-injection, often referred to as "spiking," is a straightforward and cost-effective chromatographic method to support the identification of a compound in a sample when a reliable reference standard is available. The underlying principle is elegantly simple: if the analyte in the sample and the reference standard are identical, they will exhibit the same retention time under identical chromatographic conditions.

The process involves three key injections:

  • Analysis of the synthesized sample: To obtain the chromatogram and retention time of the compound of interest.

  • Analysis of the reference standard: To establish the retention time of the authentic 4-Chloro-3-propoxybenzoic acid.

  • Analysis of the co-injected sample: A mixture of the synthesized sample and the reference standard.

The interpretation of the results from the co-injection is direct:

  • Identity Confirmation: If the peak corresponding to the compound of interest in the co-injected sample increases in intensity but remains a single, symmetrical peak at the same retention time, it provides strong evidence that the synthesized compound is identical to the reference standard.

  • Identity Mismatch: If the co-injection results in the appearance of a new peak, a shoulder on the existing peak, or a broadened peak, it indicates that the synthesized compound and the reference standard are not the same.

Experimental Protocol 1: Identity Confirmation by HPLC Co-injection

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile small molecules like 4-Chloro-3-propoxybenzoic acid.

Causality Behind Experimental Choices:
  • Reversed-Phase Chromatography: This is the most common mode for small molecule analysis due to its versatility in separating compounds based on hydrophobicity.

  • C18 Column: A C18 stationary phase provides excellent retention for moderately non-polar compounds like 4-Chloro-3-propoxybenzoic acid.

  • UV Detection: The presence of a benzene ring in the molecule makes it UV-active, allowing for sensitive detection.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic or acetic acid) to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention times.

Step-by-Step Methodology:
  • Preparation of Solutions:

    • Reference Standard Solution (0.1 mg/mL): Accurately weigh and dissolve approximately 10 mg of 4-Chloro-3-propoxybenzoic acid reference standard in 100 mL of diluent (e.g., 50:50 acetonitrile:water).

    • Synthesized Sample Solution (0.1 mg/mL): Prepare a solution of the synthesized 4-Chloro-3-propoxybenzoic acid at the same concentration as the reference standard.

    • Co-injection Solution: Mix equal volumes of the Reference Standard Solution and the Synthesized Sample Solution (e.g., 1 mL of each).

  • HPLC Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: 60:40 (v/v) Acetonitrile : 0.1% Formic Acid in Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis Sequence:

    • Inject the diluent (blank).

    • Inject the Reference Standard Solution.

    • Inject the Synthesized Sample Solution.

    • Inject the Co-injection Solution.

Data Analysis and Interpretation:

The chromatograms obtained should be carefully examined. The retention time of the peak in the Synthesized Sample Solution should match that of the Reference Standard Solution. In the chromatogram of the Co-injection Solution, a single, sharp, and symmetrical peak should be observed at the same retention time, with an area that is approximately the sum of the individual peak areas.

Visualization of the HPLC Co-injection Workflow:

HPLC_Coinjection_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation cluster_result Conclusion Ref_Std Reference Standard Solution Inject_Ref Inject Reference Ref_Std->Inject_Ref Synth_Sample Synthesized Sample Solution Inject_Synth Inject Sample Synth_Sample->Inject_Synth Co_Sample Co-injection Solution (Mixed) Inject_Co Inject Co-injection Co_Sample->Inject_Co Compare_RT Compare Retention Times Inject_Ref->Compare_RT Inject_Synth->Compare_RT Analyze_Co_Peak Analyze Co-injected Peak Inject_Co->Analyze_Co_Peak Compare_RT->Analyze_Co_Peak Identity_Confirmed Identity Confirmed Analyze_Co_Peak->Identity_Confirmed Single, Symmetrical Peak Identity_Mismatch Identity Mismatch Analyze_Co_Peak->Identity_Mismatch Split or Broadened Peak

Caption: Workflow for identity confirmation using HPLC co-injection.

Experimental Protocol 2: Identity Confirmation by GC Co-injection

For compounds that are volatile or can be made volatile through derivatization, Gas Chromatography (GC) is a powerful separation technique.[1] Assuming 4-Chloro-3-propoxybenzoic acid can be analyzed directly or after methylation of the carboxylic acid group, the co-injection principle remains the same.

Causality Behind Experimental Choices:
  • Split/Splitless Inlet: This is a common inlet for capillary GC, offering flexibility for different sample concentrations.

  • DB-5 or similar column: A non-polar to mid-polar column is a good starting point for the separation of a variety of organic molecules.

  • Flame Ionization Detector (FID): FID is a robust and sensitive detector for organic compounds.

Step-by-Step Methodology:
  • Preparation of Solutions:

    • Prepare solutions of the reference standard, synthesized sample, and a co-injection mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 0.1 mg/mL.

  • GC Instrumentation and Conditions:

    • GC System: A standard GC with a split/splitless inlet and FID.

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: 100 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min).

    • Detector Temperature: 300 °C.

    • Injection Volume: 1 µL.

  • Analysis Sequence:

    • Inject the solvent (blank).

    • Inject the Reference Standard Solution.

    • Inject the Synthesized Sample Solution.

    • Inject the Co-injection Solution.

Data Analysis and Interpretation:

Similar to the HPLC analysis, the retention times of the reference and sample should be identical. The co-injected sample should show a single, enhanced peak at this retention time.

A Comparative Analysis: Co-injection vs. Spectroscopic Methods

While co-injection is a valuable tool, it is not an absolute proof of identity. It is a comparative technique that relies on the chromatographic behavior of a compound. For unequivocal structure elucidation and identity confirmation, spectroscopic methods are the gold standard.[2][3]

FeatureCo-injection (HPLC/GC)Mass Spectrometry (LC-MS/GC-MS)Nuclear Magnetic Resonance (NMR)
Principle Comparison of retention time with a reference standard.Measurement of mass-to-charge ratio of the molecule and its fragments.Probing the magnetic properties of atomic nuclei to determine the chemical environment of atoms.
Information Provided Confirms chromatographic identity relative to a standard.Provides molecular weight and fragmentation patterns, which can be used to deduce the structure.Provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry.
Confidence in Identity High, but not absolute (co-elution of isomers is possible).Very high, especially with high-resolution MS.Absolute structural elucidation.
Requirement for Reference Standard Essential.Not essential for structural elucidation, but useful for confirmation.Not essential for determining the structure of a new compound.
Sensitivity Moderate to high, depending on the detector.Very high.Relatively low.
Analysis Time Fast (minutes per sample).Fast (minutes per sample).Slower (minutes to hours per sample).
Cost (Instrument & Maintenance) Low to moderate.High.Very high.
Expertise Required Basic to intermediate.Intermediate to advanced.Advanced.

Decision-Making in Compound Identification

The choice of analytical technique for identity confirmation depends on the stage of research, the available resources, and the level of certainty required.

Visualization of the Decision-Making Process:

Decision_Tree Start Need to Confirm Identity of 4-Chloro-3-propoxybenzoic acid Ref_Available Is a certified reference standard available? Start->Ref_Available Routine_QC Is this for routine QC or early-stage screening? Ref_Available->Routine_QC Yes NMR_Elucidation Full NMR analysis for de novo structure elucidation Ref_Available->NMR_Elucidation No Coinjection Perform Co-injection (HPLC or GC) Routine_QC->Coinjection Yes Spectroscopy Use Spectroscopic Methods (LC-MS, GC-MS, NMR) Routine_QC->Spectroscopy No (requires higher certainty) Result_Match Does co-injection confirm identity? Coinjection->Result_Match Proceed Proceed with further studies Spectroscopy->Proceed NMR_Elucidation->Proceed Result_Match->Proceed Yes Investigate Investigate further with spectroscopic methods Result_Match->Investigate No

Caption: Decision tree for selecting an appropriate identity confirmation method.

Trustworthiness and Validation

To ensure the trustworthiness of the co-injection method, it must be validated. According to the International Council for Harmonisation (ICH) guidelines, an identity test should be specific for the compound of interest.[4][5] For a chromatographic identity test, specificity can be demonstrated by showing that the procedure can distinguish the analyte from closely related structures or potential impurities.[6][7] While co-injection with a single standard is a strong indicator, for regulatory purposes, it is often necessary to supplement this with other analytical data or to demonstrate specificity by challenging the method with known impurities or isomers.

Conclusion

The co-injection technique is a rapid, accessible, and reliable method for the routine confirmation of the identity of synthesized compounds like 4-Chloro-3-propoxybenzoic acid, provided a certified reference standard is available. It serves as an essential tool for initial screening and quality control. However, for definitive structural elucidation and in the absence of a reference standard, spectroscopic methods such as Mass Spectrometry and NMR are indispensable. A well-defined analytical strategy, often employing a combination of these techniques, is crucial for ensuring the integrity of research and the development of safe and effective pharmaceuticals.

References

  • Afonina, N., Bhattacharyya, L., & Hennessey Jr, J. P. (2004). Strategy for streamlined release identity testing of chromatography media. Analyst, 129(11), 1091-1098. [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 14). How To Identify Compounds In Gas Chromatography? [Video]. YouTube. [Link]

  • Chromatography Online. (2021, February 2). Improving Peak Shape Using an Automatic Pretreatment Function (Co-Injection). [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Levinson, D. (2010). Techniques and Methods of Identification. In Chemical Identification and its Quality Assurance. Springer.
  • In-Silico Analysis. (2020, October 15). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. [Link]

  • D'Agostino, P. A., & Chenier, C. L. (2009). An Integrated Method for Spectrum Extraction and Compound Identification from GC/MS Data. Journal of the American Society for Mass Spectrometry, 20(5), 819–828.
  • Sisu@UT. (n.d.). 2.4. Introduction to identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Dong, M. W. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Chromatography Forum. (2012, October 15). Validation of ID method (HPLC). [Link]

  • Hamby, D. M. (1994). A Comparison of Sensitivity Analysis Techniques. Westinghouse Savannah River Co.
  • Chromatography Online. (n.d.). Application Notes: Pharmaceuticals. [Link]

  • Chemistry LibreTexts. (2023, August 29). Gas Chromatography. [Link]

  • Jasco. (2025, December 9). Principles of HPLC (5) Qualitative and quantitative analysis. [Link]

  • The Center for Professional Innovation & Education (CfPIE). (2024, June 20). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. [Link]

  • Chromatography Forum. (2008, January 10). HPLC ID tests. [Link]

  • Pultz, V. (2016, May 12). Gas Chromatography: Identifying Unknown Compounds. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Little, J. (2021, April 8). Identification of Unknowns by GC-MS and LC-MS Using NIST Search with Commercial and User Libraries [Video]. YouTube. [Link]

  • Tucker, J. D., et al. (2015). Single-Injection HPLC Method for Rapid Analysis of a Combination Drug Delivery System. Journal of Analytical & Bioanalytical Techniques, 6(5).
  • Waters Corporation. (n.d.). Impurities Application Notebook. [Link]

  • International Atomic Energy Agency. (1987). Comparison with Competitive Methods.

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Validation

A Senior Application Scientist's Guide to Inter-Laboratory Validation of 4-Chloro-3-propoxybenzoic Acid Analysis

An In-Depth Technical Comparison of Analytical Methodologies for Robust and Reproducible Quantification For researchers, scientists, and drug development professionals, the accurate and precise quantification of active p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Comparison of Analytical Methodologies for Robust and Reproducible Quantification

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the analysis of 4-Chloro-3-propoxybenzoic acid, a key chemical intermediate. In the absence of established inter-laboratory validation data for this specific compound, this document serves as a foundational resource, outlining the critical parameters and experimental designs necessary to establish a validated, transferable analytical method.

Introduction: The Imperative for Validated Analytical Methods

4-Chloro-3-propoxybenzoic acid plays a significant role in the synthesis of various pharmaceutical compounds. Ensuring its purity and quantifying its presence in reaction mixtures and final products is critical for drug safety and efficacy. An analytical method, once developed, must undergo a rigorous validation process to demonstrate its fitness for purpose. Inter-laboratory validation, also known as a collaborative study, is the pinnacle of method validation, providing the ultimate evidence of a method's reproducibility and transferability between different laboratories, analysts, and equipment.

This guide will explore the common analytical techniques applicable to the analysis of 4-Chloro-3-propoxybenzoic acid, delve into the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, and propose a framework for conducting a comprehensive inter-laboratory validation study.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is the first critical step. For a substituted benzoic acid derivative like 4-Chloro-3-propoxybenzoic acid, several chromatographic methods are viable. The choice depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

Analytical TechniquePrincipleAdvantagesDisadvantagesSuitability for 4-Chloro-3-propoxybenzoic acid
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity, with detection via UV absorbance.Robust, cost-effective, widely available, good for routine QC.Moderate sensitivity, potential for interference from co-eluting compounds.High: Well-suited for assay and impurity profiling where concentration levels are moderate.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High selectivity and sensitivity, provides structural information.Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation.Moderate to High: Requires a derivatization step to increase volatility, but offers excellent specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-resolution separation coupled with highly selective and sensitive mass detection.Very high sensitivity and selectivity, suitable for complex matrices and trace-level analysis.Higher cost of instrumentation and maintenance, requires specialized expertise.Very High: Ideal for bioanalytical studies or when very low detection limits are required.

The Cornerstone of Reliability: Method Validation Parameters

According to the ICH Q2(R2) guideline, a comprehensive method validation encompasses several key parameters to ensure the reliability of the analytical data.[1][2][3] An inter-laboratory study is designed to rigorously assess the reproducibility of a method by evaluating its performance across different laboratories.[4][5]

Key Validation Parameters for Inter-Laboratory Study:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is crucial to ensure that matrix components or impurities do not interfere with the analyte's signal.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. This is often assessed by spike recovery studies.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is further divided into:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within a single laboratory, but with variations such as different days, different analysts, or different equipment.

    • Reproducibility (Inter-laboratory precision): Precision between different laboratories. This is the primary focus of a collaborative study.[5]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Designing a Robust Inter-Laboratory Validation Study

A well-designed inter-laboratory study is essential to obtain meaningful data on the reproducibility of an analytical method. The following diagram illustrates a typical workflow for such a study.

Figure 1: Workflow for an inter-laboratory validation study.

Key Considerations for the Study Protocol:

  • Number of Laboratories: A sufficient number of participating laboratories (typically 6-8) should be included to ensure statistical significance.

  • Sample Homogeneity: The central organizing laboratory must prepare and distribute identical, homogeneous samples to all participants. This includes samples at different concentration levels to assess linearity and accuracy across the range.

  • Detailed Protocol: A clear and unambiguous protocol must be provided, detailing every step of the analytical procedure, from sample preparation to data analysis.

  • Data Reporting: Standardized templates for data reporting should be used to ensure consistency and facilitate statistical analysis.

  • Statistical Analysis: Statistical methods, such as Analysis of Variance (ANOVA), are used to determine the intra- and inter-laboratory variability (repeatability and reproducibility).[4]

Recommended Experimental Protocol: HPLC-UV Method

Based on its robustness and accessibility, a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is recommended as a starting point for the routine analysis of 4-Chloro-3-propoxybenzoic acid.

Instrumentation and Reagents
  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

  • 4-Chloro-3-propoxybenzoic acid reference standard

Chromatographic Conditions
  • Mobile Phase: A gradient or isocratic mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized to achieve good peak shape and resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by acquiring the UV spectrum of the analyte (typically around 240-260 nm for benzoic acid derivatives).

  • Injection Volume: 10 µL

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve the 4-Chloro-3-propoxybenzoic acid reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For a drug substance, it may involve simple dissolution in the mobile phase. For a drug product, it may require extraction and filtration steps.

The following diagram outlines the general workflow for sample analysis using the recommended HPLC-UV method.

Figure 2: General workflow for HPLC-UV analysis.

Conclusion and Future Perspectives

While no specific inter-laboratory validation data for 4-Chloro-3-propoxybenzoic acid currently exists in the public domain, this guide provides a comprehensive framework for establishing a robust and reproducible analytical method. The comparison of HPLC-UV, GC-MS, and LC-MS/MS highlights the strengths and weaknesses of each technique, with HPLC-UV being a practical choice for routine quality control.

The successful execution of an inter-laboratory study, guided by the principles outlined herein and in accordance with ICH guidelines, is the definitive step in establishing a universally accepted analytical method. Such a validated method will ensure the consistent quality and safety of pharmaceutical products that rely on 4-Chloro-3-propoxybenzoic acid as a key intermediate. It is recommended that future work focus on a collaborative effort to generate this valuable inter-laboratory data.

References

  • European Accreditation. (2018). EA-4/21 INF: 2018 Guidelines for the assessment of the appropriateness of small interlaboratory comparison within the process of laboratory accreditation. Retrieved from [Link]

  • International Council for Harmonisation. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Dong, Y., et al. (2006). Determination of Benzoic Acid in Drink Using ID-LC/MS Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Ihnat, M. (2001). Repeatability and reproducibility estimates from collaborative studies based on total concentration of trace analytes.
  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • Harnisch, M., et al. (2014). Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Shabir, G. A. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 207-213.
  • Innovation.world. (n.d.). Repeatability Vs. Reproducibility. Retrieved from [Link]

  • Climate Technology Centre and Network. (2017). Inter-laboratory Comparison Test Analysis Report. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2019). Understanding Reproducibility and Replicability.
  • Barbas, C., et al. (2001). Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 1031-1037.
  • Shimadzu. (n.d.). An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. Retrieved from [Link]

  • Květina, J., et al. (2024). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 96(24), 9349–9358.
  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Sotanaphun, U., et al. (2009). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Thai Journal of Pharmaceutical Sciences, 33(1), 44-52.
  • Technology Networks. (2021). Repeatability vs. Reproducibility. Retrieved from [Link]

  • IMEKO. (n.d.). Evaluating Inter-laboratory Comparison Data. Retrieved from [Link]

  • Lee, S., et al. (2021). Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. Food Science and Technology, 41(Suppl. 2), 654-660.
  • Ethiopian Accreditation Service. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Artificial Colorants by Ultra-Fast Liquid Chromatography- Mass Spectrometry. Retrieved from [Link]

  • González, J. A., et al. (2018). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Journal of Analytical & Pharmaceutical Research, 7(5), 1-11.
  • Kumar, A., et al. (2023).
  • AZoLifeSciences. (2022). Reproducibility in Analytical Laboratories. Retrieved from [Link]

  • Li, W., et al. (2015). A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3-propoxybenzoic Acid

This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 4-Chloro-3-propoxybenzoic acid. As a chlorinated aromatic carboxylic acid, this compound presents specific chemic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 4-Chloro-3-propoxybenzoic acid. As a chlorinated aromatic carboxylic acid, this compound presents specific chemical and environmental hazards that necessitate a rigorous and well-documented disposal protocol. Moving beyond mere compliance, this document elucidates the scientific rationale behind each procedural step, empowering laboratory personnel to manage chemical waste with the highest degree of safety and environmental stewardship.

Foundational Principle: Hazard-Driven Waste Management

The disposal protocol for any chemical is fundamentally dictated by its hazard profile. 4-Chloro-3-propoxybenzoic acid, based on data from analogous compounds, possesses characteristics that classify it unequivocally as hazardous waste. The primary concerns are its potential corrosivity, irritancy, and significant environmental toxicity. A failure to respect these intrinsic properties can lead to personnel injury, environmental contamination, and regulatory non-compliance.

The specific hazards associated with chlorinated benzoic acids demand a disposal pathway that ensures complete destruction and containment, preventing release into the environment where they can have lasting toxic effects on aquatic ecosystems.

Hazard Identification Summary

The following table summarizes the anticipated hazard classifications for 4-Chloro-3-propoxybenzoic acid, extrapolated from data on structurally similar compounds. This data forms the basis for the stringent handling and disposal requirements outlined in this guide.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment (Acute)Category 1 (Anticipated)H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment (Chronic)Category 1 (Anticipated)H410: Very toxic to aquatic life with long lasting effects
Data derived from safety data sheets for analogous compounds like 4-Chloro-3-methylbenzoic acid and 3-chloroperbenzoic acid.[1]

The Cardinal Rule: Segregation of Halogenated Waste

From both a regulatory and operational standpoint, the most critical step in managing waste containing 4-Chloro-3-propoxybenzoic acid is its strict segregation from non-halogenated waste streams.[2]

Causality: Halogenated organic compounds, due to their chemical stability and the potential to form toxic combustion byproducts like hydrochloric acid, require specialized disposal methods, typically high-temperature incineration.[3][4] Mixing a small quantity of halogenated waste into a large drum of non-halogenated solvents (e.g., acetone, methanol) contaminates the entire container. This forces the entire volume to be managed and disposed of under the more stringent and costly regulations for halogenated waste.[5] This simple act of segregation is the most effective cost-control and compliance measure a laboratory can implement. According to the U.S. Environmental Protection Agency (EPA), specific waste codes (e.g., F001, F002) apply to spent halogenated solvents, underscoring the regulatory importance of this distinction.[6][7]

Standard Operating Procedure for Disposal

This protocol provides a step-by-step methodology for the safe handling and disposal of 4-Chloro-3-propoxybenzoic acid waste.

Required Personal Protective Equipment (PPE) & Engineering Controls

Safe disposal begins with safe handling. All waste management procedures must be conducted under appropriate engineering controls and with correct PPE to prevent personnel exposure.

  • Engineering Control: All handling of the solid compound or its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Eye and Face Protection: Wear splash-proof chemical goggles and a face shield, especially when transferring solutions.[2][8]

  • Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves (Nitrile gloves are generally sufficient for incidental contact, but consult your institution's glove selection guide for prolonged handling).

  • Emergency Facilities: Ensure an eyewash station and emergency shower are immediately accessible and unobstructed.[9]

Step-by-Step Disposal Workflow
  • Waste Characterization: Identify the physical state of the waste.

    • Solid Waste: Unused or expired 4-Chloro-3-propoxybenzoic acid.

    • Solution: The compound dissolved in a solvent. Identify all solvent components.

    • Contaminated Debris: Items such as weigh boats, contaminated gloves, or absorbent pads used to clean a spill.

  • Select the Appropriate Waste Container:

    • Use a dedicated, sealable, and chemically compatible container clearly marked "HALOGENATED ORGANIC WASTE."[2]

    • The container must be in good condition, with no leaks or residues on the exterior.

    • For solutions, ensure the container material is compatible with the solvent used. High-density polyethylene (HDPE) carboys are common.

    • Never mix incompatible waste streams. For example, do not mix acidic waste with waste containing cyanides or sulfides.

  • Containment and Transfer:

    • Carefully transfer the waste into the designated container inside a chemical fume hood.

    • For solid waste, use a funnel to prevent spills.

    • For contaminated debris, place it directly into a designated solid waste container.

    • Do not fill the container beyond 90% capacity to allow for expansion of vapors.

    • Securely close the container lid immediately after adding waste. Containers must remain closed at all times except when waste is actively being added.[2]

  • Labeling:

    • Proper labeling is a legal requirement and is critical for safety. Affix a completed hazardous waste tag to the container.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name(s) of all contents, including solvents. Do not use abbreviations or chemical formulas.

      • The approximate percentages of each component.

      • The relevant hazard characteristics (e.g., Corrosive, Toxic).

      • The date waste was first added (the "accumulation start date").

      • The name and contact information of the generating researcher or lab.

  • Temporary Storage (Satellite Accumulation):

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area must be under the control of the laboratory personnel and located at or near the point of generation.

    • Ensure secondary containment (e.g., a larger bin) is used to capture any potential leaks.

  • Arranging Final Disposal:

    • Once the waste container is full, or if waste generation is complete, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.

    • Do not attempt to dispose of the chemical waste yourself. Disposal must be carried out by a licensed and permitted hazardous waste disposal company.[10] The final disposal method will likely be incineration at a facility permitted to handle halogenated organic waste.[3]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste streams containing 4-Chloro-3-propoxybenzoic acid.

G cluster_characterize Step 1: Characterize Waste cluster_segregate Step 2: Segregate & Contain cluster_process Step 3: Process & Store start Waste Generated (4-Chloro-3-propoxybenzoic acid) is_solid Pure Solid or Contaminated Debris start->is_solid is_solution Dissolved in Solvent start->is_solution container_solid Select Labeled 'Halogenated Solid Waste' Container is_solid->container_solid container_liquid Is solvent halogenated? is_solution->container_liquid label_waste Affix Hazardous Waste Tag (List all components) container_solid->label_waste container_halo Use Labeled 'Halogenated Liquid Waste' Container container_liquid->container_halo Yes container_nonhalo STOP! Do NOT Mix. Consult EH&S Immediately. container_liquid->container_nonhalo No container_halo->label_waste store_waste Store in Secondary Containment in Satellite Accumulation Area label_waste->store_waste end Contact EH&S for Pickup & Final Disposal store_waste->end

Caption: Decision workflow for the disposal of 4-Chloro-3-propoxybenzoic acid waste.

Emergency Procedures for Spills

In the event of a spill, the cleanup materials themselves become hazardous waste and must be disposed of following this protocol.

  • Evacuate and Alert: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space. Notify your supervisor and institutional safety office.[11]

  • Control and Clean: Wearing appropriate PPE, control the spill using a chemical spill kit with an absorbent appropriate for acids. Work from the outside of the spill inward.

  • Dispose of Cleanup Materials: Place all contaminated absorbent pads, gloves, and other debris into a designated "Halogenated Solid Waste" container.[11] Label the container appropriately, listing "4-Chloro-3-propoxybenzoic acid" and any solvents used for decontamination.

By adhering to this scientifically grounded and procedurally detailed guide, researchers can ensure the safe management and compliant disposal of 4-Chloro-3-propoxybenzoic acid, protecting themselves, their colleagues, and the environment.

References

  • Safety Data Sheet: 4-Hydroxybenzoic acid. Carl ROTH.[Link]

  • Safety Data Sheet: 3-Amino-4-propoxybenzoic acid. (2019). Chemos GmbH & Co.KG.[Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.[Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.[Link]

  • Method 612: Chlorinated Hydrocarbons. (1984). U.S. Environmental Protection Agency.[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.[Link]

  • SAFETY DATA SHEET 3-Chlorobenzoic acid. (2025). Fisher Scientific.[Link]

  • Hitchman, M. L., et al. (1995). Disposal Methods for Chlorinated Aromatic Waste. Chemical Society Reviews.[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency.[Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.[Link]

  • EPA Hazardous Waste Codes. UGA Environmental Safety Division.[Link]

  • Acid and Caustic Solutions. Occupational Safety and Health Administration.[Link]

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Handling

Comprehensive Safety and Handling Guide for 4-Chloro-3-propoxybenzoic Acid

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 4-Chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 4-Chloro-3-propoxybenzoic acid. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to ensure the highest standards of laboratory safety. The protocols outlined herein are designed to be self-validating, promoting a culture of safety and scientific integrity.

While a specific Safety Data Sheet (SDS) for 4-Chloro-3-propoxybenzoic acid is not currently available in public databases, this guide is built upon a thorough analysis of structurally similar compounds. The recommendations for personal protective equipment (PPE), handling procedures, and disposal are based on the known hazards of analogous chlorinated and propoxy-substituted benzoic acids. The primary hazards associated with these types of compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Hazard Assessment and Risk Mitigation

4-Chloro-3-propoxybenzoic acid is a halogenated carboxylic acid. Based on analogous compounds, it should be handled as a substance that is irritating to the skin, eyes, and respiratory system.[1][2] The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact. Ingestion is also a potential route of exposure.[3]

Key Hazard Information from Structurally Similar Compounds:

Hazard StatementClassificationCommonality Among Analogues
Causes skin irritationSkin Irritant, Category 2High
Causes serious eye irritationEye Irritant, Category 2High
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3High
Harmful if swallowedAcute Toxicity, Oral (Category 4)Moderate

This data underscores the necessity of a robust safety protocol centered on preventing direct contact and aerosol inhalation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on guidelines from the Occupational Safety and Health Administration (OSHA) and best practices for handling hazardous chemicals.[4]

Core PPE Requirements
PPE ComponentStandardRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant risk of splashing.Protects against airborne dust particles and accidental splashes that can cause serious eye irritation or damage.[4][5]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact, which can lead to irritation.[2] It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contamination.[6]
Body Protection A fully buttoned laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary for large-scale operations or in situations where dust generation cannot be effectively controlled by engineering measures.Minimizes the risk of inhaling irritating dust particles.[4][5]

Logical Flow for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don_LabCoat 1. Lab Coat Don_Gloves 2. Gloves Don_LabCoat->Don_Gloves Don_Goggles 3. Eye Protection Don_Gloves->Don_Goggles Don_Respirator 4. Respirator (if needed) Don_Goggles->Don_Respirator Doff_Gloves 1. Gloves Doff_Goggles 2. Eye Protection Doff_Gloves->Doff_Goggles Doff_Respirator 3. Respirator Doff_Goggles->Doff_Respirator Doff_LabCoat 4. Lab Coat Doff_Respirator->Doff_LabCoat

Caption: Sequential process for correctly putting on and taking off Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.

Preparation and Handling
  • Designated Work Area: All work with 4-Chloro-3-propoxybenzoic acid should be conducted in a designated area, such as a chemical fume hood, to control airborne particles.[5]

  • Engineering Controls: Ensure that engineering controls, such as fume hoods and ventilation systems, are in proper working order before commencing any work.[4] Eyewash stations and safety showers should be readily accessible.[7]

  • Pre-weighing Procedure:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Carefully transfer the desired amount of 4-Chloro-3-propoxybenzoic acid to the weighing vessel using a clean spatula.

    • Avoid creating dust clouds. If any material is spilled, clean it up immediately following the spill response protocol.

  • Dissolution:

    • Add the solvent to the solid in a controlled manner to prevent splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or water bath.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling the compound.

    • Decontaminate all surfaces and equipment used.

Disposal Plan: Responsible Waste Management

Proper disposal of 4-Chloro-3-propoxybenzoic acid and its containers is essential to prevent environmental contamination and comply with regulations.

Waste Segregation and Disposal

As a halogenated organic compound, 4-Chloro-3-propoxybenzoic acid waste must be segregated from non-halogenated waste streams.

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."

  • Liquid Waste: Unused solutions of 4-Chloro-3-propoxybenzoic acid should be disposed of in a designated "Halogenated Organic Liquid Waste" container. Do not pour this waste down the drain.[3]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as halogenated organic liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Waste Disposal Workflow:

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_final_disposal Final Disposal Solid_Waste Solid Waste (e.g., contaminated gloves) Halogenated_Solid Halogenated Solid Waste Container Solid_Waste->Halogenated_Solid Liquid_Waste Liquid Waste (e.g., unused solutions) Halogenated_Liquid Halogenated Liquid Waste Container Liquid_Waste->Halogenated_Liquid Approved_Facility Approved Waste Disposal Facility Halogenated_Solid->Approved_Facility Halogenated_Liquid->Approved_Facility

Caption: Workflow for the proper segregation and disposal of waste generated from handling 4-Chloro-3-propoxybenzoic acid.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][1]

  • Spill:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, carefully sweep up the solid material and place it in a sealed container for disposal.

    • For large spills, follow your institution's hazardous material spill response protocol.

By adhering to these guidelines, researchers can handle 4-Chloro-3-propoxybenzoic acid with a high degree of safety, ensuring personal well-being and the integrity of their research.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Hydroxy-3-Methoxybenzoic Acid, 98.5+% (HPLC).
  • TCI EUROPE N.V. (2024, December 2). 4-Chloro-3-sulfamoylbenzoic Acid - SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: 4-Chloro-3-methylbenzoic acid.
  • ChemBK. (2024, April 10). 4-Propoxybenzoic Acid.
  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET: 4-Chloro-3-nitrobenzoic acid.
  • Chemos GmbH & Co. KG. (2019, February 27). Safety Data Sheet: 3-Amino-4-propoxybenzoic acid.
  • Sigma-Aldrich. (2023, September 13). SAFETY DATA SHEET: 3-Chlorobenzoic acid.
  • MedChemExpress. (2025, July 19). 4-Chloro-3-sulfamoylbenzoic acid-SDS.
  • Carl ROTH. (2022, October 19). Safety data sheet.
  • CDH Fine Chemical. (n.d.). p-Chloro Benzoic Acid CAS No 74-11-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 4-Chlorobenzoic acid.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: 4-Propoxybenzoic Acid.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 3-chloroperbenzoic acid.

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